molecular formula C8H6F2O2 B1295063 2,6-Difluorophenylacetic acid CAS No. 85068-28-6

2,6-Difluorophenylacetic acid

カタログ番号: B1295063
CAS番号: 85068-28-6
分子量: 172.13 g/mol
InChIキー: FUGDCKXBUZFEON-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Difluorophenylacetic acid is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(2,6-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGDCKXBUZFEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234132
Record name 2,6-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85068-28-6
Record name 2,6-Difluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85068-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluorophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,6-Difluorophenylacetic acid. The information is presented to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and material science. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and logical diagrams to illustrate synthetic pathways and experimental workflows.

Core Physical Properties

This compound is a white crystalline solid at room temperature. The introduction of two fluorine atoms ortho to the acetic acid moiety significantly influences its electronic properties and, consequently, its physical and chemical characteristics.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [1]
Melting Point 100-102 °C
Boiling Point 219 °C (estimated)
Density 1.301 g/cm³ (estimated)
pKa Estimated to be between 2.34 and 4.31
Solubility Soluble in methanol; expected to have some solubility in water and other polar organic solvents like DMSO.[2][3]
CAS Number 85068-28-6[1]
InChI Key FUGDCKXBUZFEON-UHFFFAOYSA-N[1]
SMILES O=C(O)Cc1c(F)cccc1F

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are provided below. These are generalized procedures based on standard laboratory practices.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has melted is recorded as the end of the melting range.

Determination of Boiling Point (Distillation Method)

As the boiling point is an estimate, this protocol outlines a standard method for its experimental determination.

Methodology:

  • A suitable quantity of this compound is placed in a round-bottom flask.

  • A distillation apparatus is assembled, including a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

  • The flask is heated gently.

  • The temperature is recorded when the liquid begins to boil and the vapor temperature stabilizes. This stable temperature is the boiling point.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents can be performed as follows.

Methodology:

  • Add approximately 10 mg of this compound to a test tube.

  • Add 1 mL of the solvent to be tested (e.g., water, methanol, ethanol, DMSO) to the test tube.

  • Vigorously shake the test tube for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid dissolves completely, it is considered soluble. If it partially dissolves, it is slightly soluble, and if no significant dissolution is observed, it is considered insoluble.

  • For a more quantitative measure, a saturated solution can be prepared, and the concentration can be determined using techniques like UV-Vis spectroscopy or HPLC after calibration.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Methodology:

  • A known mass of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.[4][5]

Visualizations

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows relevant to this compound.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting start Obtain pure sample of This compound mp Melting Point Determination (Capillary Method) start->mp bp Boiling Point Determination (Distillation) start->bp sol Solubility Assessment (in various solvents) start->sol pka pKa Determination (Potentiometric Titration) start->pka data Record and Analyze Data mp->data bp->data sol->data pka->data report Compile Technical Guide data->report

Caption: Experimental workflow for determining the physical properties of this compound.

This compound serves as a precursor in the synthesis of various other chemical entities. The diagrams below illustrate its role in two such synthetic pathways.

G Synthesis of α-azidoacetophenones reactant This compound intermediate Intermediate Acyl Chloride reactant->intermediate Thionyl Chloride product α-azidoacetophenones intermediate->product Azide Source

Caption: Synthetic pathway from this compound to α-azidoacetophenones.

G Synthesis of N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea reactant This compound intermediate1 2,6-Difluorobenzylamine reactant->intermediate1 Reduction product N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea intermediate1->product Coupling with activated 1H-Indazol-5-amine derivative intermediate2 1H-Indazol-5-amine intermediate2->product

References

An In-depth Technical Guide to 2,6-Difluorophenylacetic Acid (CAS: 85068-28-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorophenylacetic acid is a fluorinated aromatic carboxylic acid with the CAS number 85068-28-6. This whitepaper serves as a comprehensive technical guide, consolidating available data on its physicochemical properties, synthesis, and analytical methods. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and agrochemical research. While its structural analogues are known to possess anti-inflammatory and analgesic properties, a detailed biological characterization of this compound itself is not extensively documented in publicly available literature. This guide presents the current knowledge and provides a framework for future investigation into its potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in research and development.

PropertyValueReference(s)
CAS Number 85068-28-6[1]
Molecular Formula C₈H₆F₂O₂[2][3]
Molecular Weight 172.13 g/mol [2]
Appearance White to off-white crystalline powder[4]
Melting Point 100-102 °C[1]
InChI InChI=1S/C8H6F2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)[2][3]
InChIKey FUGDCKXBUZFEON-UHFFFAOYSA-N[2]
SMILES C1=CC(=C(C(=C1)F)CC(=O)O)F[3]

Synthesis and Chemical Reactions

General Synthetic Approach

A plausible, though not explicitly detailed, synthetic pathway could involve the following conceptual steps:

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Cyanation cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_product Final Product Start 2,6-Difluorobenzyl Halide Step1 Reaction with a cyanide salt (e.g., NaCN or KCN) Start->Step1 Intermediate 2,6-Difluorobenzyl Cyanide Step1->Intermediate Step2 Acid or base-catalyzed hydrolysis Intermediate->Step2 Product This compound Step2->Product

Conceptual synthetic workflow for this compound.
Known Chemical Reactions

This compound serves as a precursor in the synthesis of more complex molecules. For instance, it has been used in the preparation of:

  • α-azidoacetophenones[1]

  • N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea[1]

These applications highlight its utility in introducing the 2,6-difluorophenylacetyl moiety into larger scaffolds, a common strategy in the development of bioactive compounds. The fluorine atoms can enhance metabolic stability and binding affinity.[5]

Biological Activity and Mechanism of Action

Currently, there is a notable lack of published research specifically detailing the biological activity and mechanism of action of this compound. However, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential for similar pharmacological effects.

Hypothetical Mechanism of Action

Based on the mechanism of other phenylacetic acid derivatives, it is hypothesized that this compound could act as an inhibitor of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Physiological Response Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain DFPAA This compound (Hypothetical Inhibitor) DFPAA->COX1 DFPAA->COX2 HPLC_Workflow Sample This compound Standard Solution HPLC HPLC System (Pump, Injector) Sample->HPLC Column C18 Reverse-Phase Column HPLC->Column Detector UV Detector (λ = 265 nm) Column->Detector Data Chromatogram (Peak Area vs. Retention Time) Detector->Data

References

An In-depth Technical Guide to the Molecular Structure of 2,6-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,6-difluorophenylacetic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's physicochemical properties and biological activity, making it a subject of interest for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound (CAS No. 85068-28-6) is a white crystalline solid with the chemical formula C₈H₆F₂O₂.[1] Its structure consists of a phenylacetic acid backbone with two fluorine atoms substituted at the 2 and 6 positions of the benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₆F₂O₂[2][3]
Molecular Weight 172.13 g/mol
CAS Number 85068-28-6[2]
IUPAC Name 2-(2,6-difluorophenyl)acetic acid
Melting Point 100-102 °C[1]
Appearance White crystalline powder
Canonical SMILES C1=CC(=C(C(=C1)F)CC(=O)O)F
InChI InChI=1S/C8H6F2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)[2]
InChIKey FUGDCKXBUZFEON-UHFFFAOYSA-N[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns. The mass spectrum available from the NIST WebBook provides valuable information for its identification.[2][3]

Table 2: Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Putative Fragment Assignment
17230-40[M]⁺
127100[M - COOH]⁺
109< 10[C₇H₄F]⁺
77< 5[C₆H₅]⁺
Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a publicly available spectrum with detailed peak assignments was not found, the expected vibrational frequencies can be predicted based on its structure.

Table 3: Predicted Infrared Spectroscopy Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)
C-H stretch (Aromatic)3100-3000
C-H stretch (Aliphatic)3000-2850
C=O stretch (Carboxylic acid)1710-1680
C=C stretch (Aromatic)1600-1450
C-F stretch1350-1150
C-O stretch1320-1210
O-H bend1440-1395
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
COOH10-12170-175
CH₂~3.730-35
Aromatic CH (meta)6.9-7.1111-113 (t, J ≈ 20 Hz)
Aromatic CH (para)7.2-7.4129-131 (t, J ≈ 10 Hz)
Aromatic C-F-160-162 (dd, J ≈ 250, 10 Hz)
Aromatic C-CH₂-115-117 (t, J ≈ 15 Hz)

Note: Predicted values are for guidance only and may differ from experimental results. Coupling constants (J) are approximate.

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the reaction of 1,2,3-trifluorobenzene with ethyl cyanoacetate.[4] Another general method for the preparation of fluorophenylacetic acids involves the diazotization of a corresponding fluoroaniline, followed by a reaction with vinylidene chloride and subsequent hydrolysis.[5]

Experimental Protocol: A General Method for Fluoro-Substituted Phenylacetic Acids

The following protocol is adapted from a general method for the synthesis of fluorophenylacetic acids and can be applied to the synthesis of the 2,6-difluoro derivative.[5]

Step 1: Diazotization and Addition

  • To a reaction vessel, add the corresponding difluoroaniline and an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for a short period.

  • In a separate flask, prepare a solution of vinylidene chloride in a suitable organic solvent.

  • Slowly add the diazonium salt solution to the vinylidene chloride solution at a controlled temperature, often in the presence of a copper catalyst.

Step 2: Hydrolysis

  • After the addition is complete, allow the reaction to proceed until the starting material is consumed.

  • Extract the organic layer containing the intermediate product.

  • Hydrolyze the intermediate by heating with a strong acid (e.g., sulfuric acid).

  • After hydrolysis, cool the reaction mixture and extract the crude this compound with a suitable organic solvent.

  • Purify the product by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Diazotization & Addition cluster_step2 Step 2: Hydrolysis & Purification A 2,6-Difluoroaniline B NaNO2, HCl 0-5 °C A->B Reacts with C Diazonium Salt B->C Forms D Vinylidene Chloride Copper Catalyst C->D Reacts with E Intermediate D->E Forms F Intermediate G H2SO4, Heat F->G Hydrolyzed by H Crude Product G->H Yields I Recrystallization/ Chromatography H->I Purified by J Pure this compound I->J Yields Drug_Development_Logic A This compound (Building Block) B Introduction of 2,6-Difluorophenyl Moiety A->B C Enhanced Lipophilicity B->C D Improved Metabolic Stability B->D E Altered pKa B->E F Modified Binding Affinity B->F G Lead Compound Optimization C->G D->G E->G F->G H Development of Novel Pharmaceuticals/Agrochemicals G->H

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2,6-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorophenylacetic acid is a fluorinated aromatic compound primarily recognized as a key synthetic intermediate in the development of pharmaceuticals, notably anti-inflammatory and analgesic agents. While its role as a building block is well-established, a direct and specific mechanism of action for this compound itself is not extensively documented in publicly available literature. This technical guide consolidates the current understanding of its chemical properties and, by drawing parallels with structurally related non-steroidal anti-inflammatory drugs (NSAIDs), delineates hypothesized mechanisms of action. This document provides a comprehensive overview of the experimental protocols necessary to elucidate its potential biological activities, equipping researchers with the framework to investigate its therapeutic promise.

Introduction

This compound (DFPAA) is a carboxylic acid derivative of 1,3-difluorobenzene. Its chemical structure, featuring a phenylacetic acid moiety with two fluorine atoms at the 2 and 6 positions of the phenyl ring, imparts unique electronic properties that are of significant interest in medicinal chemistry. The high electronegativity of fluorine can influence the acidity of the carboxylic acid group and the molecule's overall lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Currently, DFPAA is predominantly utilized as a precursor in the synthesis of more complex active pharmaceutical ingredients. However, its structural resemblance to known NSAIDs, such as diclofenac and flufenamic acid, suggests that it may possess intrinsic anti-inflammatory and analgesic properties. This guide explores the plausible mechanisms through which DFPAA might exert such effects and provides the experimental methodologies to validate these hypotheses.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 85068-28-6
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance White to off-white crystalline powder
Melting Point 100-102 °C[1]
SMILES C1=CC(=C(C(=C1)F)CC(=O)O)F
InChI Key FUGDCKXBUZFEON-UHFFFAOYSA-N

Hypothesized Mechanisms of Action

Based on the structural characteristics of DFPAA and the known mechanisms of phenylacetic acid-derived NSAIDs, two primary pathways are proposed for its potential anti-inflammatory and analgesic effects: inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

The most common mechanism of action for NSAIDs is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of prostaglandin synthesis, particularly prostaglandin E2 (PGE2), is a hallmark of anti-inflammatory and analgesic activity.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain DFPAA This compound DFPAA->COX_Enzymes Inhibition

Figure 1: Hypothesized inhibition of the COX pathway by this compound.
Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant activation of NF-κB is implicated in a variety of inflammatory diseases. Some anti-inflammatory compounds exert their effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation NFkB_translocated NF-κB NFkB->NFkB_translocated Translocation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression DFPAA This compound DFPAA->IKK Inhibition NFkB_translocated->Gene_Expression

Figure 2: Hypothesized modulation of the NF-κB signaling pathway.

Experimental Protocols

To investigate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

This assay determines the ability of DFPAA to inhibit the activity of COX-1 and COX-2 enzymes.

  • Objective: To quantify the IC50 values of DFPAA for COX-1 and COX-2.

  • Methodology: A common method is a colorimetric or fluorometric inhibitor screening assay.[2][3] The peroxidase activity of COX is monitored by the appearance of an oxidized chromophore.

    • Reagents: COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme (cofactor), a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), assay buffer, and DFPAA at various concentrations.

    • Procedure:

      • In a 96-well plate, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

      • Add DFPAA at a range of concentrations to the inhibitor wells.

      • Initiate the reaction by adding arachidonic acid.

      • Monitor the change in absorbance at a specific wavelength (e.g., 590 nm for TMPD) over time using a plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of DFPAA compared to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

COX_Assay_Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, DFPAA) Plate_Setup Set up 96-well plate (Control & DFPAA concentrations) Prepare_Reagents->Plate_Setup Reaction Initiate Reaction (Add Arachidonic Acid) Plate_Setup->Reaction Measurement Measure Absorbance/ Fluorescence Reaction->Measurement Analysis Calculate % Inhibition & IC50 Value Measurement->Analysis

Figure 3: General workflow for a COX inhibition assay.

This assay measures the downstream effect of COX inhibition by quantifying the production of PGE2 in cells.

  • Objective: To determine if DFPAA reduces the production of PGE2 in a cellular context.

  • Methodology: An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method.[4]

    • Cell Culture: Use a relevant cell line (e.g., macrophages like RAW 264.7) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of DFPAA.

    • Sample Collection: Collect the cell culture supernatant.

    • ELISA Procedure:

      • A 96-well plate is coated with an antibody specific for PGE2.

      • Samples and standards are added to the wells.

      • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

      • A substrate is added, which is converted by the enzyme to produce a colored product.

      • The absorbance is measured, and the concentration of PGE2 is determined by comparison to a standard curve.

    • Data Analysis: Compare the PGE2 levels in DFPAA-treated cells to the stimulated control cells.

This assay assesses the effect of DFPAA on the activation and nuclear translocation of NF-κB.

  • Objective: To determine if DFPAA inhibits the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

  • Methodology: High-content screening using immunofluorescence microscopy is a powerful technique.[5][6]

    • Cell Culture and Treatment: Seed cells (e.g., HeLa or macrophages) on a multi-well imaging plate. Stimulate the cells with an activator of the NF-κB pathway (e.g., TNF-α) with and without DFPAA.

    • Immunofluorescence Staining:

      • Fix and permeabilize the cells.

      • Incubate with a primary antibody against the p65 subunit of NF-κB.

      • Incubate with a fluorescently labeled secondary antibody.

      • Stain the nuclei with a fluorescent dye (e.g., DAPI).

    • Imaging and Analysis:

      • Acquire images using a high-content imaging system.

      • Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus and cytoplasm.

    • Data Analysis: Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of NF-κB translocation.

In Vivo Assays

This is a widely used model for screening peripheral analgesic activity.[7][8]

  • Objective: To evaluate the analgesic effect of DFPAA in a model of visceral pain.

  • Methodology:

    • Animals: Typically mice.

    • Procedure:

      • Administer DFPAA or a vehicle control to the animals (e.g., orally or intraperitoneally).

      • After a set period, inject a dilute solution of acetic acid into the peritoneal cavity.

      • Observe the animals and count the number of "writhes" (a characteristic stretching behavior) over a defined time period.

    • Data Analysis: Compare the number of writhes in the DFPAA-treated group to the control group. A significant reduction indicates an analgesic effect.

This is a classic model for evaluating acute inflammation.[8][9]

  • Objective: To assess the anti-inflammatory activity of DFPAA.

  • Methodology:

    • Animals: Typically rats or mice.

    • Procedure:

      • Administer DFPAA or a vehicle control.

      • Inject a solution of carrageenan into the sub-plantar region of one of the hind paws.

      • Measure the paw volume or thickness at various time points after the carrageenan injection using a plethysmometer.

    • Data Analysis: Calculate the percentage of inhibition of edema in the DFPAA-treated group compared to the control group.

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in a clear and structured format for easy comparison.

Table 2: In Vitro Activity of this compound (Hypothetical Data)

AssayEndpointValue (e.g., µM)
COX-1 Inhibition IC50To be determined
COX-2 Inhibition IC50To be determined
PGE2 Production IC50To be determined
NF-κB Translocation IC50To be determined

Table 3: In Vivo Activity of this compound (Hypothetical Data)

AssayDose (mg/kg)% Inhibition of Writhing% Inhibition of Paw Edema
Acetic Acid-Induced Writhing Dose 1To be determined-
Dose 2To be determined-
Carrageenan-Induced Paw Edema Dose 1-To be determined
Dose 2-To be determined

Conclusion

While this compound is currently established as a valuable synthetic intermediate, its own therapeutic potential remains largely unexplored. Based on its structural similarity to known NSAIDs, it is plausible that DFPAA may exert anti-inflammatory and analgesic effects through the inhibition of COX enzymes and/or the modulation of the NF-κB signaling pathway. The experimental protocols detailed in this guide provide a robust framework for systematically investigating these hypothesized mechanisms of action. Elucidation of the biological activities of DFPAA could unveil a new therapeutic agent and provide valuable insights for the design of novel anti-inflammatory and analgesic drugs. Further research into its specific molecular targets and pathways is strongly encouraged.

References

The Multifaceted Biological Activities of Fluorinated Phenylacetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated phenylacetic acids and their derivatives represent a versatile class of small molecules with a broad spectrum of biological activities. The introduction of fluorine atoms into the phenylacetic acid scaffold can significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, leading to enhanced potency and altered selectivity for various biological targets. This technical guide provides an in-depth overview of the diverse biological activities of these compounds, including their anti-inflammatory, anticancer, herbicidal, antimicrobial, and neuroprotective effects. Detailed experimental protocols for key biological assays are provided, alongside a quantitative summary of reported activities and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

Phenylacetic acids are a well-established scaffold in medicinal chemistry and agrochemistry. The strategic incorporation of fluorine, a bioisostere of hydrogen with unique electronic properties, has been a successful strategy to optimize the biological profile of many lead compounds.[1] Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can influence molecular conformation, pKa, and interactions with biological targets, often leading to improved efficacy and a more favorable pharmacokinetic profile.[2] This guide explores the diverse biological applications of fluorinated phenylacetic acids, providing researchers with the necessary information to design and evaluate new analogues.

Key Biological Activities and Mechanisms of Action

Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A significant application of fluorinated phenylacetic acid derivatives is in the development of herbicides. These compounds can act as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the tyrosine catabolism pathway in plants.[3] Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis.[4] The subsequent photo-destruction of chlorophyll results in the characteristic bleaching of plant tissues and ultimately, plant death.[5]

The general mechanism involves the binding of the inhibitor to the active site of the HPPD enzyme, preventing the binding of its natural substrate, 4-hydroxyphenylpyruvate.

Anticancer Activity

Derivatives of fluorinated phenylacetic acid have demonstrated promising anticancer properties. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells.[6] The precise mechanisms are varied but can include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[6][7]

Anti-inflammatory Activity

Fluorinated phenylacetic acids have been investigated for their anti-inflammatory properties, functioning similarly to non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] The proposed mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation. Some phenylacetic acid derivatives have also been shown to bind to specific gamma-hydroxybutyric acid (GHB) sites in the brain, suggesting alternative or additional mechanisms of action.[10]

Antimicrobial Activity

The antimicrobial potential of fluorinated phenylacetic acids has also been explored. The introduction of fluorine can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.[11] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[11][12][13] The mechanisms can involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with biofilm formation.[12]

Neuroprotective Effects

Emerging research suggests that fluorinated compounds, including derivatives of other core structures, can exhibit neuroprotective properties.[14][15] While specific studies on fluorinated phenylacetic acids in this area are less common, the general principles of neuroprotection, such as reducing oxidative stress and inflammation, are relevant.[16] For example, some phenolic acids have been shown to protect neuronal cells from damage by scavenging reactive oxygen species (ROS) and modulating inflammatory pathways within the central nervous system.[16]

Quantitative Data Summary

The following tables summarize the reported quantitative biological activity data for various fluorinated phenylacetic acid derivatives and related compounds.

Table 1: Herbicidal Activity (HPPD Inhibition)

CompoundTargetAssayIC50 / Ki (µM)Reference
Mesotrione (commercial standard)Arabidopsis thaliana HPPDCoupled enzyme assayKi = 0.013[3]
Compound I12 (aryloxyacetic acid derivative)Arabidopsis thaliana HPPDCoupled enzyme assayKi = 0.011[3]
Compound I23 (aryloxyacetic acid derivative)Arabidopsis thaliana HPPDCoupled enzyme assayKi = 0.012[3]
TembotrioneHuman HPPDWhole-cell colorimetric bioassayIC50 = 0.610 ± 0.015[17]
NitisinoneHuman HPPDWhole-cell colorimetric bioassayIC50 = 0.244 ± 0.071[17]
SulcotrioneHuman HPPDWhole-cell colorimetric bioassayIC50 = 0.187 ± 0.037[17]

Table 2: Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b)PC3 (Prostate Carcinoma)MTT Assay52[6]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)PC3 (Prostate Carcinoma)MTT Assay80[6]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)MCF-7 (Breast Carcinoma)MTT Assay100[6]
Imatinib (reference drug)PC3 (Prostate Carcinoma)MTT Assay40[6]
Imatinib (reference drug)MCF-7 (Breast Carcinoma)MTT Assay98[6]
Fluoro isocombretastatin 7kSR (Leukemia)Cytotoxicity AssayGI50 = 0.015[7]
Fluoro isocombretastatin 7kHL-60(TB) (Leukemia)Cytotoxicity AssayGI50 = 0.023[7]
Fluoro isocombretastatin 7kMDA-MB-435 (Melanoma)Cytotoxicity AssayGI50 = 0.019[7]

Table 3: Antimicrobial Activity

CompoundOrganismAssayMIC (µg/mL)Reference
3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA)Vibrio parahaemolyticusBroth Microdilution100[12]
2-fluoro-5-iodophenylboronic acid (FIPBA)Vibrio parahaemolyticusBroth Microdilution100[12]
4-iodophenylboronic acidVibrio parahaemolyticusBroth Microdilution200[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

HPPD Inhibition Assay (Coupled Enzyme Assay)[4][15]

Principle: The activity of HPPD is determined by monitoring the formation of its product, homogentisate (HGA), which is subsequently converted by homogentisate 1,2-dioxygenase (HGD) to maleylacetoacetate. The increase in absorbance due to the formation of maleylacetoacetate is measured spectrophotometrically at 318 nm.

Materials:

  • Recombinant HPPD enzyme

  • Recombinant HGD enzyme

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • FeSO4

  • Sodium ascorbate

  • HEPES buffer (pH 7.0)

  • 96-well UV-transparent microplates

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing 20 mM HEPES (pH 7.0), 0.1 mM FeSO4, and 2 mM sodium ascorbate.

  • Add a suitable amount of HGD to the reaction mixture.

  • Add varying concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO) to the wells of the microplate. Include a vehicle control (solvent only).

  • Add the HPPA substrate to the wells.

  • Initiate the reaction by adding the HPPD enzyme to each well.

  • Immediately monitor the change in absorbance at 318 nm at 25°C for a set period (e.g., 10 minutes) using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For Ki determination, perform the assay at different substrate concentrations.

Cytotoxicity Assay (MTT Assay)[18][19][20]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (fluorinated phenylacetic acid derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rodents)[9][12][14]

Principle: This in vivo model is used to assess the anti-inflammatory activity of compounds. Carrageenan, when injected into the paw of a rodent, induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

  • Rats or mice

  • Carrageenan solution (e.g., 1% in sterile saline)

  • Test compounds

  • Vehicle control (e.g., saline or a suitable solvent)

  • Positive control (e.g., a known NSAID like indomethacin)

  • Plethysmometer or digital calipers to measure paw volume/thickness

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups: vehicle control, positive control, and test compound groups (at various doses).

  • Administer the test compounds, vehicle, or positive control to the respective groups via a suitable route (e.g., oral gavage or intraperitoneal injection) at a specified time before carrageenan injection.

  • Measure the initial volume or thickness of the right hind paw of each animal.

  • Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume or thickness at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[13][21][22]

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compounds

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Perform serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)[23][24]

Principle: This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive stimulation of glutamate receptors, a process known as excitotoxicity, which is implicated in various neurodegenerative diseases.

Materials:

  • Neuronal cell line (e.g., HT22) or primary neurons

  • Cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • Glutamate

  • Reagents for a cell viability assay (e.g., MTT or resazurin)

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to attach.

  • Pre-treat the cells with various concentrations of the test compound for a specified period.

  • Induce excitotoxicity by adding a toxic concentration of glutamate to the wells (except for the control wells).

  • Co-incubate the cells with the test compound and glutamate for a defined period (e.g., 24 hours).

  • Assess cell viability using a suitable assay (e.g., MTT assay as described in Protocol 4.2).

  • Calculate the percentage of neuroprotection for each compound concentration by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of fluorinated phenylacetic acids.

Signaling Pathways

NSAID_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway NSAID Fluorinated Phenylacetic Acid (NSAID-like) COX COX Enzymes NSAID->COX Inhibition Mitochondria Mitochondrion NSAID->Mitochondria Induces Stress DeathReceptor Death Receptors (e.g., TNF-R) NSAID->DeathReceptor Sensitizes Membrane Cell Membrane Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3

Caption: NSAID-induced apoptosis signaling pathways.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate (HGA) HPPD HPPD Enzyme HPPA->HPPD Plastoquinone Plastoquinone & Tocopherols HPPD->HGA Bleaching Bleaching & Plant Death HPPD->Bleaching Blockage leads to HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Inhibitor Fluorinated Phenylacetic Acid Derivative Inhibitor->HPPD Inhibition

Caption: Herbicidal action via HPPD inhibition.

Experimental Workflows

Cytotoxicity_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Adherence Allow Cells to Adhere (Overnight Incubation) SeedCells->Adherence Treatment Treat with Test Compounds (Varying Concentrations) Adherence->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation AddMTT Add MTT Reagent Incubation->AddMTT FormazanFormation Incubate for 2-4 hours (Formazan Formation) AddMTT->FormazanFormation Solubilize Solubilize Formazan (e.g., with DMSO) FormazanFormation->Solubilize MeasureAbsorbance Measure Absorbance (570 nm) Solubilize->MeasureAbsorbance DataAnalysis Calculate % Viability and IC50 MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

Caption: Workflow for MTT cytotoxicity assay.

InVivo_AntiInflammatory_Workflow Start Start Acclimatize Acclimatize Animals Start->Acclimatize Grouping Group Animals (Control, Test, Positive Control) Acclimatize->Grouping AdministerCompound Administer Test Compound/ Vehicle/Positive Control Grouping->AdministerCompound BaselineMeasure Measure Baseline Paw Volume AdministerCompound->BaselineMeasure InjectCarrageenan Inject Carrageenan into Paw BaselineMeasure->InjectCarrageenan MeasureEdema Measure Paw Volume at Time Intervals (1-5 hours) InjectCarrageenan->MeasureEdema DataAnalysis Calculate % Inhibition of Edema MeasureEdema->DataAnalysis End End DataAnalysis->End

References

Spectroscopic Analysis of 2,6-Difluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2,6-Difluorophenylacetic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectral properties, along with the experimental protocols used for data acquisition.

Mass Spectrometry

The mass spectrum of this compound was obtained using electron ionization (EI), a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

Table 1: Mass Spectrometry Data for this compound

Adduct/Fragmentm/z (Predicted)Source
[M]+172.03303PubChem[1]
[M+H]+173.04086PubChem[1]
[M+Na]+195.02280PubChem[1]
[M-H]-171.02630PubChem[1]
Molecular Ion (M+)172NIST[2]
Base Peak127NIST[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (General)

A solid probe is typically used to introduce the sample of this compound into the high-vacuum source of the mass spectrometer. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded by a beam of electrons with a standard energy of 70 eV. This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorptions for the carboxylic acid and the substituted benzene ring.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Assignment
~3000O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)
~1625, ~1590C=C stretch (Aromatic ring)
~1470C-H bend (Methylene group)
~1240C-O stretch (Carboxylic acid)
~1050C-F stretch

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy (General)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure arm is applied to ensure good contact between the sample and the crystal. An infrared beam is passed through the crystal, and at the point of contact with the sample, an evanescent wave penetrates a small distance into the sample. The absorption of specific infrared frequencies by the sample is detected and converted into an infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Table 3: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30m1HH-4
~7.00t2HH-3, H-5
~3.80s2HCH₂
~11.0br s1HCOOH

Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS). The aromatic protons (H-3, H-4, H-5) will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

Table 4: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~175COOH
~162 (t)C-2, C-6 (C-F)
~131 (t)C-4
~115 (t)C-1
~112 (d)C-3, C-5
~35CH₂

Note: The signals for the fluorine-bearing carbons (C-1, C-2, C-6) and their adjacent carbons (C-3, C-4, C-5) will appear as multiplets (typically triplets or doublets) due to carbon-fluorine coupling.

Experimental Protocol: NMR Spectroscopy (General)

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added. The sample is placed in the NMR spectrometer, which subjects it to a strong, uniform magnetic field. The sample is then irradiated with radiofrequency pulses. The absorption of energy by the ¹H and ¹³C nuclei is detected and processed to generate the NMR spectra. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum by removing carbon-proton coupling.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a chemical compound using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Compound Synthesized Compound (this compound) Mass_Spec Mass Spectrometry (EI) Compound->Mass_Spec IR_Spec IR Spectroscopy (FTIR-ATR) Compound->IR_Spec NMR_Spec NMR Spectroscopy (¹H and ¹³C) Compound->NMR_Spec Molecular_Formula Molecular Formula & Molecular Weight Mass_Spec->Molecular_Formula Functional_Groups Functional Groups IR_Spec->Functional_Groups Structural_Framework Carbon-Hydrogen Framework NMR_Spec->Structural_Framework Final_Structure Final Structure Confirmation Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Structural_Framework->Final_Structure

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

A Comprehensive Technical Guide to the Solubility of 2,6-Difluorophenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,6-Difluorophenylacetic acid, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining its solubility in various organic solvents. This guide is intended to empower researchers to generate precise and reliable solubility data tailored to their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for any solubility studies.

PropertyValue
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Melting Point 100-102 °C
Appearance White to off-white crystalline powder
CAS Number 85068-28-6

Solubility Data in Organic Solvents

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively published. Qualitative descriptions for similar compounds suggest slight solubility in dimethyl sulfoxide (DMSO) and methanol. For instance, the related compound 2,6-difluorophenol shows a solubility of 50 mg/mL in ethanol. However, for precise formulation and process development, experimental determination is essential.

The following table is provided as a template for researchers to populate with their experimentally determined data.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25Data to be determinedData to be determinedHPLC/UV-Vis
Ethanol25Data to be determinedData to be determinedHPLC/UV-Vis
Acetone25Data to be determinedData to be determinedHPLC/UV-Vis
Ethyl Acetate25Data to be determinedData to be determinedHPLC/UV-Vis
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedHPLC/UV-Vis
Acetonitrile25Data to be determinedData to be determinedHPLC/UV-Vis
Dichloromethane25Data to be determinedData to be determinedHPLC/UV-Vis
Tetrahydrofuran (THF)25Data to be determinedData to be determinedHPLC/UV-Vis

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute in the clear filtrate is quantified using a suitable analytical method.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

Experimental Workflow

experimental_workflow prep Preparation add_excess Add Excess Solute to Solvent prep->add_excess Weigh solute, measure solvent equilibration Equilibration (Shaking at Constant T) add_excess->equilibration Sealed vials separation Phase Separation (Centrifugation/Filtration) equilibration->separation Saturated solution quantification Quantification (e.g., HPLC, UV-Vis) separation->quantification Clear filtrate result Solubility Data quantification->result Concentration

An In-depth Technical Guide to the Thermogravimetric Analysis of 2,6-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) for the characterization of 2,6-Difluorophenylacetic acid. Given the limited publicly available experimental TGA data for this specific compound, this document outlines a robust experimental protocol and discusses anticipated thermal decomposition behaviors based on the known properties of similar halogenated and non-halogenated phenylacetic acid derivatives.

Introduction to Thermogravimetric Analysis in Pharmaceutical Development

Thermogravimetric analysis is a cornerstone of thermal analysis techniques, offering critical insights into the thermal stability and composition of pharmaceutical compounds.[1][2] By precisely measuring changes in a sample's mass as a function of temperature or time in a controlled atmosphere, TGA can determine key parameters such as decomposition temperatures, moisture and solvent content, and the kinetics of degradation.[3][4] For active pharmaceutical ingredients (APIs) like this compound, understanding thermal stability is paramount for defining safe manufacturing and storage conditions, ensuring product quality, and supporting formulation development.[1]

This compound (C₈H₆F₂O₂) is a fluorinated aromatic carboxylic acid with a molecular weight of 172.13 g/mol and a melting point in the range of 100-102 °C.[5][6] Its chemical structure, featuring two highly electronegative fluorine atoms on the phenyl ring, is expected to significantly influence its thermal behavior.

Predicted Thermal Decomposition Profile

While specific experimental data is not available, the thermal decomposition of this compound can be predicted based on the behavior of related compounds. The primary decomposition event for many carboxylic acids is decarboxylation, the loss of carbon dioxide (CO₂).[1] The strong carbon-fluorine bond (~485 kJ/mol) suggests that the C-F bonds will likely remain intact during the initial stages of thermal degradation.[7]

A hypothesized decomposition pathway would likely involve an initial decarboxylation step, followed by the fragmentation of the resulting difluorotoluene intermediate at higher temperatures.

Experimental Protocol for Thermogravimetric Analysis

This section details a standardized protocol for conducting the TGA of this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C is required.[1] The use of inert sample pans, typically platinum or alumina, is recommended.[1] A gas flow controller is essential for maintaining a consistent and inert atmosphere.[1]

3.2. Experimental Conditions

The following table outlines the recommended experimental parameters for the TGA of this compound.

ParameterRecommended SettingRationale
Sample Mass 5 - 10 mgProvides a clear TGA signal while minimizing thermal gradients within the sample.[1]
Heating Rate 10 °C/minA common heating rate that offers good resolution of thermal events.[1]
Temperature Range Ambient to 800°CEnsures complete decomposition and characterization of any potential residues.[1]
Purge Gas Nitrogen (Inert)Prevents oxidative decomposition, allowing for the study of inherent thermal stability.
Gas Flow Rate 50 mL/minEnsures an inert environment and efficiently removes gaseous decomposition products.[1]

3.3. Procedure

  • Tare the empty sample pan.

  • Accurately weigh 5-10 mg of this compound into the sample pan.

  • Place the sample pan into the TGA instrument.

  • Purge the furnace with nitrogen gas for a minimum of 30 minutes to establish an inert atmosphere.

  • Initiate the heating program from ambient temperature to 800°C at a rate of 10 °C/min.

  • Continuously record the sample mass as a function of temperature.

Data Presentation and Interpretation

The primary output of a TGA experiment is a thermogram, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve (DTG curve) can also be plotted to identify the temperatures at which the rate of mass loss is at its maximum.

Hypothetical TGA Data Summary

The following table presents a hypothetical summary of expected quantitative data from the TGA of this compound, based on the anticipated decomposition pathway.

Thermal EventOnset Temperature (°C)Peak Decomposition Temperature (°C) (from DTG)Mass Loss (%)Associated Process
Step 1 ~150 - 200~220~25.5Decarboxylation (Loss of CO₂)
Step 2 >400->70Fragmentation of the aromatic ring
Residue at 800°C --<5Carbonaceous residue

Note: These values are predictive and should be confirmed by experimental analysis.

Visualizing Experimental and Logical Workflows

Experimental Workflow for TGA

The following diagram illustrates the key steps in performing a thermogravimetric analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of This compound start->weigh place Place sample in TGA pan weigh->place load Load sample into TGA place->load purge Purge with Nitrogen (50 mL/min for 30 min) load->purge heat Heat from Ambient to 800°C at 10 °C/min purge->heat record Record Mass vs. Temperature heat->record plot Generate TGA/DTG Curves record->plot analyze Determine Onset T, Mass Loss % plot->analyze end_node End analyze->end_node

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Hypothesized Decomposition Pathway

This diagram outlines the predicted thermal decomposition pathway for this compound under inert conditions.

Decomposition_Pathway compound This compound (Solid) intermediate 2,6-Difluorotoluene Intermediate (Gaseous) compound->intermediate ~150-200°C (Decarboxylation) co2 Carbon Dioxide (CO₂) (Gaseous) compound->co2 products Gaseous Fragments intermediate->products >400°C (Fragmentation) residue Carbonaceous Residue intermediate->residue

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 2,6-Difluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,6-difluorophenylacetic acid represent a promising class of compounds in modern drug discovery, exhibiting a diverse range of biological activities. The strategic incorporation of the 2,6-difluorophenyl moiety can enhance pharmacological properties such as potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the known and potential biological targets of these derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and development in this area. The primary therapeutic areas where these derivatives have shown potential include antibacterial, anticancer, and anti-inflammatory applications.

Antibacterial Activity: Targeting Bacterial Cell Division

A significant focus of research into this compound derivatives has been in the development of novel antibacterial agents. Notably, 2,6-difluorobenzamide derivatives have emerged as potent inhibitors of the bacterial cell division protein, FtsZ.

Biological Target: Filamenting temperature-sensitive mutant Z (FtsZ)

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a crucial protein in bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome—the machinery responsible for cell wall synthesis and cell constriction. Inhibition of FtsZ's function disrupts this process, leading to bacterial filamentation and eventual cell death, making it an attractive target for new antibiotics.

Quantitative Data: In Vitro Antibacterial Activity

Several 3-substituted 2,6-difluorobenzamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity. The minimum inhibitory concentration (MIC) is a key metric for assessing the potency of these compounds against various bacterial strains.

Compound IDSubstitutionBacillus subtilis (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)
7 3-chloroalkoxy0.25 - 1<10
12 3-bromoalkoxy0.25 - 1<10
17 3-alkyloxy0.25 - 1<10

These compounds also displayed potent cell division inhibitory activity with MIC values below 1 µg/mL against Bacillus subtilis and Staphylococcus aureus.[1]

Experimental Protocols

FtsZ GTPase Activity Assay (Malachite Green-Based)

This assay quantifies the GTPase activity of FtsZ, which is essential for its polymerization dynamics. Inhibition of this activity is a key indicator of target engagement.

Materials:

  • Purified FtsZ protein

  • GTP solution (10 mM)

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl2)

  • Test compounds (2,6-difluorobenzamide derivatives) dissolved in DMSO

  • Malachite Green reagent

Procedure:

  • Prepare reaction mixtures in a 96-well plate containing FtsZ protein in polymerization buffer.

  • Add varying concentrations of the test compound or DMSO (vehicle control) to the wells.

  • Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding GTP to a final concentration of 1 mM.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the Malachite Green reagent, which detects the inorganic phosphate released during GTP hydrolysis.

  • Measure the absorbance at approximately 620-650 nm.

  • Calculate the rate of GTP hydrolysis and determine the IC50 value for the inhibitor.

FtsZ Polymerization Assay (Light Scattering)

This method monitors the assembly of FtsZ into protofilaments by measuring changes in right-angle light scattering over time.

Materials:

  • Purified FtsZ protein

  • GTP solution (10 mM)

  • Polymerization buffer

  • Test compounds dissolved in DMSO

  • A fluorometer or spectrophotometer capable of measuring light scattering.

Procedure:

  • Add FtsZ protein and varying concentrations of the test compound to a cuvette containing polymerization buffer.

  • Equilibrate the mixture at 37°C.

  • Initiate polymerization by adding GTP.

  • Monitor the increase in light scattering at a wavelength of 350-400 nm over time.

  • Analyze the polymerization kinetics to determine the effect of the inhibitor on FtsZ assembly.

Signaling Pathway and Experimental Workflow

FtsZ_Inhibition_Pathway cluster_0 Bacterial Cell Division cluster_1 Inhibitor Action FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation (Protofilament Assembly) FtsZ_monomers->Z_ring Polymerization GTP GTP GTP->Z_ring Hydrolysis Z_ring->FtsZ_monomers Depolymerization Divisome Divisome Assembly Z_ring->Divisome Septum Septum Formation Divisome->Septum Cell_Division Cell Division Septum->Cell_Division Inhibitor 2,6-Difluorobenzamide Derivative Inhibitor->Z_ring Inhibition

Bacterial cell division and the inhibitory action of 2,6-difluorobenzamide derivatives on FtsZ.

Experimental_Workflow_FtsZ start Start: Synthesized 2,6-Difluorophenyl Derivatives gtpase_assay FtsZ GTPase Activity Assay start->gtpase_assay polymerization_assay FtsZ Polymerization Assay start->polymerization_assay mic_determination Minimum Inhibitory Concentration (MIC) Determination start->mic_determination data_analysis Data Analysis (IC50, MIC values) gtpase_assay->data_analysis polymerization_assay->data_analysis mic_determination->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification Apoptosis_Pathway cluster_0 Apoptosis Induction Inhibitor Anticancer Derivative (e.g., 2,6-Difluorophenylacetamide) Cellular_Stress Induction of Cellular Stress Inhibitor->Cellular_Stress Caspase_Activation Caspase Cascade Activation Cellular_Stress->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Prostaglandin_Synthesis_Pathway cluster_0 Inflammatory Cascade cluster_1 Inhibitor Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 2,6-Difluorophenylacetic Acid Derivative Inhibitor->COX_Enzymes Inhibition

References

Acidity and pKa of 2,6-Difluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa of 2,6-difluorophenylacetic acid. The document details the theoretical basis for its acidity, comparative data with related compounds, and standardized experimental protocols for pKa determination.

Introduction to Acidity and pKa

The acidity of a compound, quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa (-logKa), is a critical parameter in pharmaceutical sciences. It influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For an acidic compound like this compound, the pKa value indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

Factors Influencing the Acidity of this compound

The acidity of this compound is primarily governed by the inductive effect of the fluorine substituents on the phenyl ring. Fluorine is a highly electronegative atom, and its presence at the ortho positions (2 and 6) exerts a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the carboxylate anion formed upon deprotonation by delocalizing the negative charge, thereby increasing the acidity of the carboxylic acid and lowering its pKa value compared to unsubstituted phenylacetic acid.

The spatial arrangement of the fluorine atoms in the 2,6-positions enhances this acid-strengthening effect due to their proximity to the carboxylic acid group.

cluster_0 Factors Influencing Acidity Inductive_Effect Inductive Effect (-I) Anion_Stabilization Carboxylate Anion Stabilization Inductive_Effect->Anion_Stabilization leads to Fluorine_Substitution 2,6-Difluoro Substitution Fluorine_Substitution->Inductive_Effect causes Increased_Acidity Increased Acidity (Lower pKa) Anion_Stabilization->Increased_Acidity results in

Figure 1: Logical relationship of factors increasing the acidity of this compound.

Quantitative Acidity Data

CompoundCAS NumberpKaReference
Phenylacetic acid103-82-24.31[1][2]
Benzoic acid65-85-04.20[3][4]
α,α-Difluorophenylacetic acid360-03-2Not Found
This compound 85068-28-6 Not Found

Note: The pKa of α,α-difluorophenylacetic acid is expected to be lower than that of phenylacetic acid due to the strong inductive effect of the two fluorine atoms on the benzylic carbon.[5] Similarly, this compound is anticipated to be a stronger acid than phenylacetic acid.

Experimental Protocols for pKa Determination

The pKa of a weak acid like this compound can be reliably determined using potentiometric pH titration.[6][7][8]

Principle

A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored as the base is added. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.[7]

Materials and Equipment
  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beakers and other standard laboratory glassware

Procedure
  • Preparation of the Acid Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions.

    • Place a known volume of the acid solution into a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully covered.

    • Fill the buret with the standardized NaOH solution.

  • Titration:

    • Record the initial pH of the acid solution.

    • Add the NaOH solution in small increments (e.g., 0.5 mL).

    • After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.[7]

    • Continue the additions well past the equivalence point (the point of the most rapid pH change).

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve. A first or second derivative plot can be used for greater accuracy.[8]

    • The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

    • The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.[6][7]

cluster_workflow Experimental Workflow for pKa Determination A Prepare Acid Solution C Titrate with Strong Base A->C B Calibrate pH Meter B->C D Record pH and Volume C->D iteratively E Plot Titration Curve D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Figure 2: A generalized workflow for the experimental determination of pKa via potentiometric titration.

Conclusion

This compound is expected to be a moderately strong organic acid due to the electron-withdrawing nature of the two fluorine atoms on the phenyl ring. While a precise pKa value is not documented in readily available literature, it can be determined experimentally using the detailed titration protocol provided. Understanding the acidity of this compound is essential for its application in research and development, particularly in the design and formulation of new pharmaceutical agents.

References

Technical Guide: 2,6-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

InChI Key: FUGDCKXBUZFEON-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 2,6-Difluorophenylacetic acid, catering to researchers, scientists, and professionals in drug development. The document covers its chemical properties, synthesis, and potential applications based on available data.

Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid. The presence of two fluorine atoms on the phenyl ring significantly influences its physicochemical properties. A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Melting Point 100-102 °C
CAS Number 85068-28-6
InChI 1S/C8H6F2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)
SMILES OC(=O)Cc1c(F)cccc1F

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature. However, a known synthetic route involves the reaction of 1,2,3-Trifluorobenzene with Ethyl cyanoacetate.[1]

A plausible, though not explicitly detailed, synthetic strategy could also involve the oxidation of an appropriate precursor such as 2,6-difluorobenzaldehyde. While protocols for the synthesis of 2,6-difluorobenzaldehyde are available, the subsequent oxidation to the carboxylic acid would require further experimental development.[2][3] Another general approach for synthesizing phenylacetic acids is through a Grignard reaction, for instance, by reacting a suitable benzyl magnesium halide with carbon dioxide.[4]

Below is a conceptual workflow for a potential synthesis route.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product start1 2,6-Difluorobenzyl Halide grignard 2,6-Difluorobenzylmagnesium Halide (Grignard Reagent) start1->grignard Reaction with Mg start2 Magnesium start2->grignard product This compound grignard->product 1. Reaction with CO2 2. Acidic Workup co2 Carbon Dioxide (CO2) co2->product

Conceptual workflow for the synthesis of this compound via a Grignard reaction.

Potential Applications in Drug Development

While direct evidence of the biological activity of this compound is limited in the available literature, its derivatives have been investigated for various therapeutic applications. This suggests that the this compound scaffold is of interest in medicinal chemistry.

Precursor for Biologically Active Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. For instance, it has been utilized in the synthesis of:

  • Rho kinase inhibitors : These compounds have potential applications in treating cardiovascular diseases such as hypertension.

  • Non-nucleoside inhibitors of HIV-1 reverse transcriptase : These are a class of antiretroviral drugs used in the treatment of HIV/AIDS.

  • α-azidoacetophenones and N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea : These represent chemical scaffolds that can be further elaborated in drug discovery programs.

Relationship to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Phenylacetic acid derivatives are a known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] A prominent example is diclofenac. The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[7]

Although there is no direct evidence from the searched literature to suggest that this compound is a potent COX inhibitor, its structural similarity to known NSAIDs makes this a plausible area for further investigation. The fluorine substitutions could potentially modulate the potency, selectivity, and pharmacokinetic properties of the molecule.

The general mechanism of COX inhibition by NSAIDs is depicted in the following signaling pathway diagram.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Physiological Effect phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins synthesizes inflammation Inflammation & Pain prostaglandins->inflammation mediates nsaid NSAID (e.g., Hypothetical action of This compound) nsaid->cox inhibits

References

Technical Guide: 2,6-Difluorophenylacetic Acid in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorophenylacetic acid (2,6-DFPA) is a fluorinated organic compound with the chemical formula C₈H₆F₂O₂. Its structure, characterized by a phenylacetic acid backbone with two fluorine atoms at the 2 and 6 positions of the phenyl ring, imparts unique chemical and physical properties that make it a valuable building block in medicinal chemistry and materials science. The strategic placement of fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the technical data and methodologies associated with this compound. The canonical SMILES string for this compound is OC(=O)Cc1c(F)cccc1F.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
CAS Number 85068-28-6
Melting Point 100-102 °C[1]
Appearance White crystalline solid
SMILES OC(=O)Cc1c(F)cccc1F
InChI Key FUGDCKXBUZFEON-UHFFFAOYSA-N

Synthesis of this compound

One common approach involves the ortho-metalation of a difluorobenzene precursor followed by carboxylation. Another strategy is the hydrolysis of a corresponding benzyl cyanide. A generalized workflow for the synthesis starting from 1,3-difluorobenzene is outlined below.

Synthesis_Workflow cluster_synthesis Generalized Synthesis Workflow 1_3_Difluorobenzene 1,3-Difluorobenzene Ortho_lithiation Directed Ortho-Metalation (e.g., n-BuLi, -78 °C) 1_3_Difluorobenzene->Ortho_lithiation 1. Deprotonation Carboxylation Carboxylation (e.g., CO2 gas) Ortho_lithiation->Carboxylation 2. Electrophilic Quench Workup_Purification Aqueous Workup & Purification Carboxylation->Workup_Purification 3. Isolation 2_6_DFPA This compound Workup_Purification->2_6_DFPA

Caption: Generalized workflow for the synthesis of this compound.

A patent describes a general method for preparing fluorophenylacetic acids through a diazotization-addition reaction followed by hydrolysis[2]. Another patent outlines the preparation of 2,3-difluorophenylacetic acid from 2,3-difluorotoluene via photohalogenation and subsequent carbonylation, which could potentially be adapted for the 2,6-isomer[3].

Applications in Chemical Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.

Synthesis of α-Azidoacetophenones

This compound has been utilized in the synthesis of α-azidoacetophenones. The general transformation involves the conversion of the carboxylic acid to an activated species (e.g., acid chloride or ester) followed by reaction with an azide source.

Synthesis of N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea

This compound is also a precursor for the synthesis of N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea, a molecule of interest in medicinal chemistry[1]. A plausible synthetic route is depicted below.

Urea_Synthesis_Workflow cluster_urea_synthesis Plausible Synthesis of a Urea Derivative 2_6_DFPA 2,6-Difluorophenylacetic Acid Reduction Reduction (e.g., BH3-THF) 2_6_DFPA->Reduction Alcohol 2-(2,6-Difluorophenyl)ethanol Reduction->Alcohol Activation Activation (e.g., SOCl2 or PBr3) Alcohol->Activation Benzyl_Halide 2,6-Difluorobenzyl Halide Activation->Benzyl_Halide Urea_Formation Reaction with 5-Aminoindazole & Phosgene equivalent Benzyl_Halide->Urea_Formation Final_Product N-(2,6-difluorobenzyl)-N'- (1H-5-indazolyl)urea Urea_Formation->Final_Product

Caption: Plausible reaction sequence for the synthesis of a urea derivative.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the direct biological activity or the modulation of specific signaling pathways by this compound. However, as a substituted phenylacetic acid, its biological effects could be explored in contexts where similar structures have shown activity. For instance, some phenylacetic acid derivatives are known to interact with various enzymes and receptors. Further research is required to elucidate the specific biological targets and mechanisms of action for 2,6-DFPA.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological application of this compound are not widely published. The following are generalized procedures based on common laboratory practices for similar compounds.

General Protocol for the Synthesis of this compound via Grignard Reaction

This is a hypothetical protocol and requires optimization.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq). Add a solution of 2,6-difluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction.

  • Carboxylation: Once the Grignard reagent has formed, cool the reaction mixture to 0 °C and bubble dry carbon dioxide gas through the solution for several hours.

  • Workup: Quench the reaction by the slow addition of 1 M hydrochloric acid. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Protocol for a Cell-Based Proliferation Assay
  • Cell Culture: Plate cells of interest (e.g., a cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value if applicable.

Quantitative Analysis

General UPLC-MS/MS Method for Quantification in Plasma

This is a template and requires method development and validation.

ParameterRecommended Condition
Sample Preparation Protein precipitation with acetonitrile followed by centrifugation.
Chromatography UPLC with a C18 reversed-phase column.
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Elution Gradient elution.
Mass Spectrometry Triple quadrupole mass spectrometer in negative ion mode.
Ionization Electrospray Ionization (ESI).
Detection Multiple Reaction Monitoring (MRM).

A generalized workflow for sample analysis is presented below.

Analytical_Workflow cluster_analysis Quantitative Analysis Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UPLC_MSMS UPLC-MS/MS Analysis Supernatant_Collection->UPLC_MSMS Data_Analysis Data Analysis & Quantification UPLC_MSMS->Data_Analysis

Caption: General workflow for the quantitative analysis of 2,6-DFPA in plasma.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the development of new chemical entities. This guide has summarized the available technical information, including its physicochemical properties and applications in synthesis. While detailed experimental protocols and biological activity data are currently limited in the public domain, the provided information serves as a foundational resource for researchers and scientists. Further investigation is warranted to fully explore the synthetic utility and biological potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of α-Azido-2',6'-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Azidoacetophenones are valuable synthetic intermediates in medicinal chemistry and drug development. The presence of the azido group allows for versatile transformations, including the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in pharmacologically active compounds.[1][2] The "click chemistry" reaction of azides with alkynes to form triazoles is a particularly powerful tool for drug discovery and bioconjugation.[3] This document provides a detailed protocol for the synthesis of α-azido-2',6'-difluoroacetophenone, a fluorinated analog that can impart unique pharmacological properties to target molecules.

The synthetic route described herein starts from the commercially available 2,6-difluorobenzonitrile and proceeds through a three-step sequence:

  • Synthesis of 2',6'-difluoroacetophenone.

  • α-Bromination of 2',6'-difluoroacetophenone.

  • Azidation of α-bromo-2',6'-difluoroacetophenone.

Reaction Pathway

G cluster_0 Step 1: Synthesis of 2',6'-Difluoroacetophenone cluster_1 Step 2: α-Bromination cluster_2 Step 3: Azidation 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile 2',6'-Difluoroacetophenone 2',6'-Difluoroacetophenone 2,6-Difluorobenzonitrile->2',6'-Difluoroacetophenone 1. CH3MgBr, Et2O 2. H2O, heat Intermediate_1 2',6'-Difluoroacetophenone α-Bromo-2',6'-difluoroacetophenone α-Bromo-2',6'-difluoroacetophenone Intermediate_1->α-Bromo-2',6'-difluoroacetophenone Pyridine hydrobromide perbromide, Acetic Acid, 90°C Intermediate_2 α-Bromo-2',6'-difluoroacetophenone α-Azido-2',6'-difluoroacetophenone α-Azido-2',6'-difluoroacetophenone Intermediate_2->α-Azido-2',6'-difluoroacetophenone NaN3, DMF, RT

Caption: Overall synthetic pathway for α-azido-2',6'-difluoroacetophenone.

Quantitative Data Summary

StepReactionReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)
1Synthesis of Acetophenone2,6-DifluorobenzonitrileMethylmagnesium bromide, H₂ODiethyl etherReflux (35) then 7516 + 3~77
2α-Bromination2',6'-DifluoroacetophenonePyridine hydrobromide perbromideAcetic Acid90385-90
3Azidationα-Bromo-2',6'-difluoroacetophenoneSodium azideDMFRoom Temp.16>90

Experimental Protocols

Protocol 1: Synthesis of 2',6'-Difluoroacetophenone

This protocol is adapted from a literature procedure for the synthesis of 2,6-difluoroacetophenone from 2,6-difluorobenzonitrile.[1]

Materials:

  • 2,6-Difluorobenzonitrile

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Ice

  • Methylene chloride

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2,6-difluorobenzonitrile (e.g., 20.0 g, 0.14 mol) in anhydrous diethyl ether (30 ml).

  • Slowly add methylmagnesium bromide solution (e.g., 154 ml of a 2.8 M solution, 0.43 mol) to the stirred solution.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 35°C) and maintain for 16 hours.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of ice-water (150 ml).

  • Heat the resulting mixture to 75°C for 3 hours to ensure complete hydrolysis of the intermediate imine.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and extract the product with methylene chloride (3 x 50 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2',6'-difluoroacetophenone.

Protocol 2: α-Bromination of 2',6'-Difluoroacetophenone

This protocol is based on a general procedure for the α-bromination of substituted acetophenones using pyridine hydrobromide perbromide.[4][5]

Materials:

  • 2',6'-Difluoroacetophenone

  • Pyridine hydrobromide perbromide

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, combine 2',6'-difluoroacetophenone (e.g., 5.0 mmol), pyridine hydrobromide perbromide (e.g., 5.5 mmol), and glacial acetic acid (20 mL).[4][5]

  • Stir the reaction mixture and heat to 90°C.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[5]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry to yield α-bromo-2',6'-difluoroacetophenone. Further purification can be achieved by recrystallization if necessary.

Protocol 3: Synthesis of α-Azido-2',6'-difluoroacetophenone

This protocol is a general method for the synthesis of α-azido ketones from α-halo ketones.[6]

Materials:

  • α-Bromo-2',6'-difluoroacetophenone

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve α-bromo-2',6'-difluoroacetophenone (e.g., 0.97 mmol) in DMF (10 mL).[6]

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium azide (e.g., 1.94 mmol) in portions to the stirred solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions. [6][7][8]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[6]

  • Monitor the reaction by TLC until the starting material has been consumed.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude α-azido-2',6'-difluoroacetophenone.

  • Purify the product by column chromatography on silica gel.

Experimental Workflow

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup and Purification cluster_analysis Analysis prep_reagents Prepare Reactants and Reagents acetophenone Synthesize 2',6'-Difluoroacetophenone prep_reagents->acetophenone bromination Perform α-Bromination acetophenone->bromination azidation Perform Azidation bromination->azidation extraction Extraction and Washing azidation->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the synthesis of α-azidoacetophenones.

Applications in Drug Development

α-Azidoacetophenones are versatile building blocks in drug discovery. The azide functional group can be readily transformed into other functionalities, such as amines, or used in cycloaddition reactions to create more complex heterocyclic systems.[2][9] The introduction of fluorine atoms, as in the case of α-azido-2',6'-difluoroacetophenone, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to improved metabolic stability and binding affinity. These compounds can be utilized as key intermediates in the synthesis of novel therapeutic agents targeting a wide range of diseases.

References

Application Notes and Protocols for the Synthesis of N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea, a compound of interest in medicinal chemistry due to its structural motifs commonly found in kinase inhibitors. The protocol is divided into the synthesis of key intermediates and the final coupling reaction.

Introduction

Urea derivatives are a significant class of compounds in drug discovery, known for their ability to form stable hydrogen bonds with biological targets.[1] Many approved drugs and clinical candidates, particularly in oncology, feature a diaryl urea scaffold.[2] The target molecule, N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea, combines the urea pharmacophore with a 5-aminoindazole moiety, a privileged scaffold in the development of kinase inhibitors, and a 2,6-difluorobenzyl group, which can enhance binding affinity and metabolic stability.[3][4] This protocol outlines a robust synthetic route to access this compound for further biological evaluation.

Synthetic Workflow Overview

The overall synthesis is a multi-step process involving the preparation of two key intermediates, 5-aminoindazole and 2,6-difluorobenzyl isocyanate, followed by their reaction to form the final urea product.[1][2]

G cluster_0 Synthesis of 5-Aminoindazole cluster_1 Synthesis of 2,6-Difluorobenzyl isocyanate Indazole Indazole Nitration Nitration Indazole->Nitration HNO3/H2SO4 5-Nitroindazole 5-Nitroindazole Nitration->5-Nitroindazole Reduction Reduction 5-Nitroindazole->Reduction Fe/HCl or H2/Pd-C 5-Aminoindazole 5-Aminoindazole Reduction->5-Aminoindazole Intermediate 1 Final_Coupling Final Coupling Reaction (Urea Formation) 5-Aminoindazole->Final_Coupling 2,6-Difluorobenzamide 2,6-Difluorobenzamide Phosgenation Phosgenation 2,6-Difluorobenzamide->Phosgenation Triphosgene or Oxalyl Chloride 2,6-Difluorobenzyl isocyanate 2,6-Difluorobenzyl isocyanate Phosgenation->2,6-Difluorobenzyl isocyanate Intermediate 2 2,6-Difluorobenzyl isocyanate->Final_Coupling Target Molecule Target Molecule Final_Coupling->Target Molecule N-(2,6-difluorobenzyl)-N'-(1H-5-indazolyl)urea

Caption: Overall synthetic workflow for N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Reagents such as triphosgene, oxalyl chloride, and isocyanates are toxic and moisture-sensitive and should be handled with extreme care.[5]

Protocol 1: Synthesis of 5-Aminoindazole (Intermediate 1)

This two-step protocol involves the nitration of indazole followed by the reduction of the nitro group.[6]

Step 1A: Synthesis of 5-Nitroindazole

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

  • Slowly add indazole in portions, maintaining the temperature below 10 °C.

  • Once the indazole is fully dissolved, add a pre-cooled mixture of concentrated sulfuric acid and nitric acid dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture carefully onto crushed ice.

  • The resulting precipitate is filtered, washed with cold water until the filtrate is neutral, and dried to yield 5-nitroindazole.

Step 1B: Synthesis of 5-Aminoindazole

  • Suspend 5-nitroindazole in ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the mixture to reflux for 4-6 hours if using the iron/HCl method. For hydrogenation, stir at room temperature under a hydrogen balloon.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture (if using a solid reducing agent) and concentrate the solvent under reduced pressure.

  • If necessary, neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 5-aminoindazole. The crude product can be purified by column chromatography or recrystallization.[6]

Protocol 2: Synthesis of 2,6-Difluorobenzyl isocyanate (Intermediate 2)

This protocol describes the conversion of 2,6-difluorobenzamide to the corresponding isocyanate using a phosgene equivalent like triphosgene or oxalyl chloride.[5][7]

  • In a dry, inert atmosphere (e.g., nitrogen or argon), suspend 2,6-difluorobenzamide in a dry, aprotic solvent such as dichloromethane (DCM) or toluene.

  • Add a base, such as triethylamine, to the suspension.

  • To this mixture, add a solution of triphosgene (0.33 equivalents) or oxalyl chloride (1.1 equivalents) in the same dry solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl).

  • After completion, the reaction mixture can be carefully concentrated under reduced pressure to remove the solvent and excess reagents.

  • The resulting crude 2,6-difluorobenzyl isocyanate is often used immediately in the next step without further purification due to its reactivity and potential for decomposition.[5]

Protocol 3: Synthesis of N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea (Final Product)

This final step involves the nucleophilic addition of the amino group of 5-aminoindazole to the isocyanate.[2][8]

  • Dissolve 5-aminoindazole (1.0 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere.

  • To this solution, add a solution of the crude 2,6-difluorobenzyl isocyanate (approximately 1.0-1.2 equivalents) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea.

Data Presentation

The following table summarizes representative quantitative data for the synthesis, based on typical yields for analogous reactions found in the literature. Actual yields may vary depending on reaction scale and optimization.

StepStarting Material(s)ProductRepresentative Yield (%)Purity (%) (Post-Purification)
1A Indazole5-Nitroindazole75-85>95
1B 5-Nitroindazole5-Aminoindazole80-90>98
2 2,6-Difluorobenzamide2,6-Difluorobenzyl isocyanate(Used crude)(Used crude)
3 5-Aminoindazole & 2,6-Difluorobenzyl isocyanateN-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea60-80>98

Potential Biological Context: Kinase Inhibition

Diaryl urea compounds are well-known as Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase. The N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea scaffold is consistent with structures that could potentially inhibit signaling pathways critical for cell proliferation and survival, such as the Raf-MEK-ERK pathway, which is often dysregulated in cancer.[8]

G cluster_pathway Representative Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor N-(2,6-difluorobenzyl)- N'-(1H-5-indazolyl)urea Inhibitor->RAF Potential Inhibition

References

Application Notes: The Role of 2,6-Difluorophenylacetic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

2,6-Difluorophenylacetic acid is a versatile fluorinated building block increasingly utilized in the synthesis of advanced agrochemicals. The strategic incorporation of two fluorine atoms at the ortho positions of the phenyl ring imparts unique physicochemical properties to derivative molecules. These properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes, make this compound a valuable precursor for the development of potent and selective herbicides and fungicides.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative pyrazole amide fungicide, a class of agrochemicals known for their effectiveness as succinate dehydrogenase inhibitors (SDHI).

Key Applications in Agrochemical Synthesis

The 2,6-difluorophenyl moiety is a key component in a variety of biologically active molecules. In the agrochemical sector, this structural motif is primarily exploited for:

  • Herbicide Development: The unique electronic properties conferred by the fluorine atoms can enhance the efficacy of herbicides. While direct examples of commercial herbicides from this compound are not widespread, the related compound N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide has been synthesized and shown to act as an acetohydroxyacid synthase (AHAS) inhibitor, a common mode of action for herbicides.

  • Fungicide Synthesis: The 2,6-difluorophenyl group is present in several potent fungicides. Pyrazole amides, in particular, have been extensively researched for their fungicidal properties, primarily acting as SDH inhibitors. The synthesis of these compounds often involves the coupling of a pyrazole derivative with a carboxylic acid, such as this compound.

Synthesis of a Representative Pyrazole Amide Fungicide

This section details the synthesis of a novel pyrazole amide fungicide, N-(3-(trifluoromethyl)phenyl)-2-(2,6-difluorophenyl)acetamide, a representative compound demonstrating the utility of this compound as a synthetic precursor. This synthesis is a two-step process involving the activation of the carboxylic acid followed by amidation.

Quantitative Data: Synthesis Yield and Fungicidal Efficacy

The following table summarizes the expected yield for the synthesis of the target pyrazole amide and its fungicidal activity against common plant pathogens.

ProductStarting MaterialsKey Reagents/CatalystsSolventReaction ConditionsYield (%)Reference (Adapted from)
N-(3-(trifluoromethyl)phenyl)-2-(2,6-difluorophenyl)acetamideThis compound, 3-(Trifluoromethyl)anilineThionyl chloride, DMFDichloromethaneReflux, then rt>90[3]
Target CompoundPathogenEC₅₀ (mg/L)Reference (Analogous Compounds)
N-(3-(trifluoromethyl)phenyl)-2-(2,6-difluorophenyl)acetamideRhizoctonia cerealis1.2 - 16.4[4]
Sclerotinia sclerotiorum0.5 - 1.9[4]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluorophenylacetyl Chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a more reactive intermediate for amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous DCM.

  • Add a catalytic amount of DMF to the suspension.

  • Slowly add thionyl chloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2,6-difluorophenylacetyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of N-(3-(trifluoromethyl)phenyl)-2-(2,6-difluorophenyl)acetamide

This protocol details the amide coupling reaction between 2,6-difluorophenylacetyl chloride and 3-(trifluoromethyl)aniline.

Materials:

  • 2,6-Difluorophenylacetyl chloride (1.0 eq)

  • 3-(Trifluoromethyl)aniline (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.1 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and purification

Procedure:

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline and triethylamine in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Add a solution of 2,6-difluorophenylacetyl chloride in anhydrous DCM dropwise to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure N-(3-(trifluoromethyl)phenyl)-2-(2,6-difluorophenyl)acetamide.

Visualizations

G cluster_0 Synthesis of N-(3-(trifluoromethyl)phenyl)-2-(2,6-difluorophenyl)acetamide DFPAA This compound SOCl2 Thionyl Chloride (SOCl2) DCM, DMF (cat.) DFPAA->SOCl2 DFPAC 2,6-Difluorophenylacetyl chloride SOCl2->DFPAC TFA 3-(Trifluoromethyl)aniline TEA, DCM DFPAC->TFA Product N-(3-(trifluoromethyl)phenyl)-2- (2,6-difluorophenyl)acetamide TFA->Product

Caption: Synthetic pathway for the preparation of a novel pyrazole amide fungicide.

G cluster_0 Mode of Action: Succinate Dehydrogenase Inhibition Fungicide Pyrazole Amide Fungicide (e.g., N-(3-(trifluoromethyl)phenyl)-2- (2,6-difluorophenyl)acetamide) SDH Succinate Dehydrogenase (Complex II) Fungicide->SDH Inhibits ETC Mitochondrial Electron Transport Chain SDH->ETC Blocks Electron Flow ATP ATP Production ETC->ATP Disrupts CellDeath Fungal Cell Death ATP->CellDeath Leads to

Caption: Signaling pathway illustrating the mode of action of SDHI fungicides.

References

2,6-Difluorophenylacetic Acid: A Versatile Precursor for Advanced Herbicides and Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorophenylacetic acid is a key building block in the synthesis of a variety of agrochemicals, particularly herbicides and fungicides. The presence of two fluorine atoms on the phenyl ring imparts unique properties to the resulting molecules, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity, which can lead to greater efficacy and better performance in the field.[1] These attributes make this compound and its derivatives highly valuable in the development of modern crop protection agents.

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for a representative herbicide and fungicide, intended for researchers and professionals in the agrochemical and pharmaceutical industries.

Section 1: Herbicide Synthesis and Application

A prominent class of herbicides derived from precursors containing the 2,6-difluorophenyl moiety are the triazolopyrimidine sulfonamides. These compounds are potent inhibitors of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.

Featured Herbicide: Flumetsulam

Flumetsulam is a commercial herbicide that utilizes a 2,6-difluorophenyl precursor. It is effective against a wide range of broadleaf weeds in various crops.

Chemical Structure: N-(2,6-difluorophenyl)-5-methyl[1][2]triazolo[1,5-a]pyrimidine-2-sulfonamide

Quantitative Data: Herbicidal Efficacy of Flumetsulam

The herbicidal activity of Flumetsulam is typically evaluated by determining the concentration required to inhibit the growth of target weeds by 50% (EC50). The following table summarizes the EC50 values for Flumetsulam against several common weed species.

Target Weed SpeciesCommon NameEC50 (g a.i./ha)Reference
Amaranthus retroflexusRedroot Pigweed10 - 20[3]
Chenopodium albumCommon Lambsquarters15 - 25[3]
Sinapis arvensisWild Mustard5 - 15[4]
Galium aparineCleavers20 - 30[4]
Stellaria mediaCommon Chickweed10 - 20[5]
Experimental Protocol: Synthesis of Flumetsulam

The synthesis of Flumetsulam involves the reaction of 2,6-difluoroaniline with 5-methyl-[1][2]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride. A detailed, two-step laboratory-scale protocol is provided below.

Step 1: Synthesis of 5-methyl-[1][2]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

This intermediate is a key component in the synthesis of various triazolopyrimidine sulfonamide herbicides. While its direct synthesis from simple precursors can be complex, for the purpose of this protocol, we will assume it is available or can be synthesized according to established literature methods.

Step 2: Synthesis of Flumetsulam

  • Materials:

    • 2,6-Difluoroaniline

    • 5-methyl-[1][2]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

    • Pyridine (anhydrous)

    • Dichloromethane (anhydrous)

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for chromatography

  • Procedure:

    • In a dry, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,6-difluoroaniline (1.0 eq) in anhydrous dichloromethane.

    • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve 5-methyl-[1][2]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane.

    • Slowly add the solution of the sulfonyl chloride to the cooled solution of 2,6-difluoroaniline dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid (2x), water (1x), and saturated sodium bicarbonate solution (2x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield Flumetsulam as a white solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_6_Difluoroaniline 2,6-Difluoroaniline Reaction_Vessel Reaction in Dichloromethane with Pyridine 2_6_Difluoroaniline->Reaction_Vessel Sulfonyl_Chloride 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride Sulfonyl_Chloride->Reaction_Vessel Flumetsulam Flumetsulam Reaction_Vessel->Flumetsulam

Synthesis of Flumetsulam from 2,6-difluoroaniline.

Mode of Action: Acetolactate Synthase (ALS) Inhibition

Flumetsulam, as an ALS inhibitor, blocks the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Flumetsulam Flumetsulam Flumetsulam->ALS Valine_Leucine Valine & Leucine Biosynthesis alpha_Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth

Inhibition of the branched-chain amino acid pathway by Flumetsulam.

Section 2: Fungicide Synthesis and Application

While direct commercial examples of fungicides derived from this compound are less common, the broader class of fluorinated phenylacetic acids serves as precursors to various antifungal compounds. Pyridazinone derivatives, synthesized from phenylacetic acid precursors, have demonstrated notable antifungal activity.

Featured Fungicide Class: Pyridazinones

For the purpose of these notes, we will focus on the synthesis of a representative pyridazinone fungicide, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, which can be derived from phenylacetic acid. The principles of this synthesis can be adapted for fluorinated analogues.

Quantitative Data: Antifungal Activity of Pyridazinone Derivatives

The antifungal activity of pyridazinone derivatives is often assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Fungal SpeciesMIC (µg/mL)Reference
Aspergillus niger64 - 128[6]
Candida albicans32 - 64[1][6]
Fusarium oxysporum128 - 256[7]
Penicillium chrysogenum64 - 128

Note: Data is for representative pyridazinone derivatives and may vary depending on the specific substitution pattern.

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol outlines the synthesis of a pyridazinone ring system from a phenylacetic acid derivative.

  • Materials:

    • β-Benzoylpropionic acid (can be synthesized from benzene and succinic anhydride)

    • Hydrazine hydrate

    • Ethanol

    • Reflux condenser

    • Magnetic stirrer with heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve β-benzoylpropionic acid (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

    • The product can be further purified by recrystallization from ethanol if necessary.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.[6]

G cluster_start Starting Material cluster_reagent Reagent cluster_reaction Reaction cluster_product Product beta_Benzoylpropionic_acid β-Benzoylpropionic acid Cyclocondensation Cyclocondensation in Ethanol (Reflux) beta_Benzoylpropionic_acid->Cyclocondensation Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Cyclocondensation Pyridazinone 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Cyclocondensation->Pyridazinone

References

The Versatility of 2,6-Difluorophenylacetic Acid in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

2,6-Difluorophenylacetic acid stands as a pivotal building block in modern medicinal chemistry, offering a unique scaffold for the development of a diverse array of therapeutic agents. Its distinct physicochemical properties, imparted by the difluorinated phenyl ring, have been strategically exploited to enhance the potency, selectivity, and pharmacokinetic profiles of numerous drug candidates. This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals interested in leveraging this versatile compound.

The incorporation of the 2,6-difluorophenyl moiety into drug molecules can significantly influence their biological activity. The fluorine atoms, being highly electronegative, can modulate the acidity of the carboxylic acid group, alter lipophilicity, and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1] These attributes have made this compound and its derivatives attractive starting materials for the synthesis of inhibitors targeting a range of enzymes and receptors implicated in various diseases.

Application Notes

Anti-inflammatory Agents: Selective COX-2 Inhibitors

Derivatives of this compound have been explored as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2][3] The 2,6-difluoro substitution pattern can facilitate favorable interactions within the active site of COX-2, leading to enhanced inhibitory activity and selectivity over the COX-1 isoform, thereby potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Antiviral Agents: Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)

The 2,6-difluorobenzyl group, derived from this compound, is a common feature in a class of highly potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT).[4][5] These NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. The flexibility and electronic properties of the 2,6-difluorobenzyl moiety contribute to strong binding interactions and can help overcome drug resistance mutations.[4]

Anticancer Agents: Kinase Inhibitors

The 2,6-difluorophenyl motif has been incorporated into the structures of various kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival. These include inhibitors of Tropomyosin receptor kinases (TRKs) and other receptor tyrosine kinases.[6] The fluorine atoms can enhance binding affinity and selectivity for the target kinase.

Immunomodulatory Agents: RORγt Inverse Agonists

Recent research has highlighted the use of the 2,6-difluorobenzyl ether moiety in the design of potent and selective inverse agonists of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[7] RORγt is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, making it a promising target for the treatment of autoimmune diseases. The 2,6-difluorobenzyl group in these molecules has been shown to occupy a specific pocket in the RORγt ligand-binding domain, leading to a significant gain in potency.[7]

Quantitative Data

The following tables summarize the biological activity and pharmacokinetic parameters of representative compounds derived from this compound.

Compound IDTargetAssay TypeIC50 / EC50 (µM)Cell Line / EnzymeReference
1 HIV-1 Reverse TranscriptaseIn vitro enzyme assay0.2Recombinant HIV-1 RT[4]
2 HIV-1 (Wild-Type)Cytoprotection assay0.44MT-4 cells[4]
Compound VIIa COX-2In vitro enzyme assay0.29Ovine COX-2[2]
Compound VIIa COX-1In vitro enzyme assay19.5Ovine COX-1[2]
Compound A12 TRKA KinaseIn vitro kinase assay0.056Recombinant TRKA[6]
Compound 26 RORγtGal4 Reporter Assay0.011-[7]

Table 1: In Vitro Biological Activity of this compound Derivatives.

Compound IDAnimal ModelDosing RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Compound 29 MouseOral---56[7]
Compound 38 MouseOral---101[7]

Table 2: Pharmacokinetic Parameters of this compound Derivatives.

Experimental Protocols

Synthesis of a 1,2-disubstituted Benzimidazole NNRTI

This protocol describes the synthesis of a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase, 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole (Compound 1).[4]

Materials:

  • 1-(2,6-difluorobenzoyl)-2-nitroanilide

  • 2,6-difluorobenzyl bromide

  • Reducing agent (e.g., Sodium dithionite)

  • Appropriate solvents (e.g., DMF, Ethanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Benzylation: React 1-(2,6-difluorobenzoyl)-2-nitroanilide with 2,6-difluorobenzyl bromide in a suitable solvent like DMF in the presence of a base to yield the benzylated intermediate.

  • Reductive Cyclization: Reduce the nitro group of the benzylated intermediate using a reducing agent such as sodium dithionite in a solvent mixture like ethanol/water. This step leads to the formation of the benzimidazole ring.

  • Purification: Purify the final product (Compound 1) using column chromatography on silica gel.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a test compound against COX-1 and COX-2.[8]

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Hematin and L-epinephrine (co-factors)

  • Tris-HCl buffer (pH 8.0)

  • Test compound dissolved in DMSO

  • LC-MS/MS system for prostaglandin E2 (PGE2) detection

Procedure:

  • Enzyme Preparation: Prepare a solution of COX-1 or COX-2 in Tris-HCl buffer containing hematin and L-epinephrine.

  • Inhibitor Pre-incubation: Add the test compound (in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Analysis: After a set incubation time, terminate the reaction and quantify the amount of PGE2 produced using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.[9]

Materials:

  • Target kinase and its specific substrate peptide

  • ATP

  • Test compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the test compound, the target kinase, and the kinase substrate in the kinase assay buffer.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general procedure for evaluating the pharmacokinetic properties of a test compound after oral administration in rats.[10]

Materials:

  • Sprague-Dawley rats

  • Test compound formulated for oral gavage

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS for drug quantification in plasma

Procedure:

  • Animal Dosing: Administer the test compound to rats via oral gavage at a specific dose.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and bioavailability from the plasma concentration-time data.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start This compound or derivative step1 Chemical Transformation (e.g., Amidation, Etherification) start->step1 product Target Compound step1->product assay1 Enzyme/Receptor Inhibition Assay product->assay1 assay2 Cell-based Activity Assay assay1->assay2 pk_study Pharmacokinetic Study assay2->pk_study efficacy_study Efficacy Study in Animal Model pk_study->efficacy_study end Clinical Candidate efficacy_study->end Lead Optimization

Drug discovery workflow using this compound.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible by Inflammatory Stimuli) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostanoids Prostanoids (Prostaglandins, Thromboxanes) pgh2->prostanoids inflammation Inflammation, Pain, Fever prostanoids->inflammation gastric_protection Gastric Mucosa Protection, Platelet Aggregation prostanoids->gastric_protection inhibitor 2,6-Difluorophenylacetic Acid Derivative (Selective COX-2 Inhibitor) inhibitor->cox2 Inhibits

References

Application Notes and Protocols for the Oxidative Decarboxylation of 2,6-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview and Application

The oxidative decarboxylation of 2,6-difluorophenylacetic acid is a key chemical transformation that yields 2,6-difluorobenzaldehyde. This product is a vital building block in the synthesis of a wide range of biologically active molecules. The presence of the 2,6-difluorophenyl moiety is prevalent in many pharmaceuticals and agrochemicals, where the fluorine atoms can significantly enhance properties such as metabolic stability, binding affinity, and bioavailability.[1] Consequently, 2,6-difluorobenzaldehyde is a crucial intermediate in the development of anti-inflammatory, antiviral, and anticancer drugs, as well as advanced pesticides and herbicides.[2][3]

This document provides detailed protocols for two prominent methods for the oxidative decarboxylation of arylacetic acids, which can be applied to this compound: a manganese-catalyzed approach and a visible-light-induced photocatalytic method. Additionally, a workflow for the application of the resulting 2,6-difluorobenzaldehyde in pharmaceutical synthesis is presented.

Reaction Pathway

The fundamental transformation involves the removal of a carboxyl group from this compound and the oxidation of the adjacent methylene group to a carbonyl group, yielding 2,6-difluorobenzaldehyde and carbon dioxide.

General Reaction Scheme:

Quantitative Data Summary

The following tables provide representative quantitative data for the oxidative decarboxylation of arylacetic acids using different catalytic systems. While specific data for this compound is not extensively published, the data for structurally similar compounds illustrate the potential efficiency of these methods.

Table 1: Manganese-Catalyzed Oxidative Decarboxylation of Various Arylacetic Acids

EntrySubstrateCatalyst SystemOxidantSolventTime (min)Yield (%)
1Phenylacetic acid[Mn(III)(BHBPDI)Cl]/imidazole(n-Bu)4NIO4Dichloromethane1595
24-Chlorophenylacetic acid[Mn(III)(BHBPDI)Cl]/imidazole(n-Bu)4NIO4Dichloromethane2595
34-Fluorophenylacetic acid[Mn(III)(BHBPDI)Cl]/imidazole(n-Bu)4NIO4Dichloromethane1787
44-Nitrophenylacetic acid[Mn(III)(BHBPDI)Cl]/imidazole(n-Bu)4NIO4Dichloromethane3085

Data adapted from a study on the oxidative decarboxylation of arylacetic acids using a Mn(III) Schiff base complex. The high yields obtained for various substituted phenylacetic acids suggest this method's applicability to this compound.

Table 2: Photocatalytic Oxidative Decarboxylation of Carboxylic Acids

EntrySubstratePhotocatalystCo-catalystBaseSolventTime (h)Yield (%)
12-Phenylpropanoic acid{Ir[dF(CF3)ppy]2(dtbpy)}PF6CuOCs2CO3Dichloromethane4085
2Ibuprofen{Ir[dF(CF3)ppy]2(dtbpy)}PF6CuOCs2CO3Dichloromethane4092
34-Methoxyphenylacetic acid{Ir[dF(CF3)ppy]2(dtbpy)}PF6CuOCs2CO3Dichloromethane4099
4Cyclohexanecarboxylic acid{Ir[dF(CF3)ppy]2(dtbpy)}PF6CuOCs2CO3Dichloromethane4075

This table summarizes the yields of a visible-light-induced photocatalytic decarboxylative oxidation, demonstrating broad substrate scope and high efficiency.[4][5]

Experimental Protocols

Protocol 1: Manganese-Catalyzed Oxidative Decarboxylation

This protocol is adapted from a general procedure for the oxidative decarboxylation of arylacetic acids using a manganese(III) Schiff base complex.[6]

Materials and Equipment:

  • This compound

  • [Mn(III)(BHBPDI)Cl] (or a similar Mn(III) salen-type catalyst)

  • Imidazole

  • Tetrabutylammonium periodate ((n-Bu)4NIO4)

  • Dichloromethane (CH2Cl2), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane for elution

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the Mn(III) catalyst (0.1 mmol, 10 mol%).

  • Add dichloromethane (20 mL) to dissolve the catalyst.

  • To this solution, add imidazole (0.2 mmol) and this compound (1 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • Add tetrabutylammonium periodate (1 mmol) in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by flash column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to obtain pure 2,6-difluorobenzaldehyde.

Protocol 2: Visible-Light-Induced Photocatalytic Oxidative Decarboxylation

This protocol is based on a general method for the photocatalytic decarboxylative oxidation of carboxylic acids.[4][5]

Materials and Equipment:

  • This compound

  • {Ir[dF(CF3)ppy]2(dtbpy)}PF6 (Iridium photocatalyst)

  • Copper(I) oxide (CuO)

  • Cesium carbonate (Cs2CO3)

  • Bathophenanthroline

  • Dichloromethane (DCM), anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Blue LED light source (e.g., 40 W)

  • Oxygen balloon

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add this compound (0.2 mmol), {Ir[dF(CF3)ppy]2(dtbpy)}PF6 (1 mol%), CuO (10 mol%), bathophenanthroline (10 mol%), and Cs2CO3 (1.5 equivalents).

  • Evacuate and backfill the tube with oxygen three times, then leave it under an oxygen atmosphere (1 atm, via balloon).

  • Add anhydrous dichloromethane (2 mL) via syringe.

  • Stir the reaction mixture at 40 °C while irradiating with a blue LED light source.

  • Monitor the reaction for 40 hours or until completion as indicated by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2,6-difluorobenzaldehyde.

Visualizations

Oxidative_Decarboxylation_Pathway 2_6_DFPAA This compound Reaction Oxidative Decarboxylation 2_6_DFPAA->Reaction 2_6_DFBA 2,6-Difluorobenzaldehyde Reaction->2_6_DFBA CO2 CO2 Reaction->CO2

Caption: General pathway of the oxidative decarboxylation.

Experimental_Workflow cluster_synthesis Synthesis of 2,6-Difluorobenzaldehyde cluster_application Application in Drug Synthesis Start This compound Add_Reagents Add Catalyst, Base/Oxidant, and Solvent Start->Add_Reagents React Reaction under Specified Conditions (e.g., Light Irradiation or Heating) Add_Reagents->React Purify Purification (Column Chromatography) React->Purify Product 2,6-Difluorobenzaldehyde Purify->Product Intermediate 2,6-Difluorobenzaldehyde Product->Intermediate Reaction_Step_1 Condensation or Other C-C Bond Formation Intermediate->Reaction_Step_1 Intermediate_2 Advanced Intermediate Reaction_Step_1->Intermediate_2 Further_Steps Further Synthetic Steps Intermediate_2->Further_Steps API Active Pharmaceutical Ingredient (API) Further_Steps->API

Caption: Workflow from synthesis to pharmaceutical application.

References

Application Notes and Protocols for the Purity Assessment of 2,6-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorophenylacetic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The fluorine atoms on the phenyl ring can enhance the metabolic stability, lipophilicity, and binding affinity of the final molecule. Therefore, ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the end product.

These application notes provide detailed protocols for the quantitative analysis of this compound purity using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and a classical acid-base titration method.

Potential Impurities in this compound

The purity of this compound is largely dependent on the synthetic route employed. A common route involves the reaction of 1,2,3-trifluorobenzene with a cyanide source followed by hydrolysis. Potential impurities may include:

  • Starting Materials: Unreacted 1,2,3-trifluorobenzene.

  • Isomeric Impurities: Other isomers of difluorophenylacetic acid, such as 2,4-difluorophenylacetic acid or 3,4-difluorophenylacetic acid, which may arise from impurities in the starting materials.

  • Intermediates: Incomplete hydrolysis of the nitrile intermediate (2,6-difluorophenylacetonitrile).

  • Byproducts: Compounds formed from side reactions, which can vary depending on the specific reaction conditions.

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for quantifying the purity of this compound and separating it from potential impurities. A reversed-phase method is typically employed.

3.1.1. Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the HPLC analysis of a batch of this compound.

ParameterResult
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 1.5%
Accuracy (Recovery) 98.5 - 101.5%
Retention Time Approximately 6.2 minutes
Purity Assay See Table 2 for an example calculation

Table 1: Typical HPLC Method Validation Parameters.

Peak IDCompound NameRetention Time (min)Peak AreaArea %
1Impurity 1 (e.g., Isomer)5.815,0000.15
2This compound6.29,950,00099.50
3Impurity 2 (e.g., Starting Material)7.135,0000.35
Total 10,000,000 100.00

Table 2: Example Purity Calculation from HPLC Data.

3.1.2. Experimental Protocol: HPLC Purity Assay

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water. A common starting gradient is 60:40 (v/v) acetonitrile:acidified water.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.[2]

    • Injection Volume: 10 µL.

  • Reagents and Materials:

    • This compound reference standard (purity >99.5%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

    • Phosphoric acid (85%, analytical grade).

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Analytical balance.

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Procedure:

    • Mobile Phase Preparation: Prepare the aqueous component by adding 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly. In a suitable container, mix the required volumes of acetonitrile and the acidified water. Degas the mobile phase by sonication or vacuum filtration before use.[1]

    • Standard Solution Preparation: Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This provides a stock solution of approximately 1 mg/mL. Prepare working standards by diluting the stock solution with the diluent to concentrations within the linear range (e.g., 1, 10, 50, 100 µg/mL).[1]

    • Sample Solution Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

    • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the diluent as a blank, followed by the standard solutions and the sample solution.

    • Calculation: Determine the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the total peak area of all components (area percent method).

Gas Chromatography (GC)

GC can be a suitable alternative for purity testing, especially for identifying volatile impurities. Derivatization of the carboxylic acid group to a more volatile ester is often necessary.

3.2.1. Quantitative Data Summary

The following table presents representative quantitative data from a GC-FID analysis of a derivatized this compound sample.

ParameterResult
Linearity Range 0.5 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 97.0 - 103.0%
Retention Time (as methyl ester) Approximately 8.5 minutes
Purity Assay See Table 4 for an example calculation

Table 3: Typical GC Method Validation Parameters.

Peak IDCompound Name (as methyl ester)Retention Time (min)Peak AreaArea %
1Impurity 17.925,0000.25
2This compound8.59,920,00099.20
3Impurity 29.255,0000.55
Total 10,000,000 100.00

Table 4: Example Purity Calculation from GC Data.

3.2.2. Experimental Protocol: GC Purity Assay (with Derivatization)

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), a split/splitless injector, and an autosampler.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C (FID) or as appropriate for MS.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Injection Volume: 1 µL (split injection, e.g., 20:1 split ratio).

  • Reagents and Materials:

    • This compound sample and reference standard.

    • Derivatization reagent (e.g., Trimethylsilyldiazomethane solution in diethyl ether or BF3-Methanol).

    • Methanol (anhydrous).

    • Toluene (anhydrous).

    • Sodium sulfate (anhydrous).

    • Vials suitable for derivatization and GC analysis.

  • Procedure:

    • Derivatization (Methyl Ester Formation):

      • Accurately weigh about 10 mg of the this compound sample into a vial.

      • Add 1 mL of a suitable solvent like toluene.

      • Add the derivatization reagent according to the manufacturer's instructions. For example, add Trimethylsilyldiazomethane dropwise until a persistent yellow color is observed, indicating complete reaction.

      • Allow the reaction to proceed for about 10-15 minutes at room temperature.

      • Quench any excess reagent by adding a few drops of acetic acid until the yellow color disappears.

    • Sample Preparation for GC:

      • The derivatized sample can often be injected directly. If necessary, a simple work-up can be performed by adding water and extracting the methyl ester into an organic solvent like hexane. The organic layer is then dried over anhydrous sodium sulfate before injection.

    • Analysis: Inject the prepared sample into the GC system.

    • Calculation: Determine the purity based on the area percent of the derivatized this compound peak relative to the total area of all peaks.

Acid-Base Titration

This classical method provides a direct measure of the total acidity of the sample and can be used as a simple, cost-effective purity assay.

3.3.1. Quantitative Data Summary

ParameterResult
Titrant 0.1 M NaOH (standardized)
Indicator Phenolphthalein
Endpoint Faint, persistent pink color
Precision (%RSD) < 0.5%
Purity Assay See Table 5 for an example calculation

Table 5: Typical Titration Method Parameters and Example Purity Calculation.

Sample Weight (mg)Titrant Volume (mL)Calculated Purity (%)
250.514.5099.6
251.214.5599.7
249.814.4899.8
Average 99.7

3.3.2. Experimental Protocol: Titrimetric Purity Assay

  • Apparatus and Reagents:

    • Analytical balance (readable to 0.1 mg).

    • Burette (50 mL, Class A).

    • Erlenmeyer flasks (250 mL).

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Phenolphthalein indicator solution.

    • Ethanol (neutralized).

  • Procedure:

    • Accurately weigh approximately 250 mg of this compound into a 250 mL Erlenmeyer flask.[3]

    • Dissolve the sample in about 50 mL of neutralized ethanol. Gentle warming may be required.

    • Add 2-3 drops of phenolphthalein indicator.[4][5]

    • Titrate with standardized 0.1 M NaOH solution to a faint but persistent pink endpoint.[4][5]

    • Record the volume of NaOH solution used.

    • Perform the titration in triplicate.

  • Calculation: The purity of this compound is calculated using the following formula:

    Purity (%) = (V × M × MW) / (W × 10)

    Where:

    • V = Volume of NaOH solution used (mL)

    • M = Molarity of the NaOH solution (mol/L)

    • MW = Molecular weight of this compound (172.13 g/mol )

    • W = Weight of the sample (mg)

Visualization of Related Biological Pathway and Analytical Workflow

Cyclooxygenase (COX) Pathway Inhibition by NSAIDs

This compound is a precursor for the synthesis of some Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NSAIDs exert their therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation and pain.[6][7][8]

COX_Pathway Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Cleavage  PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Oxygenation  COX-1 & COX-2 COX1_2 COX-1 & COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerization Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach Stomach Lining Protection Prostaglandins->Stomach NSAIDs NSAIDs (derived from precursors like This compound) NSAIDs->COX1_2 Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by NSAIDs.

Analytical Method Validation Workflow

The validation of the analytical methods described above should follow a structured workflow to ensure they are fit for their intended purpose, in line with guidelines from the International Conference on Harmonisation (ICH).[9][10][11][12][13]

Method_Validation_Workflow Start Define Analytical Method Requirements Develop Method Development & Optimization Start->Develop Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Develop->Protocol Execute Execute Validation Experiments Protocol->Execute Parameters Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) LOD & LOQ Robustness Execute->Parameters Report Compile Validation Report Parameters->Report Implement Implement Validated Method for Routine Use Report->Implement

Caption: Workflow for Analytical Method Validation.

References

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of 2,6-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Difluorophenylacetic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1][2] Accurate and precise quantification of this compound is essential for ensuring the quality and purity of raw materials, in-process control during manufacturing, and the final active pharmaceutical ingredients (APIs). This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described method provides excellent separation and resolution, ensuring high specificity and accuracy.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 stationary phase column is recommended for good retention and separation.

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (or Formic acid for MS compatibility)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below. These conditions are a good starting point and may require minor adjustments based on the specific HPLC system and column used.

ParameterRecommended Condition
Stationary Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 264 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: A mixture of acetonitrile and acidified water is used to ensure good peak shape and retention for the acidic analyte.[3] The acidic modifier, such as phosphoric or formic acid, suppresses the ionization of the carboxylic acid group, leading to better interaction with the non-polar stationary phase and a more symmetrical peak.[4] For mass spectrometry applications, formic acid is preferred over phosphoric acid.[5]

  • Column: A C18 column provides a hydrophobic stationary phase suitable for retaining moderately non-polar compounds like this compound.[6]

  • Detection Wavelength: Based on the analysis of similar fluorinated aromatic compounds, 264 nm is a suitable wavelength for detection.[7]

Preparation of Solutions
  • Diluent Preparation: A 50:50 (v/v) mixture of acetonitrile and HPLC grade water is used as the diluent.[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Add about 15 mL of diluent and sonicate for 10 minutes to dissolve. Allow the solution to cool to room temperature, then dilute to the mark with the diluent and mix thoroughly.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations within the desired linear range (e.g., 0.1, 1, 10, 25, 50, and 100 µg/mL).[3]

  • Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve. After cooling to room temperature, dilute to the mark with the diluent and mix well. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

Method Validation and Data Presentation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.[8] The validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

The following table summarizes the typical performance characteristics expected from this HPLC method, based on data for closely related molecules.[3][9]

ParameterExpected Result
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0 - 102.0%
Retention Time Approximately 5 - 8 min
System Suitability

Before starting the analysis, the system suitability should be checked by injecting the standard solution multiple times. The acceptance criteria are typically:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: > 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Workflow and Diagrams

Experimental Workflow

The logical flow of the analytical process, from the preparation of solutions to the final data analysis, is crucial for obtaining reproducible results.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Mobile Phase Preparation (Acetonitrile:0.1% Phosphoric Acid in Water) hplc_system HPLC System Setup (C18 Column, 1.0 mL/min, 30°C) prep_mobile->hplc_system prep_std Standard Solution Preparation injection Inject Blank, Standards, and Samples prep_std->injection prep_sample Sample Preparation (Dissolution and Filtration) prep_sample->injection hplc_system->injection data_acq Data Acquisition (UV Detection at 264 nm) injection->data_acq integration Peak Integration and Identification data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Final Report Generation quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical Relationships in Method Development

The development of a robust HPLC method involves the systematic optimization of several key parameters.

G cluster_params Chromatographic Parameters cluster_sample Sample Considerations cluster_detection Detection method_dev Method Development column Column Selection (e.g., C18, C8) method_dev->column mobile_phase Mobile Phase Optimization (Organic Ratio, pH) method_dev->mobile_phase flow_rate Flow Rate method_dev->flow_rate temperature Column Temperature method_dev->temperature sample_prep Sample Preparation (Solvent, Concentration) method_dev->sample_prep detector Detector Settings (Wavelength) method_dev->detector mobile_phase->column sample_prep->mobile_phase

Caption: Key relationships in HPLC method development for this compound.

References

Application Note: GC/MS Analysis of 2,6-Difluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of 2,6-Difluorophenylacetic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and limited volatility of the carboxylic acid functional group, a derivatization step is essential for achieving optimal chromatographic separation and detection sensitivity. This document outlines a complete workflow, including sample preparation via liquid-liquid extraction, derivatization to its trimethylsilyl (TMS) ester, and recommended GC-MS parameters for quantitative analysis. The methodologies provided are intended to serve as a robust starting point for researchers in pharmaceutical development, quality control, and metabolic studies.

Introduction

This compound is a key intermediate and potential metabolite in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this and related substances is critical for process optimization, impurity profiling, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for this purpose. However, the direct analysis of polar carboxylic acids like this compound by GC-MS is challenging, often resulting in poor peak shape and thermal degradation.

To overcome these challenges, a derivatization step is employed to convert the polar carboxylic acid into a more volatile and thermally stable derivative. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for this purpose.[1] This process replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group, significantly improving its chromatographic properties.

Experimental Workflow

The overall experimental workflow for the GC/MS analysis of this compound is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC/MS Analysis cluster_data Data Processing sample Aqueous Sample Collection extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) sample->extraction drying Drying of Organic Extract (e.g., with Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation reconstitution Reconstitute in Aprotic Solvent evaporation->reconstitution derivatization Add BSTFA + 1% TMCS Heat at 70°C for 30 min reconstitution->derivatization injection Inject Sample into GC-MS derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection acquisition Data Acquisition detection->acquisition quantification Quantification & Reporting acquisition->quantification

Caption: Experimental workflow from sample preparation to data analysis.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of this compound from an aqueous matrix.

Reagents and Materials:

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • Hydrochloric Acid (HCl) or other suitable acid for pH adjustment

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Transfer a known volume (e.g., 5 mL) of the aqueous sample into a glass centrifuge tube.

  • If an internal standard is used, spike the sample at this stage.

  • Adjust the pH of the sample to approximately 2-3 with a suitable acid to ensure the carboxylic acid is in its protonated form.

  • Add 5 mL of ethyl acetate to the tube, cap tightly, and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to achieve clear phase separation.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Repeat the extraction (steps 4-6) with a fresh aliquot of ethyl acetate and combine the organic extracts to maximize recovery.

  • Pass the combined organic extract through a small column or funnel containing anhydrous sodium sulfate to remove residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization Protocol (Silylation)

Reagents and Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or other suitable aprotic solvent (e.g., Acetonitrile)

  • Heating block or oven

  • GC autosampler vials with inserts

Procedure:

  • Reconstitute the dried residue from the sample preparation step in 100 µL of an aprotic solvent (e.g., pyridine or acetonitrile) in a GC vial.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[1]

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[1]

  • Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization for specific instrumentation and analytical goals.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Split/splitless inlet
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless (purge flow on after 1 min)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program Initial: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 50-500) and/or Selected Ion Monitoring (SIM)

Data Presentation

Representative Quantitative Data Summary

The following table summarizes the expected mass spectral data for the underivatized this compound and its trimethylsilyl (TMS) derivative. The data for the TMS derivative is predicted based on the known fragmentation of phenylacetic acids and the mass shift associated with silylation. Experimental verification is required.

Parameter Underivatized Analyte TMS Derivative
Analyte Name This compoundThis compound-TMS ester
Molecular Formula C₈H₆F₂O₂C₁₁H₁₄F₂O₂Si
Molecular Weight 172.1 g/mol [2][3]244.3 g/mol
Expected Retention Time N/A (Poor chromatography)~10 - 15 minutes
Key Mass Fragments (m/z) 172 (M⁺)127 ([M-COOH]⁺)99244 (M⁺) 229 ([M-CH₃]⁺)127 ([M-COOTMS]⁺)

Note: The mass fragments for the TMS derivative are predicted. The molecular ion (M⁺) is expected at m/z 244. A characteristic loss of a methyl group from the TMS moiety would result in a fragment at m/z 229. The fragment at m/z 127 corresponds to the 2,6-difluorobenzyl cation, which is also the base peak for the underivatized molecule.[4]

Conclusion

The protocol described in this application note provides a comprehensive and robust method for the GC-MS analysis of this compound. The key steps of liquid-liquid extraction for sample cleanup and silylation for derivatization are critical for achieving the necessary volatility and thermal stability for reliable chromatographic analysis. The provided GC-MS parameters and expected mass spectral data serve as a solid foundation for method development and routine analysis in research and quality control laboratories.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopic Analysis of 2,6-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-Difluorophenylacetic acid. This document includes predicted spectral data, detailed experimental protocols for sample preparation and spectral acquisition, and visual aids to facilitate understanding of the molecular structure and experimental workflow.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra in public databases, the following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established principles of NMR spectroscopy, including substituent effects and analysis of spectral data for structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-3, H-5~ 7.05 - 7.20t³J(H,H) ≈ 8.0
H-4~ 6.90 - 7.00t³J(H,H) ≈ 8.0
-CH₂-~ 3.80s-
-COOH~ 11.0 - 12.0br s-

Multiplicity: s = singlet, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C-1~ 115 - 120t²J(C,F) ≈ 20-30
C-2, C-6~ 160 - 164dd¹J(C,F) ≈ 240-250, ²J(C,F) ≈ 10-15
C-3, C-5~ 111 - 114d³J(C,F) ≈ 5-10
C-4~ 128 - 132t⁴J(C,F) ≈ 2-5
-CH₂-~ 35 - 40t³J(C,F) ≈ 3-5
-COOH~ 175 - 178s-

Multiplicity: s = singlet, d = doublet, t = triplet, dd = doublet of doublets

Experimental Protocols

This section outlines a standard protocol for the preparation of a this compound sample and the subsequent acquisition of its ¹H and ¹³C NMR spectra.

2.1. Materials and Equipment

  • This compound

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

2.2. Sample Preparation Protocol

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.

  • Capping: Securely cap the NMR tube.

2.3. NMR Data Acquisition Protocol

  • Instrument Setup: Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of approximately 0 to 12 ppm.

    • Use a standard proton pulse sequence.

    • Acquire a sufficient number of scans (typically 8-32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Set the relaxation delay to 2-5 seconds to ensure proper relaxation of quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.

    • Phase the spectra correctly.

    • Perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra to determine their precise chemical shifts.

Mandatory Visualizations

Diagram 1: Chemical Structure and Atom Numbering

NMR_Workflow start Start: Obtain this compound sample_prep Sample Preparation: - Weigh Sample - Dissolve in Deuterated Solvent - Transfer to NMR Tube start->sample_prep nmr_acquisition NMR Data Acquisition: - Insert into Spectrometer - Lock and Shim - Acquire ¹H and ¹³C Spectra sample_prep->nmr_acquisition data_processing Data Processing: - Fourier Transform - Phasing and Baseline Correction - Chemical Shift Calibration nmr_acquisition->data_processing spectral_analysis Spectral Analysis: - Peak Picking and Integration - Assign Signals - Determine Coupling Constants data_processing->spectral_analysis end End: Complete Spectral Assignment spectral_analysis->end

Application Notes: 2,6-Difluorophenylacetic Acid as a Scaffold for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Difluorophenylacetic acid is a synthetic organic compound that holds potential as a key building block in the development of new non-steroidal anti-inflammatory drugs (NSAIDs). While direct studies on its intrinsic anti-inflammatory activity are not extensively documented, its structural similarity to known NSAIDs and the presence of fluorine atoms—a common feature in modern pharmaceuticals to enhance metabolic stability and binding affinity—make it an attractive starting point for drug discovery programs. These application notes provide a theoretical framework and practical protocols for researchers to investigate the anti-inflammatory potential of this compound and its derivatives.

Hypothesized Mechanism of Action

It is hypothesized that derivatives of this compound may exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[3][4] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, novel derivatives could potentially offer a better safety profile with reduced gastrointestinal side effects commonly associated with traditional NSAIDs.[2]

The proposed anti-inflammatory signaling pathway is visualized below:

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_drug Potential Intervention LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB activates MAPK MAPK Pathway TLR4->MAPK activates COX2 COX-2 NFkB->COX2 induces expression iNOS iNOS NFkB->iNOS induces expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces expression MAPK->COX2 induces expression MAPK->iNOS induces expression MAPK->Cytokines induces expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins produces NO Nitric Oxide (NO) iNOS->NO produces DFPAA 2,6-Difluorophenylacetic Acid Derivatives DFPAA->COX2 inhibits Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Compound Evaluation start 2,6-Difluorophenylacetic Acid synthesis Chemical Derivatization start->synthesis library Compound Library synthesis->library cox_assay COX-1/COX-2 Inhibition Assay library->cox_assay no_assay Nitric Oxide (NO) Production Assay library->no_assay hit_id Hit Identification & Lead Selection cox_assay->hit_id cytokine_assay Cytokine (TNF-α, IL-6) Quantification no_assay->cytokine_assay viability_assay Cell Viability Assay no_assay->viability_assay cytokine_assay->hit_id viability_assay->hit_id in_vivo In Vivo Models (e.g., Carrageenan-induced paw edema) hit_id->in_vivo tox Toxicology Studies hit_id->tox

References

Synthetic Routes to 2,6-Difluorophenylacetic Acid from 2,6-Difluoroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,6-difluorophenylacetic acid, a valuable building block in pharmaceutical and agrochemical research, starting from 2,6-difluoroaniline. The described synthetic pathway involves a two-step sequence: a Sandmeyer reaction to introduce a cyanomethyl group, followed by the hydrolysis of the resulting nitrile.

Introduction

This compound and its derivatives are key intermediates in the synthesis of various biologically active molecules. The synthetic route commencing from the readily available 2,6-difluoroaniline offers a practical and efficient approach for laboratory-scale and potential scale-up production. This two-step synthesis is a classic transformation in organic chemistry, involving the conversion of an aniline to a diazonium salt, followed by a copper-catalyzed cyanation (Sandmeyer reaction) and subsequent nitrile hydrolysis.

Overall Synthetic Pathway

The synthesis of this compound from 2,6-difluoroaniline proceeds through the formation of 2,6-difluorobenzyl cyanide as a key intermediate.

Synthetic_Pathway 2,6-Difluoroaniline 2,6-Difluoroaniline 2,6-Difluorobenzenediazonium salt 2,6-Difluorobenzenediazonium salt 2,6-Difluoroaniline->2,6-Difluorobenzenediazonium salt NaNO2, HCl (Diazotization) 2,6-Difluorobenzyl cyanide 2,6-Difluorobenzyl cyanide 2,6-Difluorobenzenediazonium salt->2,6-Difluorobenzyl cyanide CuCN (Sandmeyer Reaction) This compound This compound 2,6-Difluorobenzyl cyanide->this compound H2O, H+ or OH- (Hydrolysis)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Difluorobenzyl Cyanide via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of aryl amines to aryl halides or pseudohalides via their diazonium salts.[1][2] In this step, 2,6-difluoroaniline is first converted to its diazonium salt, which is then reacted with copper(I) cyanide to yield 2,6-difluorobenzyl cyanide. While a specific protocol for 2,6-difluoroaniline is not extensively detailed in the literature, the following procedure is adapted from general Sandmeyer reaction protocols and related transformations.[1][3]

Reaction Scheme:

Sandmeyer_Reaction 2,6-Difluoroaniline 2,6-Difluoroaniline 2,6-Difluorobenzenediazonium Chloride 2,6-Difluorobenzenediazonium Chloride 2,6-Difluoroaniline->2,6-Difluorobenzenediazonium Chloride NaNO2, aq. HCl 0-5 °C 2,6-Difluorobenzyl Cyanide 2,6-Difluorobenzyl Cyanide 2,6-Difluorobenzenediazonium Chloride->2,6-Difluorobenzyl Cyanide CuCN, KCN heat

Caption: Sandmeyer cyanation of 2,6-difluoroaniline.

Materials:

  • 2,6-Difluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,6-difluoroaniline (1.0 eq).

    • Add a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water via the dropping funnel, ensuring the temperature remains below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.5 eq) in water. Note: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of cyanides.

    • Heat the cyanide solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.

    • After the addition is complete, continue to heat and stir the mixture at 60-70 °C for 1-2 hours, or until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent such as dichloromethane or diethyl ether (3 x volumes).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-difluorobenzyl cyanide.

    • The crude product can be purified by vacuum distillation.

Step 2: Hydrolysis of 2,6-Difluorobenzyl Cyanide to this compound

The hydrolysis of the nitrile functional group to a carboxylic acid can be achieved under either acidic or basic conditions. Both methods are presented below. A patent for the hydrolysis of 2,6-difluorobenzonitrile to the corresponding amide suggests that further hydrolysis to the carboxylic acid is possible under controlled conditions.[4] A general procedure for the hydrolysis of benzyl cyanide reports a yield of 77.5-80%.[5] For the analogous 2,6-dichlorobenzyl cyanide, a 60% yield has been reported for the hydrolysis.[6]

Reaction Scheme:

Hydrolysis_Reaction 2,6-Difluorobenzyl Cyanide 2,6-Difluorobenzyl Cyanide This compound This compound 2,6-Difluorobenzyl Cyanide->this compound H2O, H2SO4 Reflux

Caption: Acid-catalyzed hydrolysis of 2,6-difluorobenzyl cyanide.

Method A: Acid-Catalyzed Hydrolysis

Materials:

  • 2,6-Difluorobenzyl Cyanide

  • Sulfuric Acid (H₂SO₄)

  • Water

  • Ice

  • Sodium Hydroxide (NaOH) solution (for work-up)

  • Ethyl Acetate or Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of aqueous sulfuric acid (e.g., 50-70% v/v).

  • Add the crude 2,6-difluorobenzyl cyanide (1.0 eq) to the sulfuric acid solution.

  • Heat the mixture to reflux and maintain for several hours (monitor by TLC or LC-MS until the starting material is consumed).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The this compound may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate or diethyl ether.

  • Wash the organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and heptane/hexane).

Method B: Base-Catalyzed Hydrolysis

Materials:

  • 2,6-Difluorobenzyl Cyanide

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water and/or Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate or Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluorobenzyl cyanide (1.0 eq) in a mixture of water and/or ethanol.

  • Add a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitor by TLC for the disappearance of the starting material and the intermediate amide).

  • Cool the reaction mixture to room temperature and remove any organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2 while cooling in an ice bath.

  • The this compound will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Alternatively, the product can be extracted with ethyl acetate, and the organic layer washed with brine, dried, and concentrated to yield the final product.

  • Recrystallization can be performed for further purification.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions. Specific yields for the target synthesis may vary.

StepStarting MaterialKey ReagentsReaction ConditionsProductTypical Yield (%)Reference(s)
12,6-DifluoroanilineNaNO₂, HCl, CuCN, KCN0-5 °C (diazotization), 60-70 °C (cyanation)2,6-Difluorobenzyl Cyanide52-93 (general for Sandmeyer cyanation)[1]
2a2,6-Difluorobenzyl CyanideH₂SO₄, H₂ORefluxThis compound77-80 (for benzyl cyanide)[5]
2b2,6-Difluorobenzyl CyanideNaOH or KOH, H₂O/EthanolRefluxThis compound60 (for 2,6-dichlorobenzyl cyanide)[6]

Logical Workflow for Synthesis and Purification

Workflow cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Hydrolysis Diazotization Diazotization of 2,6-Difluoroaniline Cyanation Cyanation with CuCN Diazotization->Cyanation Workup1 Extraction and Washing Cyanation->Workup1 Purification1 Vacuum Distillation Workup1->Purification1 Hydrolysis Acid or Base Hydrolysis of 2,6-Difluorobenzyl Cyanide Purification1->Hydrolysis Intermediate: 2,6-Difluorobenzyl Cyanide Workup2 Acidification and Extraction/Filtration Hydrolysis->Workup2 Purification2 Recrystallization Workup2->Purification2 Final Product:\nthis compound Final Product: This compound Purification2->Final Product:\nthis compound

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Cyanide Compounds: Potassium cyanide and copper(I) cyanide are extremely toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

  • Acids and Bases: Concentrated acids (HCl, H₂SO₄) and strong bases (NaOH, KOH) are corrosive. Handle with care and use appropriate protective equipment.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

  • General: Always perform reactions in a well-ventilated area and be familiar with the safety data sheets (SDS) for all chemicals used.

References

Application Notes and Protocols: Leveraging 2,6-Difluorophenylacetic Acid for Advanced Bioconjugation via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the novel use of 2,6-Difluorophenylacetic acid as a precursor for synthesizing advanced reagents for bioconjugation via click chemistry. The unique electronic properties of the difluorophenyl motif can be harnessed to create highly reactive and stable tools for labeling and modifying biomolecules.

Introduction

Click chemistry has become an indispensable tool in bioconjugation, offering high efficiency, selectivity, and biocompatibility.[1][2] The two most prominent click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] While CuAAC is highly efficient, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[5][6] SPAAC circumvents this issue by using strained cyclooctynes that react readily with azides without the need for a metal catalyst.[7][]

The reactivity of cyclooctynes in SPAAC can be significantly enhanced by the introduction of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne.[9][10] Inspired by the development of difluorinated cyclooctynes (DIFO) that exhibit rapid reaction kinetics,[9][11] we propose the use of this compound as a versatile building block for the synthesis of novel azide and alkyne-containing probes for click chemistry. The 2,6-difluoro substitution pattern offers a unique electronic environment that can be exploited to fine-tune the reactivity and stability of these probes.

This document outlines the synthesis of a novel 2,6-difluorophenyl-functionalized azide probe and its application in a typical bioconjugation workflow using a commercially available cyclooctyne-modified protein.

Synthesis of 2,6-Difluorophenylacetyl Azide

This compound can be readily converted into a highly useful azide-functionalized probe for click chemistry. The following protocol details a two-step synthesis to produce 2,6-Difluorophenylacetyl Azide.

Experimental Protocol: Synthesis of 2,6-Difluorophenylacetyl Azide

Materials:

  • This compound[12][13]

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetone

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

Step 1: Synthesis of 2,6-Difluorophenylacetyl Chloride

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of this compound in 20 mL of anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.5 equivalents of thionyl chloride to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting 2,6-Difluorophenylacetyl chloride is used directly in the next step without further purification.

Step 2: Synthesis of 2,6-Difluorophenylacetyl Azide

  • Dissolve the crude 2,6-Difluorophenylacetyl chloride in 20 mL of acetone.

  • In a separate flask, dissolve 1.5 equivalents of sodium azide in a minimal amount of water and add it dropwise to the acetone solution at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • After the reaction is complete, add 50 mL of water and extract the product with DCM (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2,6-Difluorophenylacetyl Azide.

Synthesis_of_2_6_Difluorophenylacetyl_Azide start This compound step1 React with Thionyl Chloride (SOCl₂) in DCM start->step1 intermediate 2,6-Difluorophenylacetyl Chloride step1->intermediate step2 React with Sodium Azide (NaN₃) in Acetone/Water intermediate->step2 product 2,6-Difluorophenylacetyl Azide step2->product

Application: Bioconjugation of a Cyclooctyne-Labeled Protein

This protocol describes the bioconjugation of a model protein containing a cyclooctyne moiety with the newly synthesized 2,6-Difluorophenylacetyl Azide via a SPAAC reaction.

Experimental Protocol: SPAAC Bioconjugation

Materials:

  • Cyclooctyne-labeled protein (e.g., BCN-BSA, commercially available)

  • 2,6-Difluorophenylacetyl Azide (synthesized as described above)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

  • SDS-PAGE analysis equipment

  • Mass spectrometer (for characterization)

Procedure:

  • Prepare a 10 mM stock solution of 2,6-Difluorophenylacetyl Azide in DMSO.

  • Dissolve the cyclooctyne-labeled protein in PBS to a final concentration of 1 mg/mL.

  • Add a 10-fold molar excess of the 2,6-Difluorophenylacetyl Azide stock solution to the protein solution. The final DMSO concentration should not exceed 5% (v/v).

  • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Purify the resulting bioconjugate by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS to remove unreacted azide probe.

  • Collect the protein-containing fractions.

  • Analyze the purified bioconjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.

  • Further characterize the conjugate by mass spectrometry to confirm the successful addition of the 2,6-difluorophenylacetyl moiety.

SPAAC_Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction SPAAC Reaction cluster_purification Purification cluster_analysis Analysis protein Cyclooctyne-Labeled Protein incubation Incubate at Room Temperature protein->incubation azide 2,6-Difluorophenylacetyl Azide azide->incubation sec Size-Exclusion Chromatography incubation->sec product Bioconjugated Protein sec->product sds_page SDS-PAGE mass_spec Mass Spectrometry product->sds_page product->mass_spec

Quantitative Data Summary

The following tables summarize the expected quantitative data from the synthesis and bioconjugation experiments.

Table 1: Synthesis of 2,6-Difluorophenylacetyl Azide

StepReactantProductExpected Yield (%)Purity (by ¹H NMR) (%)
1. Acyl Chloride FormationThis compound2,6-Difluorophenylacetyl Chloride>95- (used crude)
2. Azide Formation2,6-Difluorophenylacetyl Chloride2,6-Difluorophenylacetyl Azide85-90>98

Table 2: Characterization of SPAAC Bioconjugation

Analysis MethodUnconjugated Protein (BCN-BSA)Conjugated Protein (BSA-DFPA)Expected Outcome
SDS-PAGE Single band at ~66.5 kDaSingle band slightly above 66.5 kDaShift in molecular weight indicates successful conjugation.
Mass Spectrometry Observed Mass: ~66,500 DaObserved Mass: ~66,672 DaMass increase corresponds to the addition of the 2,6-difluorophenylacetyl moiety.
Reaction Kinetics --Expected second-order rate constant (k₂) in the range of 1-10 M⁻¹s⁻¹.[9][10]

Signaling Pathway and Logical Relationships

The core of this application lies in the bioorthogonal nature of the click reaction, which allows for the specific labeling of a target molecule without interfering with the biological system.

Bioorthogonal_Labeling_Concept cluster_bio_system Biological System cluster_probes Bioorthogonal Probes cluster_conjugation Specific Ligation biomolecule Biomolecule of Interest (e.g., Protein) cyclooctyne Cyclooctyne Moiety biomolecule->cyclooctyne Metabolic or Chemical Labeling other_components Other Biological Components cyclooctyne->other_components No Reaction (Bioorthogonal) labeled_biomolecule Labeled Biomolecule cyclooctyne->labeled_biomolecule azide Azide Probe (2,6-Difluorophenylacetyl Azide) azide->other_components No Reaction (Bioorthogonal) azide->labeled_biomolecule

Conclusion

This compound serves as a promising and readily available starting material for the development of novel probes for click chemistry-mediated bioconjugation. The synthetic protocols provided herein offer a straightforward approach to generate a 2,6-difluorophenyl-functionalized azide probe. The subsequent bioconjugation protocol demonstrates its utility in specifically labeling cyclooctyne-modified proteins. The unique electronic properties imparted by the difluorophenyl group are anticipated to provide favorable reaction kinetics and stability, making these probes valuable additions to the bioconjugation toolkit for researchers in drug development and chemical biology.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2,6-Difluorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary laboratory-scale synthesis of this compound involves a few key pathways. One common method starts from 1,2,3-trifluorobenzene, which reacts with a carbanion source, followed by hydrolysis. Another feasible route, analogous to the synthesis of similar compounds, is the hydrolysis of 2,6-difluorobenzyl cyanide.[1][2] Alternative strategies that have been employed for other isomers and could be adapted include the carbonylation of a 2,6-difluorobenzyl halide.[3]

Q2: What are the most common side reactions that can lower the yield?

A2: A frequent side reaction, particularly when using a nitrile hydrolysis route, is the incomplete hydrolysis of the nitrile group, leading to the formation of 2,6-difluorophenylacetamide as a major byproduct.[2] Other potential issues include unreacted starting materials and impurities carried over from previous synthetic steps.[2] If starting from a halogenated precursor, over-halogenation can lead to undesired multiply-halogenated side products.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. For instance, in the hydrolysis of 2,6-difluorobenzyl cyanide, the carboxylic acid product is significantly more polar than the starting nitrile and the intermediate amide. Therefore, it will have a lower Rf value on the TLC plate. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.[2] A suitable eluent system would typically be a mixture of ethyl acetate and hexane.[2]

Q4: What are the recommended purification methods for this compound?

A4: The most common and effective purification methods are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as aqueous ethanol, can be highly effective for removing impurities. For more challenging separations, silica gel column chromatography using a gradient elution with a mixture of hexane and ethyl acetate can be employed to separate the desired carboxylic acid from less polar impurities like the corresponding amide or unreacted starting materials.[2] Acid-base extraction is also a powerful technique to separate the acidic product from neutral or basic impurities.[4]

Troubleshooting Guides

Problem 1: Low Yield of this compound

A lower than expected yield is a common issue. The following troubleshooting workflow can help identify and resolve the root cause.

Low_Yield_Troubleshooting start Low Yield Observed check_hydrolysis Check for Incomplete Hydrolysis (Presence of Amide/Nitrile) start->check_hydrolysis review_conditions Review Reaction Conditions (Temperature, Time, Reagents) check_hydrolysis->review_conditions No extend_reaction Extend Reaction Time or Increase Temperature/Base Conc. check_hydrolysis->extend_reaction Yes starting_material Assess Starting Material Purity review_conditions->starting_material Optimal review_conditions->extend_reaction Suboptimal purify_sm Purify Starting Material starting_material->purify_sm Impure end Yield Improved starting_material->end Pure force_hydrolysis Force Hydrolysis (e.g., stronger acid/base) extend_reaction->force_hydrolysis force_hydrolysis->end purify_sm->end

Caption: Troubleshooting workflow for addressing low product yield.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Extend the reaction time or increase the reaction temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Suboptimal Reaction Conditions:

    • Solution: The choice of base, solvent, and temperature can significantly impact the yield.[2] Refer to the experimental protocols and data tables below for optimized conditions.

  • Impure Starting Material:

    • Solution: Impurities in the starting materials can interfere with the reaction. Ensure the purity of your starting materials and consider purification by recrystallization or distillation if necessary.[2]

Problem 2: Presence of 2,6-Difluorophenylacetamide as an Impurity

The presence of the amide byproduct is a strong indication of incomplete hydrolysis of the nitrile intermediate.

Amide_Impurity_Troubleshooting start Amide Impurity Detected force_hydrolysis Force Hydrolysis of Crude Product start->force_hydrolysis separation Separate Amide from Acid start->separation acid_hydrolysis Acidic Hydrolysis (e.g., reflux with 6M HCl) force_hydrolysis->acid_hydrolysis base_hydrolysis Basic Hydrolysis (e.g., reflux with 6M NaOH) force_hydrolysis->base_hydrolysis extraction Extractive Workup (Acid-Base Extraction) separation->extraction chromatography Column Chromatography separation->chromatography end Pure Product Obtained acid_hydrolysis->end base_hydrolysis->end extraction->end chromatography->end

Caption: Strategies for handling amide impurity.

Solutions:

  • Forcing Hydrolysis: The amide can be hydrolyzed to the carboxylic acid under more stringent conditions.

    • Acidic Hydrolysis: Reflux the crude product mixture with a strong acid, such as 6M hydrochloric acid, for several hours.[2]

    • Basic Hydrolysis: Alternatively, reflux the mixture with a strong base, such as 6M sodium hydroxide.[2]

  • Separation Techniques:

    • Extractive Workup: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with an aqueous basic solution (e.g., 1M NaOH). The carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral amide remains in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure product.[2]

    • Column Chromatography: Separation can be achieved using silica gel column chromatography with a hexane/ethyl acetate gradient. The less polar amide will elute before the more polar carboxylic acid.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Difluorophenylacetic Acid Isomers (Illustrative)

Starting MaterialKey ReagentsSolventTemperature (°C)Yield (%)Purity (%)Reference (for analogous compounds)
2,3-Difluoro TolueneBr₂, CCl₄, CO, NaOH, Cobalt Tetracarbonyl SodiumCCl₄, Methanol30-4084.699.1[3]
2,3-Difluoro TolueneCl₂, CCl₄, CO, NaOH, Cobalt Tetracarbonyl SodiumCCl₄, Methanol30-4089.699.5[3]
1,2-Difluorobenzenen-BuLi, Diethyl Oxalate, Hydrazine Hydrate, KOHTHF, Ethylene Glycol-78 to 120~77>99[5]
2,3-DifluoroanilineHCl, NaNO₂, Vinylidene Chloride, Copper AcetateDichloromethane, Water-5 to 95High (not specified)High (not specified)[6]

Note: The data in this table is for the synthesis of 2,3-difluorophenylacetic acid and is provided as an illustrative guide for potential reaction conditions that could be adapted for the 2,6-isomer.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 2,6-Difluorobenzyl Cyanide (Analogous to 2,6-Dichloro Derivative)

This protocol is adapted from the synthesis of 2,6-dichlorophenylacetic acid and is expected to be applicable to the 2,6-difluoro analogue.[7]

Materials:

  • 2,6-Difluorobenzyl cyanide

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Chloroform (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel equipped with a stirrer and reflux condenser, combine 2,6-difluorobenzyl cyanide (1 equivalent), ethanol, and water.

  • Add potassium hydroxide (approx. 5 equivalents) to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 20 hours with continuous stirring.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • After cooling to room temperature, carefully quench the reaction by adding hydrochloric acid until the pH of the mixture reaches approximately 3.

  • Extract the product into an organic solvent such as chloroform (3x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from aqueous ethanol.

Hydrolysis_Workflow start Start: Combine Reactants (Cyanide, KOH, EtOH, H₂O) reflux Heat to 80°C for 20h start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool acidify Acidify with HCl to pH ~3 cool->acidify extract Extract with Organic Solvent acidify->extract dry Dry Organic Layer (MgSO₄) extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization evaporate->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the hydrolysis of 2,6-difluorobenzyl cyanide.

Protocol 2: Synthesis from 1,2,3-Trifluorobenzene and Ethyl Cyanoacetate

This method provides a route from a different commercially available starting material.[1]

Materials:

  • 1,2,3-Trifluorobenzene

  • Ethyl cyanoacetate

  • Sodium hydride (NaH)

  • 1-methyl-pyrrolidin-2-one (NMP)

  • Sodium hydroxide (NaOH)

Procedure:

Note: The detailed, step-by-step procedure from the cited reference is not available. The following is a generalized representation of a nucleophilic aromatic substitution followed by hydrolysis and decarboxylation.

  • Carbanion Formation: In an inert atmosphere, deprotonate ethyl cyanoacetate using a strong base like sodium hydride in a suitable aprotic solvent.

  • Nucleophilic Aromatic Substitution: Add 1,2,3-trifluorobenzene to the solution of the ethyl cyanoacetate carbanion. The reaction is likely heated to facilitate the substitution of one of the fluorine atoms. NMP is a common high-boiling polar aprotic solvent for such reactions.

  • Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to hydrolysis with a strong base (e.g., NaOH) followed by acidification. This process hydrolyzes the ester and nitrile groups and promotes decarboxylation to yield this compound.

  • Workup and Purification: The final product is isolated by extraction and purified by recrystallization or column chromatography.

References

Technical Support Center: Purification of Crude 2,6-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of crude 2,6-Difluorophenylacetic acid. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A common method for its preparation is the hydrolysis of 2,6-difluorobenzyl cyanide. Potential impurities from this process include:

  • Unreacted Starting Material: Residual 2,6-difluorobenzyl cyanide.

  • Intermediate Byproducts: Incomplete hydrolysis can lead to the presence of 2,6-difluorophenylacetamide.

  • Side-Reaction Products: Depending on the reaction conditions, dimerization or polymerization of the starting material or product may occur.

  • Reagents and Solvents: Residual acids, bases, or solvents used in the synthesis and work-up steps.

Q2: What are the most effective methods for purifying crude this compound?

A2: The most common and effective purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography.

  • Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid compound. The choice of solvent is critical for successful purification.

  • Acid-Base Extraction: This technique is useful for separating the acidic product from neutral or basic impurities. The carboxylic acid is converted to its water-soluble salt with a base, allowing for separation from water-insoluble impurities.

  • Column Chromatography: This method is ideal for separating the desired acid from impurities with similar polarities.

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for quantifying the purity and detecting impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (100-102 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and identify impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities when coupled with a chromatographic technique (e.g., LC-MS).

Troubleshooting Guides

Recrystallization
ProblemPossible CauseSolution
Oiling out instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool slowly.- Try a different solvent or a solvent system with a lower boiling point.
No crystals form upon cooling Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.- Evaporate some of the solvent to increase the concentration and then cool the solution again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
Poor recovery of purified product Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.- Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored crystals The presence of colored impurities in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Note that this may slightly reduce the yield.
Column Chromatography
ProblemPossible CauseSolution
Poor separation of the compound from impurities The polarity of the mobile phase is either too high or too low. The column may be overloaded.- Optimize the mobile phase composition using Thin Layer Chromatography (TLC) beforehand.- Adjust the solvent system to achieve better separation.- Ensure the amount of crude material loaded is appropriate for the column size.
The compound is not eluting from the column The mobile phase is not polar enough to move the acidic compound through the polar stationary phase.- Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).- A small amount of acetic or formic acid can be added to the mobile phase to aid in the elution of the carboxylic acid.
Cracking or channeling of the silica gel Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound
Recrystallization Solvent SystemInitial Purity (%)Purity after 1st Recrystallization (%)Yield (%)Melting Point (°C)
Water92.598.180100-102
Toluene92.597.57599-101
Heptane/Ethyl Acetate (3:1)92.596.88599-101
Aqueous Ethanol (20% EtOH)92.598.988101-102

Note: The data presented is illustrative and based on typical results for the purification of similar aromatic carboxylic acids. Actual results may vary depending on the specific nature and percentage of impurities in the crude material.

Table 2: Illustrative HPLC Purity Analysis Data
Purification MethodInitial Purity (%)Purity after Purification (%)
Recrystallization (Aqueous Ethanol)92.598.9
Acid-Base Extraction92.597.2
Column Chromatography92.5>99.5

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol

This protocol describes the purification of crude this compound by recrystallization from a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to dissolve the solid completely while heating and stirring.

  • Slowly add hot deionized water dropwise to the solution until it becomes slightly cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals on the filter paper with a small amount of ice-cold aqueous ethanol.

  • Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Purification by Acid-Base Extraction

This protocol details the separation of this compound from neutral impurities.[1]

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Concentrated hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolve the crude this compound in an appropriate volume of diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution, stopper the funnel, and shake gently, venting frequently to release the pressure from CO₂ evolution.

  • Allow the layers to separate. The top organic layer contains neutral impurities, and the bottom aqueous layer contains the sodium salt of this compound.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution and combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated HCl until the solution is acidic (test with pH paper) and precipitation of the purified acid is complete.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified product.

Protocol 3: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the initial mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Collect the eluent in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Dissolution Dissolve in Organic Solvent Crude->Dissolution Extraction Acid-Base Extraction (vs. NaHCO3) Dissolution->Extraction AqueousLayer Aqueous Layer (Carboxylate Salt) Extraction->AqueousLayer Acidic Product OrganicLayer Organic Layer (Neutral Impurities) Extraction->OrganicLayer Impurities Acidification Acidify (with HCl) AqueousLayer->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration & Drying Precipitation->Filtration Recrystallization Optional Recrystallization Filtration->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

Caption: Workflow for Purification via Acid-Base Extraction.

Recrystallization_Troubleshooting Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Cool to Room Temp & Ice Bath Dissolve->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Filter_Dry Filter and Dry Crystals_Form->Filter_Dry Yes Oiling_Out Oiling Out? Crystals_Form->Oiling_Out No Pure_Product Pure Product Filter_Dry->Pure_Product No_Crystals No Crystals Oiling_Out->No_Crystals No Troubleshoot_Oil Reheat, Add More Co-Solvent, Cool Slowly Oiling_Out->Troubleshoot_Oil Yes Troubleshoot_No_Crystals Evaporate Solvent or Scratch/Seed No_Crystals->Troubleshoot_No_Crystals Troubleshoot_Oil->Cool Troubleshoot_No_Crystals->Cool

Caption: Troubleshooting Logic for Recrystallization.

References

Technical Support Center: Recrystallization of 2,6-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a comprehensive protocol and troubleshooting advice for the recrystallization of 2,6-Difluorophenylacetic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the recrystallization of this compound?

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the compound. To remedy this, try adding more of the primary (good) solvent to the hot mixture to ensure the compound is fully dissolved. Subsequent slow cooling is crucial. If the problem persists, consider using a solvent system with a lower boiling point.

Q3: No crystals are forming even after the solution has cooled. What is the issue?

A3: The absence of crystal formation upon cooling is typically due to either using an excessive amount of solvent or the solution being supersaturated. If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again. For supersaturated solutions, crystallization can often be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a small seed crystal of pure this compound.

Q4: The purity of my recrystallized product is not satisfactory. How can I improve it?

A4: Low purity after recrystallization can result from several factors. Ensure that the cooling process is slow and undisturbed to allow for the formation of well-defined crystals, which are less likely to trap impurities. If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtration. It is also important to wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Physical and Chemical Properties

A summary of the key physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Melting Point 100-102 °C
Appearance White to off-white crystalline solid

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating and stirring. Continue to add small portions of ethanol until the solid is completely dissolved at or near the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the heat source. Place a stemless funnel with fluted filter paper into the neck of this flask and pour the hot solution through the filter paper. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Addition of Anti-Solvent: To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed. For maximum yield, once the flask has reached room temperature, place it in an ice bath for 15-30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not dissolve Insufficient solvent or inappropriate solvent choice.Add more of the primary solvent in small increments. If the compound is still insoluble at the solvent's boiling point, a different solvent system should be investigated.
"Oiling out" The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Add more of the primary solvent to the hot solution. Ensure cooling is slow and gradual. Consider a lower-boiling point solvent system.
No crystal formation Too much solvent was used, or the solution is supersaturated.Gently heat the solution to evaporate some solvent. Induce crystallization by scratching the inner wall of the flask or by seeding with a pure crystal.
Low recovery yield Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated. Ensure the solution is thoroughly cooled in an ice bath.
Crystals are colored Presence of colored impurities.Treat the hot solution with a small amount of activated charcoal before the hot filtration step.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration Insoluble impurities? add_antisolvent Add water dropwise to cloud point dissolve->add_antisolvent hot_filtration->add_antisolvent redissolve Add a few drops of hot ethanol to clarify add_antisolvent->redissolve cool_slowly Cool slowly to room temperature redissolve->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with cold ethanol/water vacuum_filtration->wash_crystals dry_crystals Dry crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: Recrystallization workflow for this compound.

Technical Support Center: Synthesis of 2,6-Difluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-difluorophenylacetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:

  • Hydrolysis of 2,6-Difluorobenzonitrile: This is a widely used method where the nitrile group is hydrolyzed to a carboxylic acid, typically under acidic or basic conditions.[1] This reaction proceeds through a 2,6-difluorobenzamide intermediate.[1]

  • Malonic Ester Synthesis: This classic method involves the alkylation of a malonate ester with a 2,6-difluorobenzyl halide, followed by hydrolysis and decarboxylation.[2]

  • Carbonylation of 2,6-Difluorobenzyl Halides: This process involves the reaction of a 2,6-difluorobenzyl halide (like the chloride or bromide) with carbon monoxide in the presence of a suitable catalyst.

  • From 1,2,3-Trifluorobenzene: Synthesis is possible starting from 1,2,3-trifluorobenzene and ethyl cyanoacetate.[3]

Q2: What are the primary side reactions and impurities I should be aware of?

A2: The nature of side reactions depends heavily on the synthetic route chosen.

  • Incomplete Hydrolysis: When starting from 2,6-difluorobenzonitrile, the most common impurity is the intermediate, 2,6-difluorobenzamide .[1]

  • Decarboxylation: The final product, this compound, can undergo decarboxylation under harsh conditions (e.g., high heat), leading to the formation of m-difluorobenzene .[1] Malonic acid-based routes are also prone to decarboxylation issues.[4][5]

  • Starting Material Impurities: Impurities from precursor materials, such as those from the synthesis of 2,6-difluorobenzonitrile, can be carried through the synthesis.[6][7]

  • Over-halogenation Byproducts: If the synthesis starts from 2,6-difluorotoluene, over-halogenation can produce impurities that, upon hydrolysis, form 2,6-difluorobenzaldehyde or 2,6-difluorobenzoic acid.[6]

  • Oxidation Products: Aromatic compounds, especially those with activating groups, can be susceptible to oxidation, which may lead to the formation of colored, polymeric materials, causing the reaction mixture to darken.[8]

Q3: My reaction mixture is turning dark brown. What is the likely cause and how can I prevent it?

A3: Darkening of the reaction mixture often indicates the formation of colored byproducts due to oxidation or other degradation pathways.[8] Aromatic compounds can be sensitive to air, oxidizing agents, or high temperatures. To mitigate this, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon), use purified and degassed solvents, and maintain careful temperature control.

Troubleshooting Guides

Problem 1: Low Yield of this compound from Nitrile Hydrolysis

If you are experiencing a lower-than-expected yield during the hydrolysis of 2,6-difluorobenzonitrile, consider the following troubleshooting steps.

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Assess Purity of Starting Nitrile Start->CheckPurity CheckProduct Analyze Crude Product (TLC, HPLC, NMR) Start->CheckProduct CheckConditions Review Reaction Conditions (Temp, Time, Conc.) CheckPurity->CheckConditions Pure Impure Purify Starting Material CheckPurity->Impure Impure Suboptimal Optimize Conditions: - Increase Temp/Time - Adjust Acid/Base Conc. CheckConditions->Suboptimal SideProduct Identify Major Side Product CheckProduct->SideProduct End Improved Yield Impure->End Suboptimal->End Amide Incomplete Hydrolysis: - Force conditions (reflux longer) - See Problem 2 Guide SideProduct->Amide Amide Present? Decarboxylation Decarboxylation: - Lower reaction temperature - Use milder conditions SideProduct->Decarboxylation Decarboxylation Product? Other Other Impurity: - Characterize and trace - See FAQ Q2 SideProduct->Other Other? Amide->End Decarboxylation->End Other->End

Caption: Troubleshooting workflow for low yield of this compound.

Problem 2: Significant 2,6-Difluorobenzamide Impurity Remains

The presence of the amide intermediate is the most common cause of reduced yield and purity.

Cause: Incomplete hydrolysis of the nitrile. The conversion of the amide to the carboxylic acid is often the rate-limiting step.

Solutions:

  • Force the Reaction:

    • Acidic Hydrolysis: Prolong the reflux time with a strong acid (e.g., 6M HCl or H₂SO₄).

    • Basic Hydrolysis: Increase the reaction time or temperature when using a strong base like NaOH or KOH.

  • Purification:

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with an aqueous base (e.g., NaHCO₃ or NaOH solution). The this compound will move into the aqueous layer as its carboxylate salt, while the neutral amide remains in the organic layer. Separate the aqueous layer and re-acidify with a strong acid (e.g., concentrated HCl) to precipitate the pure carboxylic acid product, which can then be collected by filtration.

    • Column Chromatography: Separation can be achieved using silica gel column chromatography. The more polar carboxylic acid will have a lower Rf value than the amide. A gradient elution with a hexane/ethyl acetate mixture is typically effective.

Problem 3: Evidence of Decarboxylation (Formation of m-Difluorobenzene)

Cause: This side reaction is promoted by excessive heat. The activation energy for the decarboxylation of 2,6-difluorobenzoic acid is high (184.3 kJ·mol⁻¹), indicating it primarily occurs under harsh temperature conditions.[1]

Solutions:

  • Reduce Reaction Temperature: Perform the hydrolysis or final decarboxylation step (in malonic ester synthesis) at the lowest effective temperature.

  • Minimize Reaction Time: Do not heat the reaction mixture for longer than necessary. Monitor the reaction progress closely by TLC or HPLC.

  • pH Control: Avoid prolonged exposure to very strong acidic or basic conditions at high temperatures.

Data and Protocols

Quantitative Data Summary

The following table summarizes kinetic data for the key reaction and side reactions involved in the hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water.

Reaction StageApparent Activation Energy (Ea)Notes
2,6-Difluorobenzonitrile Hydrolysis96.7 kJ·mol⁻¹Conversion to 2,6-difluorobenzamide.[1]
2,6-Difluorobenzamide Hydrolysis75.4 kJ·mol⁻¹Conversion of the intermediate to the final acid.[1]
2,6-Difluorobenzoic Acid Decarboxylation184.3 kJ·mol⁻¹Undesired side reaction forming m-difluorobenzene.[1]

Data sourced from a study on non-catalytic hydrolysis in high-temperature liquid water.[1]

Key Reaction Pathway and Side Reactions

ReactionPathway cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Start 2,6-Difluorobenzonitrile Intermediate 2,6-Difluorobenzamide Start->Intermediate Step 1: Hydrolysis (H⁺ or OH⁻, H₂O) Product This compound Intermediate->Product Step 2: Hydrolysis (H⁺ or OH⁻, H₂O, Heat) SideProduct1 Incomplete Hydrolysis (Amide Impurity) Intermediate->SideProduct1 Reaction Stops Here SideProduct2 Decarboxylation Product (m-Difluorobenzene) Product->SideProduct2 Excess Heat

Caption: Main pathway and side reactions in the synthesis from 2,6-difluorobenzonitrile.

Experimental Protocol: Hydrolysis of 2,6-Difluorobenzonitrile

This is a general guideline and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

  • 2,6-Difluorobenzonitrile

  • Concentrated Sulfuric Acid (or Sodium Hydroxide pellets)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Concentrated Hydrochloric Acid

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure (Acid-Catalyzed Hydrolysis):

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,6-difluorobenzonitrile (1 equivalent) with a 1:1 mixture of water and concentrated sulfuric acid.

  • Heat the mixture to reflux (typically 100-120°C) and maintain for 4-12 hours. Note: Monitor the reaction progress by TLC or HPLC to determine completion and avoid unnecessary heating that could promote decarboxylation. A suitable TLC eluent is 3:1 Hexane:Ethyl Acetate. The product acid will have a much lower Rf than the starting nitrile and intermediate amide.

  • After cooling to room temperature, carefully pour the reaction mixture over crushed ice.

  • Extract the aqueous mixture three times with an organic solvent like ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to separate the product from the neutral amide impurity (see Troubleshooting Problem 2).

  • Collect the aqueous bicarbonate layer, cool it in an ice bath, and carefully acidify to pH ~2 with concentrated HCl.

  • The this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • Purity can be assessed by melting point (lit. mp 100-102 °C) and NMR spectroscopy.[9]

References

Technical Support Center: Optimizing Reactions with 2,6-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Difluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this compound. Below, you will find frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to directly address common experimental challenges, with a focus on temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the properties of this compound is crucial for designing and optimizing reactions. Key properties are summarized in the table below.

PropertyValue
CAS Number 85068-28-6
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Melting Point 100-102 °C
Appearance White to off-white crystalline solid
Solubility Soluble in many organic solvents.

Q2: What are the primary applications of this compound in synthesis?

A2: this compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. It has been utilized in the synthesis of α-azidoacetophenones and N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea.[1]

Q3: What are the general safety precautions for handling this compound?

A3: this compound can cause skin and serious eye irritation. It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Troubleshooting Guides: Temperature Optimization

Amide Coupling Reactions

Amide bond formation is a common reaction involving this compound. Temperature plays a critical role in the success of these couplings, especially with sterically hindered or electronically deactivated amines.

Q4: My amide coupling reaction with this compound is showing low or no conversion at room temperature. What should I do?

A4: Low reactivity at room temperature is a common issue, particularly with electron-deficient amines or sterically demanding substrates.[1][2][3][4][5] Consider the following troubleshooting steps:

  • Increase the reaction temperature: Many amide couplings benefit from elevated temperatures. A systematic increase in temperature (e.g., to 40 °C, 60 °C, or 80 °C) can significantly improve the reaction rate.[5]

  • Choice of Coupling Agent: Standard coupling reagents may not be effective.[5] Consider using reagents known to be effective for challenging couplings, such as those that form acyl fluorides in situ.[1][2][3][4][5]

  • Solvent Selection: Ensure your solvent is appropriate for the chosen reaction temperature. Dichloromethane (DCM) has a low boiling point, so for higher temperatures, consider solvents like 1,2-dichloroethane (DCE), toluene, or N,N-dimethylformamide (DMF).[6]

Q5: I'm observing decomposition of my starting materials or product at elevated temperatures during amide coupling. How can I mitigate this?

A5: Decomposition at higher temperatures can be a significant issue. Here are some strategies to address this:

  • Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to high temperatures.

  • Incremental Temperature Increase: Instead of directly heating to a high temperature, try a gradual increase to find the optimal balance between reaction rate and stability.

  • Alternative Activation Methods: Explore coupling protocols that proceed at lower temperatures. For instance, conversion to the acyl chloride followed by reaction with the amine may be an option, though this involves an extra step.

Table 1: Recommended Starting Conditions for Amide Coupling Temperature Screening

Temperature (°C)Reaction Time (h)Common SolventsNotes
Room Temperature12-24DCM, DMFGood starting point for simple amines.
40-606-12DCE, THFFor moderately reactive amines.
80-1002-8Toluene, DioxaneFor sterically hindered or electron-deficient amines.[5]

Experimental Protocol: General Procedure for Amide Coupling at Elevated Temperature

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DCE), add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and wash with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Diagram 1: Troubleshooting Workflow for Amide Coupling

AmideCouplingTroubleshooting Start Low Conversion at RT IncreaseTemp Increase Temperature (e.g., 40-80 °C) Start->IncreaseTemp Primary Action CheckReagents Change Coupling Reagent/Base Start->CheckReagents CheckSolvent Use Higher Boiling Point Solvent Start->CheckSolvent Decomposition Decomposition Observed IncreaseTemp->Decomposition Success Successful Coupling IncreaseTemp->Success CheckReagents->IncreaseTemp CheckSolvent->IncreaseTemp OptimizeTime Optimize Reaction Time Decomposition->OptimizeTime LowerTemp Screen Lower Temperatures Decomposition->LowerTemp OptimizeTime->Success Failure Re-evaluate Strategy OptimizeTime->Failure LowerTemp->Success LowerTemp->Failure EsterificationOptimization Start Slow Esterification IncreaseTemp Increase Temperature Start->IncreaseTemp ConsiderReflux Use Reflux Conditions IncreaseTemp->ConsiderReflux SideReactions Side Reactions Occur IncreaseTemp->SideReactions If decomposition Optimal Optimal Conditions ConsiderReflux->Optimal DecreaseTemp Decrease Temperature SideReactions->DecreaseTemp ChangeCatalyst Change Catalyst/ Method SideReactions->ChangeCatalyst DecreaseTemp->Optimal ChangeCatalyst->Optimal

References

Troubleshooting low conversion in fluoro phenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluoro phenylacetic acid. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for α-fluorination of phenylacetic acid derivatives?

A prevalent and effective method is the electrophilic fluorination of a phenylacetic acid precursor. This process typically involves the formation of a silyl ketene acetal intermediate, which is then fluorinated. The reaction is usually a two-step, one-pot procedure:

  • Formation of a silyl ketene acetal: The phenylacetic acid derivative is deprotonated using a strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA, or Lithium bis(trimethylsilyl)amide - LiHMDS). This is followed by trapping the resulting enolate with a silylating agent (e.g., Trimethylsilyl chloride - TMSCl).

  • Electrophilic Fluorination: The silyl ketene acetal intermediate is then reacted with an electrophilic fluorine source, such as Selectfluor®, to yield the α-fluoro phenylacetic acid.[1]

Q2: I'm observing a very low or no yield of my desired fluoro phenylacetic acid. What are the most critical factors to investigate?

Low or no product formation can often be traced back to a few critical parameters:

  • Anhydrous Conditions: The presence of even trace amounts of water can be highly detrimental. Water can quench the strong base required for deprotonation and hydrolyze the silyl ketene acetal intermediate, leading to significantly lower yields.[1] It is crucial to use thoroughly dried solvents and glassware and to run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature Control: Precise temperature control is vital. The deprotonation and silylation steps are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions. The subsequent fluorination step may require warming to proceed at a reasonable rate, but excessive heat can lead to decomposition and the formation of byproducts.[1]

  • Purity of Reagents: The use of high-purity starting materials, solvents, and reagents is essential for a clean and successful reaction. Impurities can interfere with the reaction, quench reagents, or catalyze unwanted side reactions.

  • Activity of Fluorinating Agent: Ensure that the electrophilic fluorinating agent, such as Selectfluor®, is fresh and has been stored correctly to maintain its reactivity.[1]

Q3: I have a significant amount of unreacted starting material at the end of my reaction. What are the likely causes and solutions?

The presence of unreacted starting material usually points to incomplete conversion, which can be caused by:

  • Incomplete Deprotonation or Silylation: The initial formation of the silyl ketene acetal may be inefficient. To address this, consider increasing the amount of the strong base and the silylating agent. Also, ensure sufficient reaction time for this step.[1]

  • Insufficient Fluorinating Agent: The amount or reactivity of the fluorinating agent may be inadequate. Increasing the equivalents of the fluorinating agent can help drive the reaction to completion.[1]

  • Short Reaction Time: The fluorination step itself may require more time. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

Q4: My reaction is producing significant byproducts. What are the common byproducts and how can I minimize their formation?

Common byproducts in the synthesis of fluoro phenylacetic acid include:

  • Decarboxylated Product: This can result from the instability of intermediates. Maintaining low temperatures throughout the reaction and ensuring strictly anhydrous conditions can help suppress decarboxylation.[1]

  • Ring-Fluorinated Isomers: Aromatic fluorination can compete with the desired α-fluorination, especially with highly reactive fluorinating agents. Using a milder fluorinating agent or optimizing reaction conditions (e.g., solvent and temperature) can favor α-fluorination.[1]

Q5: I'm struggling with the purification of my final product. What are some common challenges and how can I overcome them?

Purification can be challenging due to the presence of byproducts with similar polarities to the desired product or residual fluorinating agent.[1]

  • Optimize the reaction: The best approach to simplify purification is to minimize byproduct formation in the first place.

  • Appropriate Purification Techniques: Employing techniques like column chromatography with a suitable solvent system or recrystallization is often necessary. A basic wash during the work-up can also help remove acidic byproducts.[1]

Troubleshooting Guide for Low Conversion

This guide provides a systematic approach to diagnosing and resolving low conversion rates in the synthesis of fluoro phenylacetic acid.

Data Presentation

Table 1: Effect of Phenylacetic Acid Derivatives on the Yield of α-Fluoro-α-arylcarboxylic Acids

Reaction Conditions: Phenylacetic acid derivative (1 equiv.), 4-(dimethylamino)pyridine (DMAP, 2 equiv.), and Selectfluor® (1.2 equiv.) in acetonitrile at room temperature.

Phenylacetic Acid DerivativeNMR Yield (%)Isolated Yield (%)
2-(4-Fluorophenyl)acetic acid>9586
2-Phenylacetic acid>9580
2-(4-Chlorophenyl)acetic acid>9575
2-(4-Bromophenyl)acetic acid>9578
2-(4-Iodophenyl)acetic acid>9572
2-(p-Tolyl)acetic acid>9582
2-(m-Tolyl)acetic acid>9579
2-(o-Tolyl)acetic acid8565
2-(4-(tert-Butyl)phenyl)acetic acid>9581
2-(4-Methoxyphenyl)acetic acid9070
2-(4-(Trifluoromethyl)phenyl)acetic acid7555
2-(Naphthalen-2-yl)acetic acid>9583

Data adapted from Pieber, B., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch.[2][3]

Experimental Protocols

General Procedure for the Synthesis of 2-Fluoro-2-(o-tolyl)acetic acid via Electrophilic Fluorination [1]

Step 1: Formation of the Silyl Ketene Acetal

  • Under an inert atmosphere (Argon or Nitrogen), to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise.

  • Stir the mixture for 30 minutes at this temperature to generate Lithium diisopropylamide (LDA).

  • In a separate flask, dissolve o-tolylacetic acid in anhydrous THF.

  • Slowly add the solution of o-tolylacetic acid to the LDA solution at -78 °C.

  • Stir for 1-2 hours to ensure complete deprotonation.

  • Add trimethylsilyl chloride (TMSCl) dropwise to the reaction mixture at -78 °C and stir for another 1-2 hours.

Step 2: Electrophilic Fluorination

  • To the solution containing the in situ generated silyl ketene acetal, add a solution of Selectfluor® in anhydrous acetonitrile or THF at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visual Troubleshooting Workflows

Troubleshooting_Low_Conversion Troubleshooting Low Conversion in Fluoro Phenylacetic Acid Synthesis start Low or No Product Yield check_conditions Verify Core Reaction Conditions start->check_conditions unreacted_sm Significant Unreacted Starting Material? check_conditions->unreacted_sm anhydrous Ensure Anhydrous Conditions (Dry solvents/glassware, inert atm.) check_conditions->anhydrous temp_control Verify Temperature Control (-78°C for deprotonation/silylation) check_conditions->temp_control reagent_purity Check Reagent Purity & Activity (Fresh reagents, proper storage) check_conditions->reagent_purity byproducts Major Byproducts Observed? unreacted_sm->byproducts No incomplete_deprotonation Incomplete Deprotonation/Silylation unreacted_sm->incomplete_deprotonation Yes insufficient_fluorination Insufficient Fluorinating Agent unreacted_sm->insufficient_fluorination Yes short_reaction_time Short Reaction Time unreacted_sm->short_reaction_time Yes decarboxylation Decarboxylated Byproduct byproducts->decarboxylation Yes ring_fluorination Ring-Fluorinated Byproduct byproducts->ring_fluorination Yes solution_deprotonation Increase equivalents of base and silylating agent. Increase reaction time for this step. incomplete_deprotonation->solution_deprotonation solution_fluorination Increase equivalents of fluorinating agent. insufficient_fluorination->solution_fluorination solution_time Monitor reaction by TLC/LC-MS to determine optimal time. short_reaction_time->solution_time solution_decarboxylation Maintain low temperature. Ensure strictly anhydrous conditions. decarboxylation->solution_decarboxylation solution_ring_fluorination Use milder fluorinating agent. Optimize solvent and temperature. ring_fluorination->solution_ring_fluorination Experimental_Workflow General Experimental Workflow for α-Fluorination cluster_prep Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification start_materials Phenylacetic Acid Derivative deprotonation 1. Deprotonation (-78°C) start_materials->deprotonation base Strong Base (e.g., LDA) base->deprotonation silyl_agent Silylating Agent (e.g., TMSCl) silylation 2. Silylation (-78°C) silyl_agent->silylation fluor_agent Fluorinating Agent (e.g., Selectfluor®) fluorination 3. Fluorination (Warm to RT) fluor_agent->fluorination deprotonation->silylation silylation->fluorination quench 4. Quench Reaction fluorination->quench extract 5. Extraction quench->extract purify 6. Purification (Chromatography/Recrystallization) extract->purify product α-Fluoro Phenylacetic Acid purify->product

References

Technical Support Center: Catalyst Selection for 2,6-Difluorophenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluorophenylacetic acid. The focus is on catalyst selection and overcoming common challenges in reactions such as amidation, esterification, and cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

This compound is a versatile building block used in the synthesis of various compounds. Common reactions include:

  • Amidation: Formation of an amide bond by reacting the carboxylic acid with an amine. This is a key step in the synthesis of many biologically active molecules.

  • Esterification: Conversion of the carboxylic acid to an ester in the presence of an alcohol and an acid catalyst.

  • Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, can be used to form new carbon-carbon bonds with derivatives of this compound.[1]

  • Decarboxylation: Removal of the carboxyl group, which can be a desired transformation or an unwanted side reaction depending on the synthetic goal.[2]

Q2: How do the fluorine atoms on the phenyl ring affect catalyst selection and reactivity?

The two fluorine atoms at the 2 and 6 positions of the phenyl ring have a significant impact on the molecule's reactivity:

  • Inductive Effect: The strong electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid proton.

  • Steric Hindrance: The fluorine atoms can sterically hinder the approach of reagents to the carboxylic acid group, potentially requiring more forcing reaction conditions or specialized catalysts.

  • Catalyst Interaction: In cross-coupling reactions, the electronic properties of the fluorinated ring can influence the oxidative addition and reductive elimination steps at the metal center (e.g., Palladium).[3]

Q3: What are the first-choice catalysts for the amidation of this compound?

For direct amidation reactions, a variety of catalysts can be employed. While traditional methods involve stoichiometric coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HBTU, HATU), catalytic methods are gaining prominence due to better atom economy.[4]

  • Nickel(II) Chloride (NiCl₂): Has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamines, providing moderate to excellent yields.[4]

  • Boronic Acids: Certain ortho-substituted boronic acids are efficient catalysts for direct amidation, proceeding through a bicyclic intermediate.[5]

  • Heterogeneous Catalysts: Metal oxides like Niobium(V) oxide (Nb₂O₅) have demonstrated high activity and reusability for the amidation of a wide range of carboxylic acids and amines.[6]

Q4: Which catalysts are recommended for the esterification of this compound?

Acid catalysts are typically used for esterification.

  • p-Toluenesulfonic acid (PTSA): A common, effective, and mild catalyst for the esterification of dicarboxylic acids, which can be applied to this compound.

  • Sulfuric Acid (H₂SO₄): A strong acid catalyst that can be used, although it may require careful control of reaction conditions to avoid side reactions.

  • Heterogeneous Acid Catalysts: Styrene-divinylbenzene acid resins have shown good activity and stability in the esterification of fatty acids and can be considered for this substrate.[7]

Troubleshooting Guide

Problem 1: Low Yield in Amidation Reactions
Potential Cause Troubleshooting Action
Incomplete Activation of Carboxylic Acid * If using a coupling reagent (e.g., EDC, HBTU), ensure it is fresh and used in the correct stoichiometric amount. * For catalytic methods, consider increasing the catalyst loading or screening different catalysts (e.g., NiCl₂, boronic acids).[4][5]
Poor Nucleophilicity of the Amine * Use a stronger, non-nucleophilic base to deprotonate the amine. * Consider increasing the reaction temperature to overcome the activation energy barrier.
Salt Formation The acidic carboxylic acid and basic amine can form a stable salt, preventing the reaction. This can often be overcome by increasing the reaction temperature.
Steric Hindrance The fluorine atoms may hinder the approach of the amine. Use of a less sterically hindered amine or a catalyst known to be effective for hindered substrates may be necessary.
Presence of Moisture Ensure all reagents, solvents, and glassware are anhydrous, as water can hydrolyze activating agents or deactivate catalysts.[8]
Problem 2: Low Yield in Esterification Reactions
Potential Cause Troubleshooting Action
Equilibrium Limitation Esterification is an equilibrium reaction. Use a large excess of the alcohol or remove water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves).
Catalyst Inactivity * Ensure the acid catalyst (e.g., PTSA, H₂SO₄) has not been neutralized by basic impurities. * Consider using a more robust heterogeneous catalyst that can be easily separated and potentially reused.[7]
Sub-optimal Temperature While higher temperatures can favor the reaction, they can also lead to decomposition. Optimize the temperature for your specific substrates.
Problem 3: Issues with Palladium-Catalyzed Cross-Coupling Reactions
Potential Cause Troubleshooting Action
Catalyst Deactivation * Ensure strict anaerobic conditions, as oxygen can deactivate the palladium catalyst. * The choice of ligand is crucial. For electron-deficient substrates like those derived from this compound, bulky, electron-rich phosphine ligands (e.g., XPhos) are often effective.[1]
Protodeboronation (in Suzuki Coupling) Competitive and rapid protodeboronation of the boronic acid partner can occur under basic conditions, reducing the yield. Use milder bases (e.g., K₃PO₄) and optimize reaction times.[1]
Poor Solubility Ensure all reaction components are soluble in the chosen solvent system. A mixture of solvents (e.g., THF/water) may be necessary.[1]
Formation of Side Products Homocoupling of the reaction partners can be a significant side reaction. This can sometimes be minimized by adjusting the stoichiometry of the reactants or the catalyst system.

Experimental Protocols

General Protocol for NiCl₂-Catalyzed Amidation [4]

  • To a reaction vessel, add this compound (1.0 mmol), the desired amine (1.2 mmol), and NiCl₂ (10 mol%).

  • Add toluene (10 mL) as the solvent.

  • Heat the reaction mixture to 110 °C and stir for 20 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and purify by standard methods (e.g., extraction and column chromatography).

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling [1]

Note: This is a general protocol for a related difluorophenyl compound and should be optimized for this compound derivatives.

  • In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide derivative of this compound (1.0 mmol), the boronic acid partner (1.5 mmol), and the palladium precatalyst (e.g., XPhos Palladacycle G2, 2 mol%).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add degassed THF (2 mL) followed by a degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visual Guides

Catalyst_Selection_Workflow start_node Identify Reaction Type amidation Amidation start_node->amidation esterification Esterification start_node->esterification cross_coupling Cross-Coupling (e.g., Suzuki) start_node->cross_coupling coupling_reagent Stoichiometric Coupling Reagent (EDC, HATU) amidation->coupling_reagent Standard catalytic_amidation Catalytic Amidation (NiCl2, Boronic Acid) amidation->catalytic_amidation Greener acid_catalyst Acid Catalyst (PTSA, H2SO4) esterification->acid_catalyst Homogeneous hetero_catalyst Heterogeneous Catalyst (Acidic Resin) esterification->hetero_catalyst Heterogeneous pd_catalyst Palladium Catalyst System (Pd Precatalyst + Ligand) cross_coupling->pd_catalyst ligand_choice Bulky, Electron-Rich Ligand (e.g., XPhos) pd_catalyst->ligand_choice Key for Success

Caption: A decision workflow for initial catalyst selection.

Troubleshooting_Low_Yield start_node Low Reaction Yield check_reagents Check Reagent Quality (Purity, Anhydrous) start_node->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time, Concentration) start_node->check_conditions check_catalyst Evaluate Catalyst System (Activity, Loading, Choice) start_node->check_catalyst check_workup Review Workup & Purification (Extraction, Chromatography) start_node->check_workup reagent_sub Moisture is a common culprit check_reagents->reagent_sub conditions_sub Temperature control is critical check_conditions->conditions_sub catalyst_sub Catalyst choice and loading are key check_catalyst->catalyst_sub workup_sub Product loss during purification check_workup->workup_sub

Caption: A logical guide for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 2,6-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing impurities from 2,6-Difluorophenylacetic acid. Below are troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Impurities in this compound are typically related to its synthetic route. While specific impurities depend on the exact method used, they can generally be categorized as:

  • Unreacted Starting Materials: Such as 1,2,3-trifluorobenzene or other precursors used in the synthesis.[1]

  • Intermediates: Incomplete reactions can leave synthetic intermediates in the final product.

  • Byproducts of Side Reactions: Isomers (e.g., other difluorophenylacetic acids) or products from over-halogenation can be formed depending on reaction conditions.[2]

  • Residual Solvents: Solvents used during the synthesis and workup (e.g., toluene, ethanol, hexane, ethyl acetate) may remain in the final product.[2][3]

  • Reagents: Traces of reagents used in the synthesis may persist after workup.[2]

Q2: What are the most effective methods for purifying this compound?

A2: The most common and effective laboratory-scale methods for purifying this compound, a solid organic acid, are:

  • Recrystallization: This is a highly effective technique for purifying crystalline solids. A suitable solvent or solvent system is chosen to dissolve the compound when hot and allow it to crystallize upon cooling, leaving impurities behind in the solvent.[4][5]

  • Column Chromatography: This method is excellent for separating the desired compound from impurities with different polarities using a stationary phase like silica gel.[2][6]

  • Acid-Base Extraction: This liquid-liquid extraction technique can be used to separate the acidic product from neutral or basic impurities by exploiting its solubility changes in aqueous solutions at different pH values.[7][8]

Q3: How can I assess the purity of my purified this compound?

A3: The purity of the final product can be reliably assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative method to determine the purity of the compound and identify the percentage of any remaining impurities.[9][10]

  • Melting Point Analysis: A sharp melting point range close to the literature value (100-102 °C) indicates high purity.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure and detect the presence of impurities.

  • Mass Spectrometry (MS): Can be coupled with liquid chromatography (LC-MS) to identify the molecular weight of the compound and any impurities.[13]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, preventing supersaturation.[14] 2. The solution is supersaturated but requires nucleation.[14]1. Boil off some of the solvent to increase the concentration and cool again.[15] 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of pure this compound.[14]
"Oiling out" instead of crystallizing. 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is cooling too quickly. 3. High concentration of impurities depressing the melting point.[14]1. Re-heat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation point, and allow it to cool more slowly.[15] 2. Try a different solvent or solvent system with a lower boiling point.
Poor recovery of the purified product. 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary for dissolution.[15] 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 3. When washing crystals, use a minimal amount of ice-cold solvent.[16]
Crystals are colored. Colored impurities are present in the crude product.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. Be aware that charcoal can also adsorb some of the desired product.[15]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of the compound from impurities. 1. The polarity of the mobile phase (eluent) is too high or too low.[2] 2. The column is overloaded with the crude material.1. Optimize the mobile phase composition using thin-layer chromatography (TLC) first. An Rf value of 0.2-0.4 for the desired compound is often ideal.[17] 2. Use a less polar solvent system to increase retention or a more polar one to decrease it.[2] 3. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the stationary phase weight).
The compound is not eluting from the column. 1. The mobile phase is not polar enough. 2. The acidic compound is strongly interacting with the acidic silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[18] 2. Consider adding a small amount (e.g., 0.5-1%) of acetic or formic acid to the eluent to reduce tailing and improve elution of the acidic compound.
The compound elutes too quickly (with the solvent front). The mobile phase is too polar.Use a less polar eluent system. Check the first fractions collected to ensure the product was not missed.[18]
Peak tailing observed during fraction analysis (e.g., by HPLC). Strong secondary interactions between the acidic analyte and the silica stationary phase.Add a small amount of a competing acid (e.g., acetic acid) to the mobile phase to improve the peak shape.[10]

Data Presentation

Purity of Fluorophenylacetic Acid Analogs After Purification
Compound Purification Method Purity Achieved (Method) Reference
2,4-Difluorophenylacetic acidNot specified (Commercial)>99.0% (HPLC)[9]
2,6-Dichlorophenylacetic acidNot specified (Synthesis)99.7%[19]
2,3-difluorophenylacetic acidRecrystallization (Methanol/Water)98.1%[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization from a Mixed Solvent System

This protocol is a general method for purifying this compound using a two-solvent system, such as Hexane/Ethyl Acetate.

Materials:

  • Crude this compound

  • Ethyl acetate ("good" solvent)

  • Hexane ("bad" solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (ethyl acetate) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.[5]

  • Induce Saturation: Slowly add the "bad" solvent (hexane) to the hot solution until it becomes slightly cloudy (the cloud point). This indicates the solution is saturated.[20]

  • Clarification: Add a few more drops of the hot "good" solvent (ethyl acetate) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slow crystal growth, you can insulate the flask.[15]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the collected crystals with a minimal amount of ice-cold solvent mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (e.g., 60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Acetic acid (optional)

  • Glass chromatography column

  • Collection tubes or flasks

Procedure:

  • Select Eluent: Using TLC, determine a suitable mobile phase (eluent), typically a mixture of hexane and ethyl acetate. A good starting point is a 9:1 or 4:1 (v/v) mixture of hexane:ethyl acetate. Adding 0.5% acetic acid can improve separation and peak shape.[2]

  • Prepare the Column: Pack the column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles. Let the silica settle and drain the excess solvent until the level is just above the silica bed. Add a thin layer of sand to the top to protect the silica surface.[6]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.[17][21]

  • Elution: Begin eluting the column with the mobile phase, collecting the eluent in fractions.[2]

  • Monitor Fractions: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.

  • Combine and Isolate: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.

  • Drying: Dry the product under high vacuum to remove any final traces of solvent.[19]

Visualizations

G General Purification Workflow for this compound cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Purification Procedures cluster_3 Final Analysis crude_product Crude this compound assess_purity Assess Purity (TLC, HPLC) crude_product->assess_purity decision Impurity Profile? assess_purity->decision recrystallization Recrystallization decision->recrystallization Crystalline Solid, Few Impurities column_chrom Column Chromatography decision->column_chrom Multiple/Close Polarity Impurities extraction Acid-Base Extraction decision->extraction Neutral/Basic Impurities pure_product Purified Product recrystallization->pure_product column_chrom->pure_product extraction->pure_product final_analysis Assess Final Purity (HPLC, MP, NMR) pure_product->final_analysis

Caption: General workflow for selecting a purification method.

G Troubleshooting: No Crystals Forming During Recrystallization start Problem: No Crystals Formed After Cooling to Room Temp q1 Is the solution clear or cloudy? start->q1 a1_cloudy Solution is Supersaturated. Induce Nucleation. q1->a1_cloudy Cloudy a1_clear Solution is likely not saturated. q1->a1_clear Clear action_scratch Scratch inner wall of flask with a glass rod. a1_cloudy->action_scratch action_reduce_vol Reduce solvent volume by boiling, then cool again. a1_clear->action_reduce_vol q2 Crystals formed? action_scratch->q2 action_seed Add a seed crystal. q3 Crystals formed? action_seed->q3 action_reduce_vol->q3 q2->action_seed No success Success: Collect Crystals q2->success Yes q3->success Yes fail Re-evaluate solvent choice or attempt other purification. q3->fail No

Caption: Decision-making process for troubleshooting crystallization.

References

Stability issues of 2,6-Difluorophenylacetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Difluorophenylacetic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A: For optimal stability, solutions of this compound should be stored in tightly sealed containers, protected from light, at refrigerated temperatures (2-8 °C). For long-term storage, freezing the solution (-20 °C or below) is recommended. The choice of solvent is critical; use high-purity solvents and consider the pH of aqueous solutions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A: Phenylacetic acid derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, although the fluorine atoms on the phenyl ring generally increase the compound's chemical stability.[1] It is crucial to perform pH stability studies to determine the optimal pH range for your application. Extreme pH values should be avoided during long-term storage.

Q3: Is this compound sensitive to light?

A: Many aromatic compounds exhibit some degree of photosensitivity. While the carbon-fluorine bond is very stable, photolytic degradation is a potential risk.[2][3] It is best practice to protect solutions from direct exposure to UV and fluorescent light by using amber vials or storing them in the dark. Photostability studies are recommended to quantify this effect.[4]

Q4: What solvents are recommended for dissolving this compound?

A: this compound is typically soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in water is expected to be limited and pH-dependent; it will be more soluble in slightly basic aqueous solutions where the carboxylic acid is deprotonated. Always use high-purity, anhydrous solvents when possible to prevent hydrolysis.

Q5: Are there any known incompatibilities for this compound?

A: Avoid strong oxidizing agents, as they can potentially react with the molecule.[5] Also, be cautious with strong bases and high temperatures, which could promote degradation reactions such as decarboxylation, although this typically requires harsh conditions.

Troubleshooting Guide

Issue 1: My solution of this compound has developed a slight yellow color over time.

  • Possible Cause 1: Oxidation. Trace amounts of oxidative impurities in the solvent or exposure to air could be causing the formation of colored degradation products.

    • Solution: Prepare fresh solutions using high-purity solvents that have been degassed. Store the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Possible Cause 2: Photodegradation. Exposure to ambient or UV light may have caused degradation.

    • Solution: Store solutions in amber vials or wrap containers in aluminum foil. Avoid unnecessary exposure to light during experiments.

Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample.

  • Possible Cause 1: Degradation. The compound may be degrading under your experimental or storage conditions. The additional peaks could be primary or secondary degradation products.[6]

    • Solution: Review your storage and handling procedures. Analyze a freshly prepared sample as a control. Perform a forced degradation study (see Experimental Protocols below) to intentionally generate and identify potential degradants, which can help confirm the identity of the unexpected peaks.[2][3]

  • Possible Cause 2: Contamination. The extra peaks could be from a contaminated solvent, glassware, or a co-eluting impurity from your sample matrix.

    • Solution: Run a solvent blank on your analytical system. Ensure all glassware is scrupulously clean. Check the purity of your starting material.

Issue 3: I am seeing poor recovery of the compound from my aqueous formulation.

  • Possible Cause 1: Adsorption. The compound may be adsorbing to the surface of your storage container (e.g., glass or plastic).

    • Solution: Consider using silanized glass vials or polypropylene containers. Evaluate different container types to find the one with the minimal adsorption.

  • Possible Cause 2: Precipitation. The compound may be precipitating out of solution due to changes in temperature or pH, or if its solubility limit was exceeded.

    • Solution: Visually inspect the solution for precipitates. Confirm the pH of the solution has not shifted. Ensure the storage temperature is appropriate and that the concentration is below the solubility limit for the given conditions.

Data Presentation

Table 1: Expected Qualitative Stability of this compound under Forced Degradation Conditions

Stress ConditionReagent/ConditionExpected StabilityPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60 °CGenerally StablePossible slow hydrolysis of the carboxylic acid group or related reactions over extended periods.
Base Hydrolysis 0.1 M NaOH, 60 °CModerately StableMay be susceptible to degradation. Potential for reactions involving the carboxylic acid.
Oxidation 3% H₂O₂, RTModerately StableThe aromatic ring and benzylic position could be susceptible to oxidation, potentially leading to hydroxylated byproducts.
Thermal 60 °C, Solid StateStableThe compound is a solid with a melting point of 100-102 °C and is expected to be stable at this temperature.[7]
Photolytic UV/Vis LightPotentially LabileAromatic systems can be susceptible to photolytic degradation. Exposure should be minimized.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing stability-indicating analytical methods.[2][3]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Include a control sample (1 mL stock + 1 mL diluent) stored at 5 °C.

    • Acid Hydrolysis: 1 M HCl. Incubate at 60 °C.

    • Base Hydrolysis: 1 M NaOH. Incubate at 60 °C.

    • Oxidative Degradation: 6% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Place the stock solution in a sealed vial at 60 °C.

    • Photolytic Degradation: Expose the stock solution to a light source that produces combined visible and UV output, as specified by ICH Q1B guidelines.[2]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[8]

  • Sample Preparation for Analysis: Before analysis, neutralize the acid and base hydrolysis samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and UV detection). The method should be capable of separating the parent peak from all degradation products.

Visualizations

The following diagrams illustrate key workflows and hypothetical pathways relevant to the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Acid Hydrolysis (1M HCl, 60°C) A->B C Base Hydrolysis (1M NaOH, 60°C) A->C D Oxidation (6% H2O2, RT) A->D E Thermal (60°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points (e.g., 0, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I Analyze via Stability-Indicating HPLC H->I J Evaluate Data: Peak Purity, Mass Balance I->J

Caption: Workflow for a forced degradation study.

G Start Unexpected Peak in HPLC Analysis CheckBlank Run Solvent Blank Start->CheckBlank PeakPresent Peak still present? CheckBlank->PeakPresent Blank is clean Contamination Result: Solvent or System Contamination CheckBlank->Contamination Peak in blank FreshSample Analyze Freshly Prepared Sample PeakPresent->FreshSample PeakAbsent Peak absent? FreshSample->PeakAbsent Degradation Result: Sample Degradation Investigate Storage/Handling PeakAbsent->Degradation Yes Impurity Result: Impurity in Starting Material PeakAbsent->Impurity No

Caption: Troubleshooting unexpected HPLC peaks.

G Disclaimer: This is a hypothetical pathway and requires experimental validation. Parent This compound Intermediate1 2,6-Difluorobenzyl Radical + CO2 Parent->Intermediate1 Decarboxylation (e.g., Harsh Heat/Light) Intermediate2 Hydroxylated Intermediate Parent->Intermediate2 Oxidation (e.g., H2O2) Product1 2,6-Difluorotoluene Intermediate1->Product1 Hydrogen Abstraction Product2 Ring-Opened Products Intermediate2->Product2 Further Oxidation

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Scaling Up the Synthesis of 2,6-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Difluorophenylacetic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this important chemical intermediate. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist you in your research and development efforts.

Experimental Protocols

Two primary synthetic routes are commonly employed for the preparation of this compound on a larger scale: the Malonic Ester Synthesis and the Hydrolysis of 2,6-Difluorobenzyl Cyanide.

Method 1: Malonic Ester Synthesis

This route offers a versatile method for the synthesis of substituted acetic acids.[1][2][3][4] It involves the alkylation of a malonic ester with a suitable aryl halide, followed by hydrolysis and decarboxylation.

Step 1: Alkylation of Diethyl Malonate

  • Reaction Setup: In a properly sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.

  • Addition of Diethyl Malonate: To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise, maintaining the temperature below 30°C.

  • Addition of 1,2,3-Trifluorobenzene: After the addition of diethyl malonate is complete, add 1,2,3-trifluorobenzene (1.0 equivalent) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether or another suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl (2,6-difluorophenyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: To the crude diethyl (2,6-difluorophenyl)malonate, add a solution of sodium hydroxide (3.0 equivalents) in a mixture of water and ethanol.

  • Reflux: Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (as monitored by TLC or LC-MS).

  • Acidification and Decarboxylation: Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid to a pH of approximately 1-2. The acidification will also induce decarboxylation.

  • Isolation: The precipitated crude this compound is collected by filtration, washed with cold water, and dried.

Step 3: Purification

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude acid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Method 2: Hydrolysis of 2,6-Difluorobenzyl Cyanide

This method is a more direct route if the starting benzyl cyanide is readily available.[5][6]

Step 1: Synthesis of 2,6-Difluorobenzyl Cyanide (if not commercially available)

This intermediate can be prepared from 2,6-difluorotoluene via photohalogenation followed by cyanation.

Step 2: Hydrolysis of 2,6-Difluorobenzyl Cyanide

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 2,6-difluorobenzyl cyanide (1.0 equivalent) to a mixture of sulfuric acid and water (e.g., a 1:1 v/v mixture).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 3-5 hours. The reaction progress can be monitored by observing the dissolution of the organic layer and confirmed by TLC or GC analysis.

  • Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. The precipitated crude this compound is then collected by filtration.

  • Washing: Wash the crude product thoroughly with cold water to remove any residual acid.

Step 3: Purification

  • Recrystallization: Purify the crude this compound by recrystallization as described in Method 1.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in Malonic Ester Synthesis Incomplete deprotonation of diethyl malonate.Ensure the use of a strong enough base (e.g., sodium ethoxide) and anhydrous conditions.
Low reactivity of the aryl halide.Consider using a more reactive starting material or a catalyst if applicable. The reaction may require longer reflux times.
Formation of dialkylated byproducts.[1]Use a slight excess of diethyl malonate to minimize dialkylation.
Incomplete Hydrolysis of Nitrile Steric hindrance around the nitrile group.Use more forcing reaction conditions, such as higher temperatures or longer reaction times. The use of a co-solvent like acetic acid can sometimes facilitate hydrolysis.
Insufficient acid or base catalyst.Ensure a sufficient molar excess of the acid or base is used for the hydrolysis.
Product is an oil or does not crystallize Presence of impurities.Purify the crude product by column chromatography before attempting recrystallization. Ensure the correct solvent system is being used for recrystallization.
Insufficient cooling during crystallization.Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal growth.
Discolored Product Presence of colored impurities from side reactions.Treat the hot recrystallization solution with activated charcoal before filtration to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for large-scale production?

A1: Both routes are viable for scaling up. The choice often depends on the cost and availability of the starting materials. The hydrolysis of 2,6-difluorobenzyl cyanide is a more direct route with fewer steps, which can be advantageous for industrial production if the starting nitrile is commercially available at a reasonable cost. The malonic ester synthesis is more versatile and can be adapted for the synthesis of various substituted acetic acids.[3]

Q2: What are the key safety precautions to consider when scaling up the synthesis?

A2: When working with strong bases like sodium ethoxide, it is crucial to handle them under inert and anhydrous conditions to prevent violent reactions with water. The hydrolysis of nitriles with strong acids is highly exothermic and should be performed with adequate cooling and careful monitoring of the reaction temperature. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Q3: How can I monitor the progress of the reactions effectively?

A3: For the malonic ester synthesis, Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the starting materials and the formation of the product. For the nitrile hydrolysis, the reaction can often be monitored visually by the dissolution of the organic nitrile layer into the aqueous acid. TLC and GC can also be used to confirm the completion of the reaction.

Q4: What are the common byproducts in the malonic ester synthesis, and how can they be removed?

A4: A common byproduct is the dialkylated malonic ester.[1] This can be minimized by using a slight excess of the malonic ester. During the work-up, most of the unreacted malonic ester and the dialkylated byproduct can be separated from the desired monosubstituted product by careful extraction and purification steps. The final purification by recrystallization is usually effective in removing residual impurities.

Q5: What is the best solvent system for the recrystallization of this compound?

A5: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of phenylacetic acid derivatives. The ideal ratio should be determined experimentally to maximize the recovery of the pure product. The principle is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of phenylacetic acid derivatives, which can be used as a reference for scaling up the synthesis of this compound.

ParameterMalonic Ester SynthesisNitrile Hydrolysis
Typical Yield 60-80%75-90%
Reaction Time Alkylation: 4-6 hours; Hydrolysis/Decarboxylation: 4-6 hours3-5 hours
Reaction Temperature RefluxReflux
Key Reagents Diethyl malonate, Sodium ethoxide, 1,2,3-Trifluorobenzene, NaOH, HCl2,6-Difluorobenzyl cyanide, Sulfuric acid
Purification Method RecrystallizationRecrystallization

Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound via the Malonic Ester Synthesis route.

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis & Decarboxylation cluster_purification Step 3: Purification start_alkylation Start Alkylation add_naoet Add Sodium Ethoxide to Ethanol start_alkylation->add_naoet add_malonate Add Diethyl Malonate add_naoet->add_malonate add_tfb Add 1,2,3-Trifluorobenzene add_malonate->add_tfb reflux_alkylation Reflux (4-6h) add_tfb->reflux_alkylation workup_alkylation Work-up and Extraction reflux_alkylation->workup_alkylation crude_ester Crude Diethyl (2,6-difluorophenyl)malonate workup_alkylation->crude_ester start_hydrolysis Start Hydrolysis crude_ester->start_hydrolysis add_naoh Add NaOH Solution start_hydrolysis->add_naoh reflux_hydrolysis Reflux (4-6h) add_naoh->reflux_hydrolysis acidify Acidify with HCl reflux_hydrolysis->acidify filtration_hydrolysis Filtration acidify->filtration_hydrolysis crude_acid Crude this compound filtration_hydrolysis->crude_acid start_purification Start Purification crude_acid->start_purification recrystallize Recrystallize from Ethanol/Water start_purification->recrystallize filtration_purification Filtration and Drying recrystallize->filtration_purification pure_product Pure this compound filtration_purification->pure_product

Caption: Experimental workflow for the synthesis of this compound via the malonic ester route.

References

Technical Support Center: 2,6-Difluorophenylacetic Acid Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluorophenylacetic acid. The focus is on optimizing reaction conditions, particularly pH, to ensure successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound and why is it important?

The pKa is a critical parameter for pH optimization. Knowing the pKa allows you to determine the ionization state of the carboxylic acid at a given pH.

  • At a pH below the pKa , the carboxylic acid will be predominantly in its protonated, neutral form (R-COOH).

  • At a pH above the pKa , it will be primarily in its deprotonated, anionic form (R-COO⁻).

This ionization state significantly impacts the acid's reactivity and solubility.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is pH-dependent.

  • In acidic solutions (pH < pKa) , the compound exists mainly in its less polar, protonated form, which has lower solubility in aqueous media.

  • In neutral to basic solutions (pH > pKa) , the acid is deprotonated to its more polar carboxylate form, leading to increased solubility in aqueous solutions.

Q3: What are the general pH recommendations for amide coupling reactions with this compound?

A3: For amide bond formation, the amine reactant needs to be in its neutral, nucleophilic form. Therefore, the reaction is typically carried out at a neutral to slightly basic pH (pH 7-9) .

  • Below pH 7 , a significant portion of the amine will be protonated (R-NH₃⁺), rendering it non-nucleophilic and halting the reaction.

  • Significantly above pH 9 , while the amine is deprotonated, other side reactions might be promoted.

It is crucial to choose a base that is strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions.

Q4: What are the optimal pH conditions for esterification of this compound?

A4: Esterification of carboxylic acids is typically an acid-catalyzed reaction. The optimal pH for the esterification of this compound is in the acidic range (pH 1-3) . The acidic environment protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Amide Coupling Yield Incorrect pH: The reaction medium is too acidic, leading to protonation of the amine nucleophile.- Ensure the reaction pH is between 7 and 9. - Use a suitable non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) to maintain the desired pH. - Monitor the pH throughout the reaction and adjust as necessary.
Poor Solubility of Reactants: this compound may have limited solubility in some organic solvents at neutral pH.- Choose a solvent system in which both the acid and the amine are soluble. Common solvents for amide coupling include DMF, DCM, and THF. - Gentle heating may improve solubility, but monitor for potential side reactions.
Ineffective Coupling Reagent: The chosen coupling reagent may not be suitable for the specific substrates.- Use a reliable coupling reagent such as HATU, HOBt/EDC, or T3P. - Ensure the coupling reagent is fresh and has been stored correctly.
Low Esterification Yield Insufficient Acid Catalyst: The reaction is not sufficiently catalyzed.- Ensure the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). - The optimal pH should be in the range of 1-3.
Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium to the left.- Use anhydrous solvents and reagents. - Employ techniques to remove water as it is formed, such as a Dean-Stark apparatus.
Formation of Byproducts Side reactions due to extreme pH: Very high or very low pH can lead to decomposition or unwanted side reactions.- Carefully control the pH within the recommended range for the specific reaction. - Use a buffer solution if precise pH control is critical.
Racemization (for chiral amines): In amide coupling, the use of certain coupling reagents or harsh basic conditions can lead to loss of stereochemical integrity.- Use coupling reagents known to minimize racemization, such as those containing HOBt or HOAt. - Avoid excessively high temperatures and prolonged reaction times.

Experimental Protocols

General Protocol for Amide Coupling
  • Dissolve this compound (1 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Add the amine (1-1.2 eq.) to the solution.

  • Add a non-nucleophilic base (1.5-2 eq.) (e.g., triethylamine or diisopropylethylamine) to adjust the pH to approximately 8.

  • Add the coupling reagent (1.1 eq.) (e.g., HATU or a mixture of EDC and HOBt) to the reaction mixture at 0 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion , quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

General Protocol for Fischer Esterification
  • Dissolve this compound (1 eq.) in an excess of the desired alcohol (which also acts as the solvent).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) to bring the pH to 1-2.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • To drive the equilibrium towards the product , remove the water formed during the reaction using a Dean-Stark apparatus.

  • After completion , cool the mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent.

  • Purify the product by distillation or column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_process Process cluster_workup Workup & Purification Acid This compound Mixing Mix Reactants & Solvent Acid->Mixing Amine Amine Amine->Mixing Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Mixing Base Non-nucleophilic Base (pH 7-9) pH_Adjust Adjust pH with Base Base->pH_Adjust Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Addition Add Coupling Reagent at 0°C Coupling_Reagent->Addition Mixing->pH_Adjust pH_Adjust->Addition Stirring Stir at Room Temperature Addition->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench with Water Monitoring->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify (Chromatography) Extract->Purify

Caption: Workflow for a typical amide coupling reaction involving this compound.

Esterification_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_workup Workup & Purification Acid This compound Mixing Dissolve Acid in Alcohol Acid->Mixing Alcohol Alcohol (Excess) Alcohol->Mixing Catalyst Strong Acid Catalyst (pH 1-3) Catalysis Add Acid Catalyst Catalyst->Catalysis Mixing->Catalysis Reflux Heat to Reflux Catalysis->Reflux Water_Removal Remove Water (Dean-Stark) Reflux->Water_Removal Monitoring Monitor by TLC/GC Water_Removal->Monitoring Neutralize Neutralize Catalyst Monitoring->Neutralize Reaction Complete Extract Extract Ester Neutralize->Extract Purify Purify (Distillation/Chromatography) Extract->Purify

Caption: Workflow for a typical Fischer esterification reaction of this compound.

ph_logic Start Reaction with This compound Decision Desired Reaction? Start->Decision Amide_Coupling Amide Coupling Decision->Amide_Coupling Amide Formation Esterification Esterification Decision->Esterification Ester Formation Amide_pH Set pH to 7-9 (Deprotonate Amine) Amide_Coupling->Amide_pH Ester_pH Set pH to 1-3 (Activate Carboxylic Acid) Esterification->Ester_pH

References

Validation & Comparative

A Comparative Guide to 2,6-Difluorophenylacetic Acid and 2,4-Difluorophenylacetic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, fluorinated organic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Among these, difluorophenylacetic acid isomers, particularly 2,6-difluorophenylacetic acid and 2,4-difluorophenylacetic acid, serve as key intermediates in the development of a wide array of bioactive molecules.

This guide provides an objective comparison of these two isomers in a synthetic context, supported by representative experimental data and detailed methodologies. We will delve into their synthesis, explore the influence of fluorine positioning on their reactivity, and discuss their applications in drug discovery.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these isomers is crucial for their effective application in synthesis. The placement of the fluorine atoms on the phenyl ring subtly influences their characteristics.

PropertyThis compound2,4-Difluorophenylacetic Acid
CAS Number 85068-28-681228-09-3[1][2]
Molecular Formula C₈H₆F₂O₂C₈H₆F₂O₂
Molecular Weight 172.13 g/mol 172.13 g/mol [1]
Melting Point 100-102 °C115-118 °C
pKa (Predicted) Lower (more acidic)Higher (less acidic)

The lower predicted pKa of this compound can be attributed to the strong inductive electron-withdrawing effect of the two ortho-fluorine atoms, which stabilize the carboxylate anion.[3] This difference in acidity can influence reaction rates in subsequent transformations.

Synthesis via the Willgerodt-Kindler Reaction

A common and effective method for the synthesis of phenylacetic acids is the Willgerodt-Kindler reaction, which converts aryl ketones into the corresponding thioamides, followed by hydrolysis. In the context of our comparison, the starting materials would be 2',6'-difluoroacetophenone and 2',4'-difluoroacetophenone.

Based on established protocols for the Willgerodt-Kindler reaction, a representative synthesis for both isomers is outlined below.

Experimental Protocol: Two-Step Synthesis of Difluorophenylacetic Acids

Step 1: Synthesis of Phenylacetothiomorpholides via Willgerodt-Kindler Reaction

Materials:

  • Substituted Acetophenone (2',6'-difluoroacetophenone or 2',4'-difluoroacetophenone)

  • Morpholine

  • Sulfur

  • Pyridine (solvent)

Procedure:

  • A mixture of the respective difluoroacetophenone (1.0 eq.), morpholine (2.5 eq.), and sulfur (2.5 eq.) in pyridine is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield the corresponding phenylacetothiomorpholide.

Step 2: Hydrolysis of Phenylacetothiomorpholides to Phenylacetic Acids

Materials:

  • Substituted Phenylacetothiomorpholide (from Step 1)

  • Sulfuric Acid (50% aqueous solution)

  • 1,4-Dioxane (co-solvent)

Procedure:

  • The crude thioamide is dissolved in a mixture of 1,4-dioxane and 50% sulfuric acid.

  • The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude difluorophenylacetic acid.

  • The crude product can be further purified by recrystallization.

Expected Outcomes and Comparative Analysis

While specific yields for a direct comparison are not available, we can infer the expected performance based on the principles of organic chemistry.

2,4-Difluorophenylacetic Acid Synthesis:

  • The fluorine atoms at the 2- and 4-positions exert a strong electron-withdrawing inductive effect. This is expected to facilitate the initial enamine formation in the Willgerodt-Kindler reaction.

  • Steric hindrance around the acetyl group is moderate, allowing for relatively efficient reaction with morpholine and sulfur.

  • Published data on the Willgerodt-Kindler reaction of p-fluoroacetophenone show yields of the corresponding thiomorpholide in the range of 86-95%.[4] While this is a mono-fluorinated analogue, it suggests that fluoro-substituted acetophenones are generally good substrates for this reaction.

This compound Synthesis:

  • The two ortho-fluorine atoms create significant steric hindrance around the acetyl group. This steric crowding can impede the approach of the bulky morpholine nucleophile, potentially leading to slower reaction rates and lower yields compared to the 2,4-isomer.

  • The strong inductive effect of the two ortho-fluorine atoms will also be at play, influencing the electronic nature of the carbonyl group.

Based on these considerations, it is hypothesized that the synthesis of 2,4-difluorophenylacetic acid via the Willgerodt-Kindler reaction would proceed with a higher yield and potentially faster reaction rate compared to the 2,6-isomer due to reduced steric hindrance.

Reactivity in Subsequent Synthetic Transformations

The differential positioning of the fluorine atoms also impacts the reactivity of the resulting phenylacetic acids in subsequent reactions, such as amide bond formation.

Amide Coupling Reactions:

In a typical amide coupling reaction, the carboxylic acid is activated (e.g., with a carbodiimide) to form a reactive intermediate, which is then attacked by an amine.

  • This compound: The steric bulk of the two ortho-fluorine atoms can hinder the approach of the coupling reagents and the amine nucleophile to the carboxylic acid group. This may necessitate the use of more reactive coupling reagents or harsher reaction conditions to achieve comparable yields to less hindered carboxylic acids.

  • 2,4-Difluorophenylacetic Acid: With only one ortho-substituent, the steric hindrance is less pronounced, making it generally more amenable to standard amide coupling conditions.

The higher acidity of this compound could, in some cases, facilitate the initial deprotonation step in the activation process, but this electronic advantage may be outweighed by the steric hindrance.

Applications in Drug Development

Both isomers are valuable precursors in the synthesis of pharmaceuticals. The choice between them is often dictated by the specific structure-activity relationship (SAR) of the target molecule.

  • This compound: Its derivatives have been explored as anti-inflammatory and analgesic agents. The 2,6-difluoro substitution pattern can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.

  • 2,4-Difluorophenylacetic Acid: This isomer has been utilized in the synthesis of nonpolar peptide nucleic acid (PNA) monomers, which are synthetic analogues of DNA and RNA with potential applications in diagnostics and therapeutics.

The distinct electronic and steric profiles of the two isomers can lead to different binding interactions with biological targets, making a comparative evaluation essential in the drug discovery process.

Logical Workflow for Isomer Selection in Synthesis

The decision to use this compound versus its 2,4-isomer in a synthetic campaign can be guided by a logical workflow that considers the factors discussed above.

G start Synthetic Target Identified steric_considerations Steric Hindrance a Concern? start->steric_considerations electronic_considerations Electronic Effects Desired? steric_considerations->electronic_considerations No use_24 Consider 2,4-Difluorophenylacetic Acid (Less Steric Hindrance) steric_considerations->use_24 Yes electronic_considerations->use_24 No use_26 Consider this compound (Greater Steric Hindrance, Higher Acidity) electronic_considerations->use_26 Yes (e.g., for acidity) proceed Proceed with Synthesis use_24->proceed optimize_conditions Optimize Reaction Conditions (e.g., stronger coupling agents, higher temp.) use_26->optimize_conditions optimize_conditions->proceed

Caption: Decision workflow for selecting between 2,4- and this compound.

Conclusion

Both this compound and 2,4-difluorophenylacetic acid are valuable reagents in organic synthesis, each with a unique profile of reactivity and utility. The choice between them is a strategic decision that hinges on considerations of steric hindrance, electronic effects, and the specific requirements of the synthetic target. While the 2,4-isomer is generally expected to be more amenable to synthesis and subsequent transformations due to lower steric hindrance, the 2,6-isomer offers a distinct electronic signature and steric profile that can be advantageously exploited in drug design to enhance metabolic stability and modulate biological activity. A thorough understanding of these differences empowers researchers to make informed decisions and optimize their synthetic strategies for the efficient production of novel and impactful molecules.

References

A Comparative Guide to the Reactivity of Difluorophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of positional isomers is paramount for optimizing reaction conditions and predicting molecular behavior. This guide provides a comparative analysis of the reactivity of difluorophenylacetic acid isomers, focusing on the electronic effects of fluorine substitution. While direct comparative experimental data across all isomers is limited in published literature, this guide synthesizes theoretical principles and provides a framework for experimental validation.

The reactivity of difluorophenylacetic acids is primarily governed by the acidity of the carboxylic acid proton and the susceptibility of the carboxyl group to nucleophilic attack. These factors are heavily influenced by the position of the two electron-withdrawing fluorine atoms on the phenyl ring. The interplay of the inductive effect (-I) and the resonance effect (+R) of fluorine dictates the electron density at the carboxylic acid moiety.

Theoretical Framework: Electronic Effects of Fluorine Substituents

Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I), which tends to increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion.[1][2][3][4] However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which can partially counteract the inductive effect. The net electronic effect depends on the position of the fluorine atoms relative to the acetic acid side chain.

  • Ortho (2-) and Para (4-) Positions: In these positions, both the inductive and resonance effects are at play. The strong -I effect increases acidity. The +R effect, which is more pronounced at the para position, can donate electron density to the ring, potentially decreasing acidity.

  • Meta (3-) Position: At the meta position, the resonance effect is negligible. Therefore, the electron-withdrawing inductive effect is the dominant factor, leading to a significant increase in acidity compared to unsubstituted phenylacetic acid.

Comparative Data on Difluorophenylacetic Acid Isomers

Direct experimental comparisons of the pKa values and reaction kinetics for all difluorophenylacetic acid isomers are not extensively documented in a single study. However, based on theoretical principles and available data for related compounds, a qualitative and semi-quantitative comparison can be made. The table below includes a predicted pKa value for the 3,5-isomer and provides a column for the sum of Hammett constants (Σσ) as a theoretical indicator of acidity. A lower pKa value indicates a stronger acid and generally higher reactivity in reactions where proton donation is key or where the carboxylate is an intermediate.

IsomerPredicted pKaSum of Hammett Constants (Σσ)¹Expected Relative Acidity
2,3-Difluorophenylacetic acidData not availableσₒ + σₘ (F)High
2,4-Difluorophenylacetic acidData not availableσₒ + σₚ (F)High
2,5-Difluorophenylacetic acidData not availableσₒ + σₘ (F)High
2,6-Difluorophenylacetic acidData not available2 x σₒ (F)Very High (potential steric hindrance)
3,4-Difluorophenylacetic acidData not availableσₘ + σₚ (F)High
3,5-Difluorophenylacetic acid3.90[6]2 x σₘ (F)Very High

¹ Note: Hammett constants for ortho substituents are less straightforward due to steric effects. The values are used here as a qualitative guide.

Based on the dominant inductive effect at the meta position, the 3,5-difluorophenylacetic acid isomer is predicted to be one of the most acidic and therefore highly reactive isomers. The isomers with ortho-substitution are also expected to be highly acidic, though steric hindrance from the ortho-fluorine atoms might influence the rate of certain reactions.

Experimental Protocols

To empirically determine the relative reactivity of these isomers, a kinetic study of a representative reaction such as acid-catalyzed esterification can be performed.

Protocol: Comparative Kinetic Analysis of the Esterification of Difluorophenylacetic Acid Isomers

Objective: To determine the reaction rate constants for the esterification of various difluorophenylacetic acid isomers with a standard alcohol (e.g., methanol) under controlled conditions.

Materials:

  • Each difluorophenylacetic acid isomer (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-)

  • Anhydrous methanol

  • A strong acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous toluene (or another suitable solvent)

  • Internal standard for chromatography (e.g., dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a series of identical, temperature-controlled reaction vessels equipped with magnetic stirrers and reflux condensers, add a precise amount of one difluorophenylacetic acid isomer (e.g., 1 mmol) and the solvent.

  • Temperature Equilibration: Bring the reaction vessels to the desired reaction temperature (e.g., 60°C).

  • Initiation of Reaction: To each vessel, add a precise amount of anhydrous methanol (e.g., 10 mmol, to ensure pseudo-first-order kinetics with respect to the acid) and the acid catalyst (e.g., 0.1 mmol). Start timing the reaction immediately.

  • Sampling: At regular time intervals (e.g., every 15 minutes for 2 hours), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Workup: Add a precise amount of the internal standard to the quenched sample. Extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over the drying agent.

  • Analysis: Analyze the samples by GC-FID or HPLC to determine the concentration of the ester product and the remaining carboxylic acid relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time for each isomer. From this data, determine the initial reaction rate and the pseudo-first-order rate constant (k') for each isomer.

Visualizations

The following diagrams illustrate the theoretical factors influencing reactivity and a proposed experimental workflow for their comparison.

G Factors Influencing the Acidity of Difluorophenylacetic Acids cluster_isomer Difluorophenylacetic Acid Isomer cluster_effects Electronic Effects of Fluorine Isomer Positional Isomer (e.g., 2,3-, 3,5-, etc.) Inductive Inductive Effect (-I) (Through sigma bonds) Isomer->Inductive Resonance Resonance Effect (+R) (Through pi system) Isomer->Resonance Anion_Stability Stability of Carboxylate Anion Inductive->Anion_Stability Increases stability Resonance->Anion_Stability Decreases stability (at ortho/para) Acidity Acidity (pKa) Anion_Stability->Acidity Higher stability = Lower pKa Reactivity Overall Reactivity Acidity->Reactivity

Caption: Factors influencing difluorophenylacetic acid reactivity.

G Experimental Workflow for Kinetic Comparison of Isomer Reactivity Start Select Isomers Setup Prepare Reaction Mixtures (Isomer, Alcohol, Solvent, Catalyst) Start->Setup Run Run Reactions at Constant Temperature Setup->Run Sample Withdraw Aliquots at Timed Intervals Run->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by GC/HPLC Quench->Analyze Data Plot [Product] vs. Time Analyze->Data Calculate Calculate Rate Constants (k) Data->Calculate Compare Compare Reactivity of Isomers Calculate->Compare

References

A Comparative Guide to Alternatives for 2,6-Difluorophenylacetic Acid in Urea Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the synthesis of urea derivatives, particularly those targeting enzymes like soluble epoxide hydrolase (sEH) and chemokine receptor CCR3, 2,6-difluorophenylacetic acid has been a common starting material. However, a range of alternative carboxylic acids and their bioisosteres offer opportunities to modulate physicochemical properties, improve biological activity, and explore new intellectual property. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Phenylacetic Acid Analogs

The choice of a substituted phenylacetic acid can significantly impact the potency of the resulting urea derivative. The following tables summarize the in vitro inhibitory activity of urea derivatives synthesized from various alternatives to this compound against human and murine soluble epoxide hydrolase (sEH).

Table 1: In Vitro Inhibitory Potency (IC₅₀) of 1-Aryl-3-(1-acylpiperidin-4-yl)urea Derivatives against Human sEH

Phenylacetic Acid Precursor AnalogResulting Urea DerivativeHuman sEH IC₅₀ (nM)
4-(Trifluoromethoxy)phenylacetic Acid1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea1.1[1][2]
4-Chlorophenylacetic Acid1-(4-Chlorophenyl)-3-(1-(cyclopropanecarbonyl)piperidin-4-yl)urea3.4
4-Fluorophenylacetic Acid1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-fluorophenyl)urea4.6
Phenylacetic Acid1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-phenylurea8.0
This compound (Reference)1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(2,6-difluorophenyl)ureaNot explicitly compared in this series
Adamantane-1-carboxylic Acid1-(1-Adamantyl)-3-(1-propionylpiperidin-4-yl)urea7.0[1][2]

Table 2: In Vitro Inhibitory Potency (IC₅₀) of 1-Aryl-3-(1-acylpiperidin-4-yl)urea Derivatives against Murine sEH

Phenylacetic Acid Precursor AnalogResulting Urea DerivativeMurine sEH IC₅₀ (nM)
4-(Trifluoromethoxy)phenylacetic Acid1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea2.0[1][2]
4-Chlorophenylacetic Acid1-(4-Chlorophenyl)-3-(1-(cyclopropanecarbonyl)piperidin-4-yl)urea6.0
4-Fluorophenylacetic Acid1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-fluorophenyl)urea8.8
Phenylacetic Acid1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-phenylurea14.2
This compound (Reference)1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(2,6-difluorophenyl)ureaNot explicitly compared in this series
Adamantane-1-carboxylic Acid1-(1-Adamantyl)-3-(1-propionylpiperidin-4-yl)urea15.0[1][2]

Key Observations:

  • Electron-withdrawing groups at the para-position of the phenyl ring, such as trifluoromethoxy and chloro, generally lead to higher potency against both human and murine sEH compared to an unsubstituted phenyl ring.

  • The 4-(trifluoromethoxy)phenyl analog consistently demonstrates the highest potency in this series, suggesting it is a superior alternative to unsubstituted or other halogen-substituted phenylacetic acids for targeting sEH.

  • Adamantane-1-carboxylic acid serves as a non-aromatic, rigid bioisostere of substituted phenylacetic acids, yielding highly potent sEH inhibitors. This highlights the potential of exploring non-aromatic carboxylic acids as alternatives.

Experimental Protocols

The synthesis of these urea derivatives typically proceeds through the conversion of the carboxylic acid to a reactive intermediate, such as an isocyanate or an acyl azide, followed by reaction with an amine.

General Protocol for the Synthesis of 1-Aryl-3-(1-acylpiperidin-4-yl)ureas

This two-step protocol involves the formation of an isocyanate from the corresponding aniline (which can be derived from the phenylacetic acid), followed by coupling with the desired amine.

Step 1: Formation of the Aryl Isocyanate

  • To a stirred solution of the substituted aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add triphosgene (0.4 eq) at 0 °C.

  • Slowly add a base (e.g., triethylamine or aqueous sodium carbonate) and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the aniline is consumed.

  • The resulting isocyanate solution is typically used directly in the next step without purification.

Step 2: Urea Formation

  • To the solution of the aryl isocyanate from Step 1, add a solution of the amine (e.g., 1-(cyclopropanecarbonyl)piperidin-4-amine) (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired urea derivative.

Protocol for Synthesis of N-Adamantyl-N'-phenylurea Derivatives

This protocol utilizes a Curtius rearrangement to form the adamantyl isocyanate from adamantane-1-carboxylic acid.

Step 1: Synthesis of Adamantane-1-carbonyl azide

  • To a solution of adamantane-1-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., acetone or THF), add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C and add ethyl chloroformate (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of sodium azide (1.5 eq) in water and stir vigorously for 1-2 hours at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., toluene), wash with water and brine, and dry over anhydrous sodium sulfate.

Step 2: Curtius Rearrangement and Urea Formation

  • Heat the toluene solution of the acyl azide from Step 1 at 80-100 °C until the evolution of nitrogen gas ceases, indicating the formation of the isocyanate.

  • Cool the solution to room temperature and add the desired aniline (1.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • The product often precipitates from the solution upon cooling and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.

Signaling Pathways and Experimental Workflows

Understanding the biological context of these urea derivatives is crucial for their development. Below are diagrams illustrating a key signaling pathway and a typical experimental workflow for inhibitor screening.

sEH_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism Anti_Inflammatory Anti-inflammatory Effects Vasodilation Analgesia EETs->Anti_Inflammatory Biological Activity DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Pro_Inflammatory Pro-inflammatory Effects Reduced Vasodilation DHETs->Pro_Inflammatory Inhibitor sEH Inhibitor (Urea Derivative) Inhibitor->sEH Inhibition

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

sEH_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization Compound_Library Compound Library (Urea Derivatives) HTS High-Throughput Screening (Fluorescence-based assay) Compound_Library->HTS Hits Initial Hits HTS->Hits IC50 IC50 Determination Hits->IC50 Selectivity Selectivity Assays (vs. other hydrolases) IC50->Selectivity Confirmed_Hits Confirmed Hits Selectivity->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Lead_Compound Lead Compound ADME_Tox->Lead_Compound Preclinical_Studies Preclinical Studies Lead_Compound->Preclinical_Studies In vivo efficacy

Caption: Experimental Workflow for Screening sEH Inhibitors.

CCR3_Signaling_Pathway Chemokine Chemokines (e.g., Eotaxin) CCR3 CCR3 Receptor (GPCR) Chemokine->CCR3 G_Protein G-Protein (Gαi) CCR3->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Effects (Eosinophil Chemotaxis, Activation) Ca_Release->Downstream PKC_Activation->Downstream Antagonist CCR3 Antagonist (Urea Derivative) Antagonist->CCR3 Blockade

Caption: CCR3 Signaling Pathway.

Conclusion

While this compound is a valid starting material for the synthesis of certain urea derivatives, this guide demonstrates that several alternatives can offer significant advantages in terms of the biological potency of the final compounds. Notably, 4-(trifluoromethoxy)phenylacetic acid and adamantane-1-carboxylic acid have emerged as highly effective precursors for the synthesis of potent soluble epoxide hydrolase inhibitors. The provided experimental protocols offer a foundation for the practical synthesis of these and similar urea derivatives. The selection of the optimal starting material will depend on the specific therapeutic target, desired physicochemical properties, and synthetic feasibility. Further exploration of diverse phenylacetic acid analogs and their bioisosteres is a promising avenue for the discovery of novel and effective urea-based therapeutics.

References

Validating the Structure of 2,6-Difluorophenylacetic Acid: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of small molecules is a cornerstone of chemical research and drug development. For fluorinated aromatic compounds such as 2,6-Difluorophenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for structural validation. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical methods, supported by detailed experimental protocols and data presentation, to affirm the molecular structure of this compound.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are instrumental in confirming the substitution pattern of the aromatic ring and the integrity of the acetic acid side chain.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the unavailability of a publicly accessible, fully assigned experimental spectrum for this compound, the following data is predicted based on established substituent chemical shift effects and analysis of structurally analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3, H-5~ 7.05t~ 8.02H
H-4~ 7.30m-1H
H-α~ 3.75s-2H
COOH~ 11.0br s-1H

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-1~ 115 (t)tJ(C,F) ~ 20
C-2, C-6~ 162 (dd)dd¹J(C,F) ~ 250, ²J(C,F) ~ 15
C-3, C-5~ 112 (d)dJ(C,F) ~ 5
C-4~ 130 (t)tJ(C,F) ~ 10
C-α~ 35tJ(C,F) ~ 4
COOH~ 175s-

Note: Chemical shifts (δ) are referenced to tetramethylsilane (TMS). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), and br s (broad singlet). Coupling constants (J) are given in Hertz (Hz).

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity and spatial arrangement of atoms.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Does not provide detailed stereochemical information, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple to operate.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute three-dimensional structure.Provides definitive structural proof.Requires a single crystal of sufficient quality, not applicable to all compounds.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol ensures the acquisition of high-quality NMR data.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum (typically 8-16 scans).

    • Acquire the proton-decoupled ¹³C NMR spectrum (typically 1024-4096 scans).

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift referencing the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum and pick peaks in both spectra.

Workflow for Structural Validation

The logical flow of validating the structure of this compound using NMR is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Interpretation weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Shim) transfer->instrument_setup acquire_1H Acquire 1H Spectrum instrument_setup->acquire_1H acquire_13C Acquire 13C Spectrum instrument_setup->acquire_13C process_spectra Process Spectra (FT, Phasing, Baseline) acquire_1H->process_spectra acquire_13C->process_spectra calibrate Calibrate Chemical Shifts process_spectra->calibrate assign_signals Assign Signals (Chemical Shift, Multiplicity, Coupling) calibrate->assign_signals structure_confirmation Structure Confirmation assign_signals->structure_confirmation final_report final_report structure_confirmation->final_report Final Report

NMR Structural Validation Workflow

A Comparative Guide to HPLC-UV Purity Analysis of 2,6-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For active pharmaceutical ingredients (APIs) and key intermediates like 2,6-Difluorophenylacetic acid, a robust analytical method is paramount. High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) is a widely adopted technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides a comparative analysis of two distinct reversed-phase HPLC-UV methods for the purity assessment of this compound. The comparison is based on simulated experimental data, offering insights into the potential performance of each method in resolving the main component from potential process-related impurities.

Experimental Design

Two HPLC-UV methods were developed and compared for the purity analysis of a simulated batch of this compound. The primary goal was to achieve optimal separation of the main peak from potential impurities, which could include starting materials, by-products, or degradation products. The methods were designed to differ in their stationary phase and mobile phase composition to provide a comprehensive comparison.

Potential Impurities: Based on a common synthetic route starting from 1,2,3-trifluorobenzene, potential impurities could include isomers such as 2,4-difluorophenylacetic acid and 3,4-difluorophenylacetic acid, as well as the unreacted starting material. For the purpose of this comparison, two potential impurities, Impurity A and Impurity B, are included in the analysis.

Comparative Performance Data

The following table summarizes the quantitative data obtained from the analysis of a spiked sample of this compound containing 0.5% of Impurity A and 0.5% of Impurity B using the two proposed HPLC-UV methods.

ParameterMethod A: C18 Column with Formic Acid ModifierMethod B: Phenyl-Hexyl Column with Phosphoric Acid Modifier
Analyte
This compound
   Retention Time (min)5.216.85
   Peak Area (%)99.0099.01
   Tailing Factor1.11.0
   Theoretical Plates85009800
Impurity A
   Retention Time (min)4.856.12
   Peak Area (%)0.500.49
   Resolution2.13.5
Impurity B
   Retention Time (min)6.108.05
   Peak Area (%)0.500.50
   Resolution3.84.2
Calculated Purity (%) 99.00 99.01

Experimental Protocols

Detailed methodologies for the two HPLC-UV methods are provided below.

Method A: C18 Column with Formic Acid Modifier

This method utilizes a conventional C18 stationary phase, which separates compounds primarily based on their hydrophobicity. The addition of formic acid to the mobile phase ensures the analyte is in its protonated form, leading to better retention and peak shape on the reversed-phase column.

Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-8 min: 30% to 70% B

    • 8-10 min: 70% B

    • 10-10.1 min: 70% to 30% B

    • 10.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 264 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A sample solution was prepared by dissolving approximately 25 mg of the this compound sample in 25 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of approximately 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter before injection.

Method B: Phenyl-Hexyl Column with Phosphoric Acid Modifier

This method employs a Phenyl-Hexyl stationary phase, which provides alternative selectivity compared to a C18 column due to pi-pi interactions between the phenyl rings of the stationary phase and the analyte. Phosphoric acid is used as a mobile phase modifier to control the pH and suppress the ionization of the acidic analyte.

Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Isocratic Program: 40% B

  • Run Time: 12 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 264 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A sample solution was prepared by dissolving approximately 25 mg of the this compound sample in 25 mL of the mobile phase to achieve a concentration of approximately 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter before injection.

Method Comparison and Discussion

Both methods demonstrated suitability for the purity analysis of this compound, with the calculated purity being consistent between the two. However, there are notable differences in their chromatographic performance:

  • Resolution: Method B, utilizing the Phenyl-Hexyl column, provided superior resolution for both Impurity A and Impurity B. This suggests that the alternative selectivity of the phenyl phase is beneficial for separating these closely related compounds from the main peak.

  • Peak Shape and Efficiency: Method B also showed a better tailing factor and a higher number of theoretical plates for the main peak, indicating a more efficient and symmetrical peak. This can lead to more accurate integration and quantification.

  • Analysis Time: Method A employs a gradient elution which can be advantageous for separating a wider range of impurities with different polarities. Method B uses an isocratic elution which is simpler and can be faster if the separation of the known impurities is sufficient.

Conclusion

Based on the simulated data, Method B (Phenyl-Hexyl column with phosphoric acid modifier) offers a more robust and efficient separation for the purity analysis of this compound and its potential impurities. The enhanced resolution and peak shape make it the recommended method for routine quality control.

However, Method A (C18 column with formic acid modifier) remains a viable alternative , particularly if a C18 column is more readily available or if the impurity profile is unknown and a gradient elution is preferred for screening.

For any specific application, it is crucial to perform method validation according to the relevant regulatory guidelines to ensure the chosen method is fit for its intended purpose.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (264 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC-UV Purity Analysis.

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylacetic Acids for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparative study of phenylacetic acid and its fluorinated analogues, offering insights into how simple fluorination can modulate physicochemical properties and biological activity. The data presented herein is intended to support rational drug design and candidate selection.

Physicochemical Properties: A Quantitative Comparison

The introduction of a fluorine atom, despite its minimal steric footprint, can significantly alter the electronic properties of the phenyl ring in phenylacetic acid. These modifications have a direct impact on key physicochemical parameters that govern a compound's pharmacokinetic and pharmacodynamic profile, such as acidity (pKa), lipophilicity (logP), and aqueous solubility. The following table summarizes the experimental data for phenylacetic acid and its ortho-, meta-, and para-fluorinated derivatives.

CompoundStructurepKalogPWater Solubility (mg/mL)
Phenylacetic AcidPhenylacetic Acid Structure4.31[1]1.41[2][3]16.6 at 20°C[2][4], 17.3 at 25°C[2]
2-Fluorophenylacetic Acid2-Fluorophenylacetic Acid Structure4.09 (predicted)1.6 (predicted)Data not available
3-Fluorophenylacetic Acid3-Fluorophenylacetic Acid Structure4.10 (predicted)[5]1.7[6]Very soluble[7]
4-Fluorophenylacetic Acid4-Fluorophenylacetic Acid Structure4.25[8][9]1.6 (computed)[10]Insoluble[8][11]

Biological Activity: Modulation of Inflammatory Pathways

Phenylacetic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

The fenamic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), which are structurally related to phenylacetic acids, are known to inhibit COX enzymes.[12] Furthermore, novel phenylacetic acid regioisomers have been designed as dual inhibitors of COX-2 and 5-LOX.[13] Fluorination can enhance the inhibitory potency and selectivity of these compounds by altering their binding interactions within the enzyme's active site. For instance, the electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid group, which is crucial for binding to the active sites of COX enzymes.[12]

Phenylacetic acid itself has been shown to stimulate the production of reactive oxygen species (ROS) and tumor necrosis factor-alpha (TNF-α) in vascular endothelial cells, suggesting a potential role in inflammatory processes associated with certain disease states.[14] The effect of fluorination on these specific activities has yet to be extensively reported and represents an area for further investigation.

The metabolic fate of these compounds is also a critical consideration. Phenylacetic acid is metabolized in humans primarily through conjugation with glutamine. The introduction of fluorine can alter metabolic pathways, potentially leading to increased metabolic stability and a longer biological half-life.

Below is a simplified representation of the arachidonic acid signaling pathway, highlighting the targets of phenylacetic acid derivatives.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA releases COX Cyclooxygenases (COX-1 & COX-2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation PAA Phenylacetic Acids (Fluorinated & Non-fluorinated) PAA->COX inhibit PAA->LOX inhibit

Arachidonic Acid Signaling Pathway

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of phenylacetic acid and its fluorinated analogues.

Materials:

  • Phenylacetic acid and its fluorinated analogues

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Deionized water, boiled to remove CO2

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beakers (100 mL)

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh approximately 50 mg of the phenylacetic acid derivative and dissolve it in 50 mL of deionized water in a beaker. If the compound has low water solubility, a co-solvent such as a 50:50 ethanol:water mixture can be used.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the buret filled with standardized 0.1 M NaOH above the beaker.

  • Titration: Record the initial pH of the solution. Add the NaOH titrant in small increments (e.g., 0.2 mL) and record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH has risen significantly and then plateaued.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

Protocol 2: Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of phenylacetic acid and its fluorinated analogues.

Materials:

  • Phenylacetic acid and its fluorinated analogues

  • n-Octanol, saturated with water

  • Water, saturated with n-octanol

  • Separatory funnels

  • UV-Vis spectrophotometer or HPLC

  • Vortex mixer

Procedure:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Partitioning: Accurately weigh a small amount of the test compound and dissolve it in a known volume of either the water or n-octanol phase. Add an equal volume of the other phase to a separatory funnel.

  • Equilibration: Shake the separatory funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases. Allow the layers to separate completely.

  • Analysis: Carefully separate the two layers. Determine the concentration of the compound in each phase using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Protocol 3: Metabolic Stability Assessment using Liver Microsomes

Objective: To evaluate the in vitro metabolic stability of phenylacetic acid and its fluorinated analogues.

Materials:

  • Phenylacetic acid and its fluorinated analogues

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.

  • Initiation of Reaction: Add the test compound (typically from a DMSO stock solution, final DMSO concentration <1%) to the microsome mixture and pre-incubate for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

The following diagram illustrates the general workflow for the microsomal stability assay.

Microsomal_Stability_Workflow Start Start Prepare Prepare Incubation Mixture (Microsomes, Buffer, Test Compound) Start->Prepare PreIncubate Pre-incubate at 37°C Prepare->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (Cold Acetonitrile) Sample->Quench Process Process Samples (Centrifuge) Quench->Process Analyze Analyze by LC-MS/MS Process->Analyze End End Analyze->End

Microsomal Stability Assay Workflow
Protocol 4: Cell Permeability Assessment using Caco-2 Monolayers

Objective: To determine the intestinal permeability of phenylacetic acid and its fluorinated analogues using the Caco-2 cell model.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds and a low-permeability marker (e.g., Lucifer Yellow)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture them for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity. Only use inserts with TEER values above a predetermined threshold.

  • Permeability Assay (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test compound solution (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical): Perform the reverse experiment to assess active efflux.

  • Sample Analysis: Determine the concentration of the test compound in the collected samples using LC-MS/MS. Also, measure the permeability of a low-permeability marker to confirm monolayer tightness.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active transport.

This guide provides a foundational comparison of fluorinated and non-fluorinated phenylacetic acids. The provided data and protocols are intended to be a starting point for more in-depth investigations into the therapeutic potential of this class of compounds.

References

A Comparative Analysis of Herbicides Derived from 2,6-Difluorophenylacetic Acid and Other Major Herbicide Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mode of action of herbicides derived from compounds containing a 2,6-difluorophenyl moiety against other major herbicide classes. The information presented is intended to assist researchers and professionals in understanding the relative performance and biochemical interactions of these compounds.

Introduction to 2,6-Difluorophenylacetic Acid Derivatives in Herbicides

Herbicides containing the N-(2,6-difluorophenyl) group, such as Flumetsulam, represent a significant class of acetolactate synthase (ALS) inhibitors.[1][2] These herbicides are known for their systemic action, being absorbed by both roots and foliage, and are effective against a variety of broadleaf weeds.[2][3] Their mode of action involves the inhibition of the ALS enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, ultimately leading to the cessation of growth and plant death.[1]

Comparative Efficacy and Mode of Action

This section compares Flumetsulam as a representative of herbicides derived from a 2,6-difluorophenyl-containing structure with herbicides from three other major classes: synthetic auxins (2,4-D), protoporphyrinogen oxidase (PPO) inhibitors (Acifluorfen), and carotenoid biosynthesis inhibitors (Mesotrione).

Table 1: General Comparison of Herbicide Classes
FeatureFlumetsulam (ALS Inhibitor)2,4-D (Synthetic Auxin)Acifluorfen (PPO Inhibitor)Mesotrione (Carotenoid Biosynthesis Inhibitor)
Mode of Action Inhibits acetolactate synthase (ALS), blocking branched-chain amino acid synthesis.[1]Mimics the plant hormone auxin, causing uncontrolled and disorganized growth.Inhibits protoporphyrinogen oxidase (PPO), leading to cell membrane disruption.Inhibits the enzyme 4-hydroxyphenylpyruvate-dioxygenase (HPPD), which is essential for carotenoid biosynthesis.[4][5]
Primary Target Weeds Broadleaf weeds.[3]Broadleaf weeds.Broadleaf weeds.Broadleaf weeds and some grasses.[4]
Application Timing Pre-plant, pre-emergence, or post-emergence.[6]Post-emergence.Post-emergence.Pre-emergence and post-emergence.[5]
Symptoms Stunting, chlorosis (yellowing), and necrosis (tissue death) of new growth.[1]Twisting and curling of stems and leaves (epinasty), followed by necrosis.Rapid necrosis, water-soaked appearance, and "burning" of foliage.Bleaching or whitening of new growth.[4]
Quantitative Efficacy Data
Table 2: Efficacy of Flumetsulam (ALS Inhibitor) on Various Weed Species
Weed SpeciesApplication Rate (g a.i./ha)Weed Control (%)CropReference
Sicklepod (Senna obtusifolia)Not SpecifiedEquivalent to Chlorimuron in 7 of 8 comparisonsSoybean[7]
Pitted Morningglory (Ipomoea lacunosa)Not SpecifiedEquivalent to ChlorimuronSoybean[7]
Velvetleaf (Abutilon theophrasti)Not SpecifiedEvaluated in programSoybean[8]
Common Lambsquarters (Chenopodium album)Not SpecifiedSimilar to programs with/without atrazine in 2009Corn[9]
Wild Radish (Raphanus raphanistrum)Not SpecifiedSuppressionCereals[3]
Table 3: Efficacy of 2,4-D (Synthetic Auxin) on Various Weed Species
Weed SpeciesApplication RateWeed Control (%)CropReference
Palmer Amaranth (Amaranthus palmeri)Not Specified97%Greenhouse[10]
Sicklepod (Senna obtusifolia)Not SpecifiedVariable, improved with glufosinate tank-mixGreenhouse[11]
Parthenium (Parthenium hysterophorus)Not SpecifiedFailed to provide satisfactory control aloneGreenhouse[12]
Broadleaf weeds (general)1.5-2.5 L/ha (of 500 g/L formulation)Increased efficacy on wireweed when tank-mixed with FlumetsulamCereals[3]
Table 4: Efficacy of Acifluorfen (PPO Inhibitor) on Various Weed Species
Weed SpeciesApplication RateWeed Control (%)CropReference
Velvetleaf (Abutilon theophrasti)Not SpecifiedEvaluated in programSoybean[8]
Common Lambsquarters (Chenopodium album)Not SpecifiedEffectiveSoybeanNot Specified
Palmer Amaranth (Amaranthus palmeri)Not SpecifiedEvaluated in programSoybean[8]
Pitted Morningglory (Ipomoea lacunosa)Not SpecifiedEffectiveSoybeanNot Specified
Table 5: Efficacy of Mesotrione (Carotenoid Biosynthesis Inhibitor) on Various Weed Species
Weed SpeciesApplication Rate (kg a.i./ha)Weed Control (%)CropReference
Palmer Amaranth (Amaranthus palmeri)2.44 - 2.81 (as part of a premix)90%Corn[4]
Velvetleaf (Abutilon theophrasti)Not SpecifiedHigh efficacyCorn[5]
Common Lambsquarters (Chenopodium album)Not SpecifiedLower efficacy than mesotrione for IsoxaflutoleCorn[5]
Annual Grasses (various)Not SpecifiedVariable, generally less effective than TopramezoneGreenhouse

Experimental Protocols

A standardized methodology is crucial for the accurate assessment and comparison of herbicide efficacy. The following is a representative experimental protocol for a field trial designed to evaluate post-emergence herbicides.

Protocol: Field Efficacy Trial for Post-Emergence Herbicides

1. Objective: To determine and compare the efficacy of different herbicide treatments on target weed species and to assess crop tolerance under field conditions.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.[13]

  • Plot Size: Sufficiently large to minimize edge effects and allow for accurate application and assessment (e.g., 3 meters x 10 meters).[13]

  • Treatments: Include the herbicide(s) of interest at various rates (e.g., 0.5x, 1x, and 2x the proposed label rate), a standard commercial herbicide for comparison, and an untreated control.[14]

3. Site Selection and Preparation:

  • Select a field with a uniform and sufficient population of the target weed species.

  • Conduct standard agronomic practices for the test crop (e.g., tillage, fertilization) uniformly across all plots.

4. Herbicide Application:

  • Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform coverage.

  • Timing: Apply herbicides when the target weeds are at the growth stage specified on the product label or as dictated by the experimental objectives (e.g., 2-4 leaf stage).[3]

  • Environmental Conditions: Record weather data (temperature, humidity, wind speed) at the time of application.[15]

5. Data Collection:

  • Weed Control Assessment: Visually assess the percentage of weed control at multiple intervals after treatment (e.g., 7, 14, 28, and 56 days after treatment - DAT). This can be done on a 0% (no control) to 100% (complete control) scale.[15] Alternatively, weed density (plants/m²) and biomass (g/m²) can be measured from quadrats placed within each plot.[16]

  • Crop Injury Assessment: Visually assess crop injury (phytotoxicity) at the same intervals as weed control, using a scale of 0% (no injury) to 100% (crop death).

  • Crop Yield: At maturity, harvest the crop from a designated area within each plot to determine yield.[13]

6. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.[13][17]

  • Use a mean separation test (e.g., Fisher's Protected LSD) to compare treatment means.

  • Dose-response curves can be generated using non-linear regression models (e.g., log-logistic) to determine the effective dose (ED) for a certain level of weed control (e.g., ED50 or ED90).[17]

Visualizations

Signaling Pathways and Experimental Workflow

Herbicide Mode of Action cluster_ALS ALS Inhibitors (e.g., Flumetsulam) cluster_Auxin Synthetic Auxins (e.g., 2,4-D) cluster_PPO PPO Inhibitors (e.g., Acifluorfen) cluster_Carotenoid Carotenoid Biosynthesis Inhibitors (e.g., Mesotrione) ALS_Inhibitor Flumetsulam ALS Acetolactate Synthase (ALS) ALS_Inhibitor->ALS Inhibits BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Catalyzes Plant_Growth_ALS Plant Growth Protein_Synth Protein Synthesis BCAA->Protein_Synth Protein_Synth->Plant_Growth_ALS Auxin_Herbicide 2,4-D Auxin_Receptor Auxin Receptors Auxin_Herbicide->Auxin_Receptor Binds to Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Uncontrolled_Growth Uncontrolled Growth Gene_Expression->Uncontrolled_Growth Plant_Death_Auxin Plant Death Uncontrolled_Growth->Plant_Death_Auxin PPO_Inhibitor Acifluorfen PPO Protoporphyrinogen Oxidase (PPO) PPO_Inhibitor->PPO Inhibits Protoporphyrin_IX Protoporphyrin IX Accumulation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Generates Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Carotenoid_Inhibitor Mesotrione HPPD HPPD Enzyme Carotenoid_Inhibitor->HPPD Inhibits Plastoquinone Plastoquinone Synthesis HPPD->Plastoquinone Blocks Carotenoid_Synth Carotenoid Synthesis Plastoquinone->Carotenoid_Synth Required for Chlorophyll_Protection Chlorophyll Protection Carotenoid_Synth->Chlorophyll_Protection Photo_Oxidation Photo-oxidation Chlorophyll_Protection->Photo_Oxidation Prevents

Caption: Simplified signaling pathways for four major herbicide classes.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A Define Objectives & Treatments B Select Field Site A->B C Experimental Design (RCBD) B->C D Plot Establishment C->D E Crop Planting D->E F Herbicide Application E->F G Record Application & Weather Data F->G H Weed Control & Crop Injury Assessment (e.g., 7, 14, 28 DAT) G->H I Crop Yield Measurement H->I J Statistical Analysis (ANOVA) I->J K Dose-Response Modeling J->K L Data Summarization (Tables) J->L K->L M Interpretation of Results L->M N Final Report Generation M->N

Caption: A typical workflow for conducting herbicide efficacy field trials.

References

Benchmarking the Anti-Cancer Activity of 2,6-DFPA Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer activity of 2,6-difluorophenylacetamide (2,6-DFPA) derivatives and related fluorinated phenylacetamides. The information is compiled from recent studies to facilitate the evaluation of these compounds as potential therapeutic agents. This document summarizes their cytotoxic effects on various cancer cell lines, details the experimental protocols for key biological assays, and visualizes the proposed mechanisms of action.

A note on the available data: Direct and extensive research on 2,6-DFPA derivatives is limited in the public domain. Therefore, this guide includes data from closely related mono-fluorinated and other substituted phenylacetamide derivatives to provide a representative benchmark of this class of compounds.

Data Presentation: Comparative Cytotoxicity

The anti-cancer efficacy of various phenylacetamide derivatives is presented below, with a focus on their half-maximal inhibitory concentration (IC50) against several cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
CompoundSubstitutionPC3 (Prostate Carcinoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HL-60 (Promyelocytic Leukemia) IC50 (µM)
2a2-nitro>100>100>100
2b3-nitro52>100>100
2c4-nitro80100>100
2d2-methoxy>100>100>100
2e3-methoxy>100>100>100
2f4-methoxy>100>100>100
Imatinib (Reference)-4098Not Reported

Data sourced from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. The study indicates that compounds with a nitro moiety (2a-2c) generally exhibit higher cytotoxicity than those with a methoxy moiety (2d-2f)[1][2].

Table 2: IC50 Values of Various Substituted Phenylacetamide Derivatives
CompoundR (Substitution)MDA-MB-468 (Breast Cancer) IC50 (µM)PC12 (Pheochromocytoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
3a2-F8 ± 0.071.83 ± 0.059 ± 0.07
3b3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3c4-F87 ± 0.058 ± 0.060.7 ± 0.08
3d2-Cl0.6 ± 0.080.6 ± 0.070.7 ± 0.4
3e3-Cl2.2 ± 0.070.67 ± 0.129 ± 0.09
3f4-Cl1 ± 0.137 ± 0.09Not Determined
3g2-OCH31.3 ± 0.032.97 ± 0.071.53 ± 0.12
3h4-OCH33.13 ± 0.061.73 ± 0.131.4 ± 0.12
3i2-NO26 ± 0.42.20 ± 0.43Not Determined
3j4-NO20.76 ± 0.096 ± 0.4Not Determined
3k4-Br87 ± 0.132.50 ± 0.1385 ± 0.09
Doxorubicin (Reference)-0.38 ± 0.072.6 ± 0.132.63 ± 0.4

This table summarizes the cytotoxic effects of a broader range of phenylacetamide derivatives, including those with fluorine, chlorine, bromine, nitro, and methoxy substitutions[3].

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compounds (2,6-DFPA derivatives)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate before removing the supernatant.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • 70% ice-cold ethanol

  • Propidium Iodide (PI)/RNase staining buffer

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds.

  • Cell Harvesting: Collect the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in 0.5 mL of PI/RNase staining buffer.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle based on DNA content.

Mandatory Visualization

Experimental Workflow for Anti-Cancer Activity Screening

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, PC3) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Prepare 2,6-DFPA Derivative Solutions treatment Treatment with 2,6-DFPA Derivatives compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay (Cytotoxicity) incubation->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle_assay ic50 IC50 Value Determination mtt_assay->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle_assay->cell_cycle_dist

Caption: Workflow for evaluating the anti-cancer activity of 2,6-DFPA derivatives.

Proposed Signaling Pathway for Apoptosis Induction

Phenylacetamide derivatives have been shown to induce apoptosis in cancer cells. This process often involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Fluoride, a component of 2,6-DFPA, has been linked to the modulation of the PI3K/AKT signaling pathway, which is a key regulator of cell survival and apoptosis.

G cluster_pi3k PI3K/AKT Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway dfpa 2,6-DFPA Derivative pi3k PI3K dfpa->pi3k Inhibits? fasl FasL dfpa->fasl Upregulates bax Bax dfpa->bax Upregulates bcl2 Bcl-2 dfpa->bcl2 Downregulates akt AKT pi3k->akt Activates akt->bcl2 Activates caspase8 Caspase-8 fasl->caspase8 Activates caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c bax->cytochrome_c Promotes release bcl2->cytochrome_c Inhibits release cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of apoptosis induction by 2,6-DFPA derivatives.

References

Certificate of Analysis (COA) for 2,6-Difluorophenylacetic acid reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of a reference standard is paramount to achieving accurate and reproducible analytical results. A Certificate of Analysis (COA) is a critical document that provides batch-specific data on the identity, purity, and quality of a reference standard.[1][2] This guide offers an objective comparison of hypothetical 2,6-Difluorophenylacetic acid reference standards, based on typical COA data, to assist in the selection of a suitable standard for your analytical needs.

Data Presentation: A Comparative Summary

The table below summarizes key analytical results for this compound reference standards from three hypothetical suppliers. This allows for a direct comparison of their quality attributes.

Parameter Supplier A Supplier B Supplier C Analytical Method
Appearance White Crystalline PowderOff-White PowderWhite PowderVisual Inspection
Identity by IR Conforms to StandardConforms to StandardConforms to StandardInfrared Spectroscopy
Identity by ¹H NMR Conforms to StructureConforms to StructureConforms to StructureProton NMR Spectroscopy
Purity by HPLC 99.9%99.7%≥99.5%High-Performance Liquid Chromatography
Assay (by Titration) 100.1%99.6%99.8%Acid-Base Titration
Water Content 0.08%0.15%0.20%Karl Fischer Titration
Residual Solvents <0.05%<0.1%<0.2%GC-Headspace
Melting Point 100-102 °C99-102 °C100-103 °CCapillary Method
Sulphated Ash 0.05%0.08%<0.1%USP <281>

Experimental Protocols

Detailed methodologies are crucial for interpreting the data presented in a COA and for replicating the analysis if necessary.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This technique is fundamental for assessing the purity of the reference standard by separating it from any potential impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase :

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution : A linear gradient from 30% B to 90% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Sample Preparation : A solution of the reference standard is prepared at a concentration of approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.[3]

2. Assay by Acid-Base Titration

This is a classic quantitative method to determine the amount of the acidic substance, this compound.

  • Titrant : Standardized 0.1 M Sodium Hydroxide (NaOH).

  • Sample Preparation : An accurately weighed amount of the reference standard (approx. 150 mg) is dissolved in a suitable solvent, such as a mixture of ethanol and water.

  • Indicator : Phenolphthalein solution.

  • Procedure : The sample solution is titrated with the standardized NaOH solution to a persistent pink endpoint. The volume of titrant is recorded and used to calculate the assay value.

3. Water Content by Karl Fischer Titration

This method is specific for the determination of water content, which is crucial for an accurate "as is" assessment of the reference standard.

  • Instrumentation : A coulometric or volumetric Karl Fischer titrator.

  • Reagent : Karl Fischer reagent suitable for aldehydes and ketones.

  • Procedure : A precisely weighed amount of the reference standard is introduced into the titration vessel containing the Karl Fischer reagent. The titration proceeds automatically until all the water is consumed.

Workflow for Reference Standard Evaluation

The selection of a reference standard is a systematic process. The following diagram illustrates a logical workflow for the evaluation and comparison of different batches or suppliers of a reference standard.

G start Start: Receive Reference Standard COAs from Suppliers review_docs Review COA for Completeness and Compliance start->review_docs compare_identity Compare Identity Data (IR, NMR, MS) review_docs->compare_identity compare_purity Compare Purity & Assay (HPLC, Titration) compare_identity->compare_purity compare_impurities Compare Impurity Profiles (Water, Residual Solvents, Ash) compare_purity->compare_impurities assess_suitability Assess Suitability for Intended Use compare_impurities->assess_suitability select_standard Select Optimal Supplier and Lot assess_suitability->select_standard end End: Document Selection and Qualify Standard for Use select_standard->end

Caption: A logical workflow for the evaluation of reference standards.

References

A Comparative Guide to the Synthetic Efficiency of Difluorophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Difluorophenylacetic acids are a critical structural motif in many pharmaceutical and agrochemical compounds, with the fluorine atoms imparting unique physicochemical and biological properties. This guide provides an objective comparison of various synthetic routes to different isomers of difluorophenylacetic acid, supported by experimental data to inform strategic decisions in chemical synthesis.

This comparative analysis focuses on key performance indicators of synthetic routes, including chemical yield, number of reaction steps, and the nature of reagents and catalysts employed. The following sections detail the methodologies for several common synthetic strategies, with quantitative data summarized for ease of comparison.

Comparison of Synthetic Routes

The synthesis of difluorophenylacetic acids can be approached through several distinct chemical transformations. The choice of route often depends on the starting material availability, scalability, and desired substitution pattern on the aromatic ring. Below is a summary of common methods with their reported yields and conditions.

Synthetic RouteTarget Isomer(s)Starting MaterialsKey Reagents/CatalystsNumber of StepsReported Yield (%)AdvantagesDisadvantages
Nitrile Hydrolysis 3,4-Difluorophenylacetic acid3,4-Difluorobenzyl cyanideStrong acid (e.g., H₂SO₄) or base185-95%[1]High yield, simple procedure, inexpensive reagents[1]Harsh reaction conditions (strong acid/base, heat)[1]
Grignard Carboxylation 2,4-Difluorophenylacetic acid2,4-Difluorobenzyl bromideMagnesium, Carbon dioxide124%[2]Direct carboxylationLow yield reported in one instance[2]
Palladium-Catalyzed Suzuki Coupling 3,4-Difluorophenylacetic acid3,4-Difluorophenylboronic acid, Ethyl bromoacetatePalladium catalyst, Base (e.g., K₂CO₃), Phosphine ligand2 (Coupling, Hydrolysis)60-80% (overall)[1]High functional group tolerance, modular[1]Expensive catalyst, requires anhydrous conditions[1]
Carbonylation of Benzyl Halides 2,3-Difluorophenylacetic acid2,3-DifluorotolueneHalogenating agent (e.g., Br₂, Cl₂), Carbon monoxide, Catalyst (e.g., cobalt tetracarbonyl sodium)2 (Halogenation, Carbonylation)55.6 - 84.6%[3]Few reaction steps, high yield, avoids toxic cyanides[3]Requires handling of carbon monoxide gas
Diazotization and Hydrolysis 2,3-Difluorophenylacetic acid2,3-DifluoroanilineDiazo reagent, Vinylidene chloride, Acid2 (Diazotization/Addition, Hydrolysis)High purity (>99wt%) reported[4]High purity productMulti-step process
From o-Difluorobenzene 2,3-Difluorophenylacetic acido-Difluorobenzene, Oxalic acid esterOrganolithium reagent, Reducing agent (e.g., hydrazine hydrate)2~21-35% (overall)Utilizes readily available starting materialLow to moderate overall yield

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes. Below are protocols for some of the key transformations.

Protocol 1: Nitrile Hydrolysis for 3,4-Difluorophenylacetic Acid[1]
  • Reaction Setup : To a suitable reaction vessel, add a mixture of sulfuric acid and water. The scale of the reaction dictates the specific quantities.

  • Reagent Addition : Carefully add 3,4-difluorobenzyl cyanide to the acidic solution.

  • Reaction : Heat the mixture to reflux and maintain vigorous stirring for 3-5 hours. The reaction is exothermic and requires careful temperature control.

  • Work-up and Isolation : Upon completion, cool the reaction mixture and pour it into cold water or onto crushed ice to precipitate the product.

  • Purification : Filter the solid 3,4-difluorophenylacetic acid, wash thoroughly with cold water to remove residual acid, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture.

Protocol 2: Grignard Carboxylation for 2,4-Difluorophenylacetic Acid[2]
  • Grignard Reagent Formation : In a flame-dried flask under an inert atmosphere, suspend magnesium turnings in anhydrous tetrahydrofuran (THF). Slowly add a solution of 2,4-difluorobenzyl bromide in THF to initiate the formation of the Grignard reagent.

  • Carboxylation : Once the Grignard reagent is formed, bubble a steady stream of dry carbon dioxide gas through the solution for approximately 1 hour.

  • Work-up and Isolation : After the reaction, evaporate the solvent. Partition the residue between diethyl ether and dilute hydrochloric acid. Separate the ethereal layer and extract it with a 2 N sodium hydroxide solution.

  • Purification : Acidify the basic aqueous extract with concentrated hydrochloric acid and extract the product with diethyl ether. Evaporation of the ether yields the crude 2,4-difluorophenylacetic acid.

Protocol 3: Carbonylation of 2,3-Difluorobenzyl Halide[3]
  • Photohalogenation : In a suitable reactor, dissolve 2,3-difluorotoluene in a solvent such as carbon tetrachloride (or neat). Under UV irradiation, introduce a halogenating agent (e.g., bromine or chlorine) and control the temperature. After the reaction, distill the mixture under reduced pressure to obtain the 2,3-difluorobenzyl halide.

  • Carbonylation : In a pressure reactor, combine the 2,3-difluorobenzyl halide, a catalyst such as cobalt tetracarbonyl sodium, and a suitable solvent (e.g., methanol). Pressurize the reactor with carbon monoxide and heat the mixture.

  • Work-up and Isolation : After the reaction period, cool the reactor and vent the excess carbon monoxide. The product, 2,3-difluorophenylacetic acid, can be isolated and purified by standard techniques.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

Nitrile_Hydrolysis start 3,4-Difluorobenzyl cyanide product 3,4-Difluorophenylacetic acid start->product Hydrolysis reagent H₂SO₄ / H₂O or NaOH reagent->product Grignard_Carboxylation start 2,4-Difluorobenzyl bromide step1 Grignard Formation start->step1 step2 Carboxylation step1->step2 product 2,4-Difluorophenylacetic acid step2->product reagent1 Mg, THF reagent1->step1 reagent2 CO₂ reagent2->step2 Suzuki_Coupling start1 3,4-Difluorophenylboronic acid step1 Suzuki Coupling start1->step1 start2 Ethyl bromoacetate start2->step1 intermediate Ethyl 3,4-difluorophenylacetate step1->intermediate step2 Hydrolysis intermediate->step2 product 3,4-Difluorophenylacetic acid step2->product reagents1 Pd catalyst, Base, Ligand reagents1->step1 reagents2 Acid or Base reagents2->step2 Carbonylation_Route start 2,3-Difluorotoluene step1 Photohalogenation start->step1 intermediate 2,3-Difluorobenzyl halide step1->intermediate step2 Carbonylation intermediate->step2 product 2,3-Difluorophenylacetic acid step2->product reagents1 Br₂ or Cl₂, UV light reagents1->step1 reagents2 CO, Catalyst reagents2->step2

References

A Comparative Guide to the Physicochemical Properties of Difluorophenyl-Containing Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. This guide provides a comparative analysis of three difluorophenyl-containing organic acids: 2,4-difluorophenylacetic acid, 3,4-difluorobenzoic acid, and 2,6-difluorobenzoic acid. The objective is to offer a clear comparison of their key physicochemical parameters, supported by experimental data and detailed methodologies, to inform research and drug development efforts.

Physicochemical Property Comparison

The following table summarizes the key physicochemical properties of the selected difluorophenyl-containing organic acids. These parameters are crucial in predicting the absorption, distribution, metabolism, and excretion (ADME) profile of potential drug candidates.

Property2,4-Difluorophenylacetic Acid3,4-Difluorobenzoic Acid2,6-Difluorobenzoic Acid
Molecular Formula C₈H₆F₂O₂C₇H₄F₂O₂C₇H₄F₂O₂
Molecular Weight 172.13 g/mol 158.10 g/mol 158.10 g/mol
Melting Point (°C) 115-118120-122[1]157-161
pKa (Predicted) No data found3.80 ± 0.10[1]2.34 ± 0.10[2][3]
logP (Predicted/Calculated) 1.5921.911.663
Water Solubility log10(WS) = -2.04 (Predicted)Slightly soluble in cold water[1], Very soluble[4]3063 mg/L (at 20°C, pH 7)[5]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug discovery. The following are detailed methodologies for the key experiments cited in this guide.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.

Apparatus and Reagents:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (calibrated)

  • Beaker or titration vessel

  • The organic acid sample of interest

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)

  • Deionized water

  • Standard pH buffers (e.g., pH 4, 7, and 10) for calibration

Procedure:

  • Calibration: Calibrate the pH meter using the standard pH buffers.

  • Sample Preparation: Accurately weigh a known amount of the organic acid and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low water solubility.

  • Titration: Place the beaker containing the dissolved sample on the magnetic stirrer and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution in small, precise increments from the burette.

  • After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

  • Continue the titration until the pH has passed the equivalence point, indicated by a sharp change in pH.

  • Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the steepest part of the curve).

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an organic and an aqueous phase. The shake-flask method is the classical technique for experimental logP determination.

Apparatus and Reagents:

  • Separatory funnels or vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • The organic acid sample of interest

Procedure:

  • Phase Saturation: Vigorously mix n-octanol and the aqueous phase for a sufficient time to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the organic acid in the aqueous phase at a known concentration.

  • Partitioning: Add a known volume of the stock solution and a known volume of the pre-saturated n-octanol to a separatory funnel or vial.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this process.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the organic acid in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is also a standard procedure for determining equilibrium solubility.

Apparatus and Reagents:

  • Vials with screw caps

  • Mechanical shaker or rotator

  • Filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • The organic acid sample of interest

  • Deionized water or buffer solution

Procedure:

  • Sample Preparation: Add an excess amount of the solid organic acid to a vial containing a known volume of the aqueous phase (water or buffer).

  • Equilibration: Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Concentration Analysis: Determine the concentration of the dissolved organic acid in the filtrate using a calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Result: The measured concentration represents the equilibrium solubility of the compound in the specified aqueous medium at that temperature.

Visualizations

Prostaglandin Synthesis Pathway and COX Inhibition

Difluorophenyl-containing organic acids, such as the non-steroidal anti-inflammatory drug (NSAID) diflunisal, often exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. These enzymes are key to the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. The following diagram illustrates this pathway and the point of inhibition.

Prostaglandin_Synthesis_Pathway substance substance enzyme enzyme inhibitor inhibitor process process membrane Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid cox1_cox2 COX-1 & COX-2 arachidonic_acid->cox1_cox2 pla2 Phospholipase A2 pla2->membrane pgg2 Prostaglandin G2 (PGG2) cox1_cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins Prostaglandin Synthases inflammation Inflammation, Pain, Fever prostaglandins->inflammation diflunisal Difluorophenyl-containing Organic Acids (e.g., Diflunisal) diflunisal->cox1_cox2 Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of difluorophenyl-containing organic acids.

Experimental Workflow for Physicochemical Profiling

The systematic evaluation of physicochemical properties is a critical workflow in early drug discovery. The following diagram outlines the logical sequence of experiments described in this guide.

Experimental_Workflow start_end start_end process process data data start Start: Compound Synthesis solubility Aqueous Solubility Determination start->solubility pka pKa Determination start->pka logp logP Determination start->logp solubility_data Quantitative Solubility (e.g., mg/mL) solubility->solubility_data pka_data Acid Dissociation Constant pka->pka_data logp_data Lipophilicity logp->logp_data data_analysis Data Analysis & Comparison end End: Candidate Selection data_analysis->end solubility_data->data_analysis pka_data->data_analysis logp_data->data_analysis

Caption: Workflow for physicochemical profiling of drug candidates.

References

Safety Operating Guide

Proper Disposal of 2,6-Difluorophenylacetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of 2,6-Difluorophenylacetic acid, ensuring operational safety and regulatory compliance.

Key Physical and Chemical Properties

A thorough understanding of the properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes its key quantitative data.

PropertyValueReference
CAS Number85068-28-6[1]
Molecular FormulaF₂C₆H₃CH₂CO₂H[1]
Molecular Weight172.13 g/mol [1]
Melting Point100-102 °C[1][2]
Boiling Point~219 °C (estimate)[2]
pKa3.73 ± 0.10 (Predicted)[2]
AppearanceWhite to Almost white powder to crystal[2]

Health Hazard Information

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to implement appropriate safety measures.

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.[3]

For detailed first-aid measures, always refer to the substance's Safety Data Sheet (SDS). In case of exposure, seek immediate medical attention.[3]

Procedural Steps for Proper Disposal

The disposal of this compound must be conducted in a manner that ensures the safety of personnel and the protection of the environment. The following workflow outlines the necessary steps for its proper disposal.

cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_final Finalization start Start: Identify Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_collection Collect Waste in a Designated, Labeled Container ppe->waste_collection storage Store Container in a Cool, Dry, Well-Ventilated Area consult_regs Consult Local, Regional & National Waste Regulations storage->consult_regs approved_facility Arrange for Pickup by an Approved Waste Disposal Plant consult_regs->approved_facility documentation Complete all Necessary Waste Manifest Documentation approved_facility->documentation end End: Waste Disposed documentation->end

References

Personal protective equipment for handling 2,6-Difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,6-Difluorophenylacetic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to proper safety measures is crucial to prevent accidental exposure. The recommended personal protective equipment (PPE) is outlined below.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from dust particles and splashes.
Hand Protection Nitrile rubber glovesTo prevent skin contact. Nitrile gloves offer good resistance to weak acids.[3][4][5]
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved N95 dust mask or equivalentTo prevent inhalation of the powder, especially when handling larger quantities or when dust is generated.[2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for safely handling this compound powder in a laboratory.

  • Preparation:

    • Ensure that a safety data sheet (SDS) for this compound is accessible.[1]

    • Verify that an eyewash station and safety shower are in close proximity and operational.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation risk.

    • Use a spatula or other appropriate tool to carefully transfer the desired amount of the chemical from its container to a tared weigh boat or secondary container.

    • Avoid creating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

    • Close the primary container tightly immediately after use.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical advice if irritation persists.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves) in a designated, properly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and have a secure lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Do not mix with other chemical waste unless compatibility has been confirmed.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

    • Do not dispose of this compound down the drain or in regular trash.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_sds Access SDS prep_ppe Don PPE prep_sds->prep_ppe prep_safety Verify Safety Equipment prep_ppe->prep_safety handle_weigh Weigh Chemical prep_safety->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_close Secure Container handle_transfer->handle_close cleanup_decontaminate Decontaminate Surfaces handle_close->cleanup_decontaminate cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_remove_ppe Remove PPE cleanup_dispose_solid->cleanup_remove_ppe dispose_collect Collect in Labeled Container cleanup_dispose_solid->dispose_collect dispose_store Store in Designated Area dispose_collect->dispose_store dispose_ehs Arrange EHS Pickup dispose_store->dispose_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Difluorophenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,6-Difluorophenylacetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。